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Foundational

An In-depth Technical Guide to 1-Acetylindoline-4-carbonitrile: Structure, Properties, and Synthetic Considerations

This technical guide provides a comprehensive overview of 1-Acetylindoline-4-carbonitrile, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. This document d...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 1-Acetylindoline-4-carbonitrile, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. This document delves into its chemical structure, physicochemical properties, and potential synthetic pathways, offering insights grounded in established chemical principles and spectroscopic data from related analogs.

Molecular Structure and Identification

1-Acetylindoline-4-carbonitrile is a derivative of indoline, featuring an acetyl group attached to the nitrogen atom of the indoline ring and a nitrile group substituted at the 4-position of the benzene ring. The presence of these functional groups significantly influences the molecule's electronic properties, reactivity, and potential biological activity.

The IUPAC name for this compound is 1-acetyl-2,3-dihydro-1H-indole-4-carbonitrile .[1][2] The core structure is the 2,3-dihydro-1H-indole, also known as indoline. The numbering of the bicyclic system dictates the positions of the acetyl and carbonitrile groups.

Key Structural Features:

  • Indoline Core: A bicyclic scaffold consisting of a benzene ring fused to a five-membered nitrogen-containing ring.

  • N-Acetyl Group: An acetyl moiety (-COCH₃) on the nitrogen atom, which introduces an amide functional group. This group influences the electron density of the aromatic system and can impact the compound's metabolic stability.

  • 4-Carbonitrile Group: A nitrile (-C≡N) group at the C4 position of the benzene ring. This strong electron-withdrawing group significantly modulates the electronic character of the molecule and can participate in various chemical transformations.

Below is a 2D representation of the chemical structure of 1-Acetylindoline-4-carbonitrile.

G C11H10N2O C11H10N2O

Caption: 2D chemical structure of 1-Acetylindoline-4-carbonitrile.

Physicochemical and Spectroscopic Properties

While specific experimental data for 1-Acetylindoline-4-carbonitrile is not extensively available in public databases, its properties can be reliably predicted based on the well-characterized indoline scaffold and the effects of the N-acetyl and 4-cyano substituents. Data from closely related analogs such as 1-acetylindoline and various indole-carbonitriles provide a strong basis for these predictions.[2][3][4]

Table 1: Predicted Physicochemical Properties of 1-Acetylindoline-4-carbonitrile

PropertyPredicted ValueRationale/Source Analogy
Molecular Formula C₁₁H₁₀N₂OBased on its chemical structure.
Molecular Weight 186.21 g/mol Calculated from the molecular formula.[5][6]
Appearance White to off-white or pale yellow solidTypical for similar organic compounds.[2]
Melting Point Not available (likely >100 °C)Indole-4-carbonitrile has a melting point of 117-121 °C. Acetylation may alter this.[2]
Boiling Point >300 °C (Predicted)High due to polarity and molecular weight.
Solubility Soluble in DMSO, DMF, and chlorinated solvents. Limited solubility in alcohols and water.The nitrile and amide groups increase polarity, but the overall structure remains largely hydrophobic.[4]
LogP ~1.5 - 2.0Estimated based on the contributions of the functional groups.
Hydrogen Bond Acceptors 2 (Oxygen of the acetyl group and Nitrogen of the nitrile group)Based on the Lewis structure.[5]
Hydrogen Bond Donors 0The nitrogen atom of the indoline is acetylated.[5]
Spectroscopic Profile

The characterization of 1-Acetylindoline-4-carbonitrile would rely on a combination of spectroscopic techniques. The predicted spectral data are crucial for its identification and purity assessment during and after synthesis.

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methylene groups of the indoline ring, and the methyl protons of the acetyl group. The aromatic protons will exhibit complex splitting patterns due to their coupling with each other, and their chemical shifts will be influenced by the electron-withdrawing nitrile group.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the acetyl group, the nitrile carbon, the aromatic carbons, the two aliphatic carbons of the indoline ring, and the methyl carbon of the acetyl group. The chemical shifts of the aromatic carbons will be significantly affected by the cyano substituent.[7][8]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Acetylindoline-4-carbonitrile (in CDCl₃)

¹H NMR Predicted Chemical Shift (ppm) Assignment
Aromatic Protons7.2 - 8.0Ar-H
Methylene Protons~4.2 (t)-N-CH₂-
Methylene Protons~3.2 (t)-CH₂-Ar
Methyl Protons~2.3 (s)-CO-CH₃
¹³C NMR Predicted Chemical Shift (ppm) Assignment
Carbonyl Carbon~169C=O (Amide)
Aromatic Carbons110 - 150Ar-C
Nitrile Carbon~117-C≡N
Methylene Carbons~50, ~28-N-CH₂-CH₂-Ar
Methyl Carbon~24-CO-CH₃

Rationale for Predictions: These predictions are based on established NMR data for 1-acetylindoline and various cyano-substituted indoles and indolines.[3][9] The exact chemical shifts and coupling constants would need to be confirmed by experimental analysis.

2.1.2. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the stretching vibrations of the key functional groups.

  • C=O Stretch (Amide): A strong absorption band is expected around 1660-1680 cm⁻¹.[10]

  • C≡N Stretch (Nitrile): A sharp, medium-intensity band should appear around 2220-2240 cm⁻¹.

  • C-H Stretches (Aromatic and Aliphatic): Bands will be present in the 2850-3100 cm⁻¹ region.

  • C-N Stretch: An absorption band is expected around 1350 cm⁻¹.[10]

2.1.3. Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 186.21 g/mol .

  • Fragmentation Pattern: Common fragmentation pathways would involve the loss of the acetyl group (M-43) and other characteristic fragments of the indoline ring.[10]

Synthesis and Reactivity

The synthesis of 1-Acetylindoline-4-carbonitrile would likely start from a commercially available or synthetically accessible indoline-4-carbonitrile precursor.

Proposed Synthetic Workflow

G Indoline4CN Indoline-4-carbonitrile Reaction N-Acetylation Indoline4CN->Reaction AcetylChloride Acetyl Chloride or Acetic Anhydride AcetylChloride->Reaction Base Base (e.g., Triethylamine or Pyridine) Base->Reaction Solvent Aprotic Solvent (e.g., DCM, THF) Solvent->Reaction Product 1-Acetylindoline-4-carbonitrile Reaction->Product

Caption: Proposed synthetic workflow for 1-Acetylindoline-4-carbonitrile.

Detailed Experimental Protocol (Hypothetical)

Objective: To synthesize 1-Acetylindoline-4-carbonitrile via N-acetylation of indoline-4-carbonitrile.

Materials:

  • Indoline-4-carbonitrile

  • Acetyl chloride (or acetic anhydride)

  • Triethylamine (or pyridine)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve indoline-4-carbonitrile (1.0 eq) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acetylation: Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 1-Acetylindoline-4-carbonitrile.

Causality behind Experimental Choices: The use of an anhydrous aprotic solvent like DCM is crucial to prevent the hydrolysis of acetyl chloride. The base (triethylamine) is necessary to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. An ice bath is used to control the initial exothermic reaction. The aqueous work-up removes the triethylamine hydrochloride salt and any unreacted starting materials.

Applications in Drug Discovery and Chemical Biology

The indoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[11][12] The introduction of a nitrile group can enhance metabolic stability and provide a handle for further chemical modifications. Derivatives of indoline-4-carbonitrile have been investigated as selective androgen receptor modulators (SARMs), highlighting the potential of this scaffold in drug discovery.[13]

The N-acetyl group can modulate the pharmacokinetic properties of the molecule, and the 4-cyano group can act as a bioisostere for other functional groups or as a key interaction point with biological targets.

Conclusion

1-Acetylindoline-4-carbonitrile is a synthetically accessible compound with potential applications in medicinal chemistry and materials science. While detailed experimental data for this specific isomer is limited, its chemical and physical properties can be reliably inferred from related structures. The synthetic route via N-acetylation of indoline-4-carbonitrile is straightforward and amenable to standard laboratory procedures. Further investigation into the biological activity and material properties of this compound is warranted.

References

  • 001CHEMICAL. CAS No. 15861-34-4, 1-Acetylindoline-6-carbonitrile. [Link]

  • Beilstein Journals. Supporting Information. [Link]

  • PubMed. 1-(2-Hydroxy-2-methyl-3-phenoxypropanoyl)indoline-4-carbonitrile derivatives as potent and tissue selective androgen receptor modulators. [Link]

  • ResearchGate. Crystal, Molecular, and Electronic Structure of 1-Acetyl-indoline and Derivatives. [Link]

  • MDPI. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. [Link]

  • PubChem. 1H-Indole-5-carbonitrile, 3-(4-aminobutyl)- Properties. [Link]

  • BMRB. bmse000097 Indole. [Link]

  • MDPI. Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. [Link]

  • EGUsphere. S1. Materials and reagents S1.1. LC/MS solvents and eluent additives Acetonitrile, methanol, water, and formic acid (98%) were p. [Link]

  • PubMed. Synthesis and biological activity of indoline compounds as α1-AR antagonist. [Link]

  • PubChem. 1-(2,3-Dihydro-1H-indol-1-yl)ethan-1-one | C10H11NO. [Link]

  • PubChem. Ethanone, 1-(1H-indol-1-yl)- | C10H9NO | CID. [Link]

  • Chemsrc. Indoline | CAS#:496-15-1. [Link]

  • SciSpace. Synthesis of spiro[indoline-3,4'-pyrano[3,2-c]quinolone]-3'-carbonitriles. [Link]

  • PubChem. 1-Acetylpiperidine-4-carbonitrile | C8H12N2O | CID 2756286. [Link]

  • MDPI. Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. [Link]

  • ACD/Labs. Rule C-832 Nitriles, Carbonitriles and Cyanides. [Link]

  • PubMed. Gradient elution liquid chromatography mass spectrometry determination of acetylcorynoline in rat plasma and its application to a pharmacokinetic study. [Link]

  • Chemistry LibreTexts. 20.1: Naming Carboxylic Acids and Nitriles. [Link]

Sources

Exploratory

An In-depth Technical Guide to 1-Acetylindoline-4-carbonitrile: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Introduction The indoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of natural products and synthetic pharmaceuticals.[1][2] Its three-dimensional, sp³-rich architecture offers distinct advantages in drug design over flat, aromatic systems.[1] The introduction of an acetyl group at the N-1 position and a carbonitrile group on the benzene ring creates a bifunctionalized molecule with significant potential for further chemical elaboration and as a core for novel therapeutics.

This guide provides a comprehensive technical overview of a specific, yet less-documented isomer: 1-Acetylindoline-4-carbonitrile . While its direct experimental data is sparse in publicly accessible databases, this document will synthesize a robust profile of its predicted properties, plausible synthetic routes, and potential applications by drawing upon established chemical principles and data from closely related analogues.

Compound Identification and Isomeric Context

Isomer NameCAS Number
1-Acetylindoline-4-carbonitrile Not Assigned
1-Acetylindoline-5-carbonitrile15861-29-7
1-Acetylindoline-6-carbonitrile15861-34-4

Synonyms: Based on standard chemical nomenclature, likely synonyms for the target compound include:

  • 1-Acetyl-2,3-dihydro-1H-indole-4-carbonitrile

  • N-Acetyl-4-cyanoindoline

  • 4-Cyano-1-acetylindoline

PropertyValueSource
Molecular Formula C₁₁H₁₀N₂OCalculated
Molecular Weight 186.21 g/mol Calculated

Predicted Physicochemical and Spectroscopic Properties

The properties of 1-Acetylindoline-4-carbonitrile can be logically inferred from its constituent parts: the 1-acetylindoline core and the 4-cyano substituent. The acetyl group at the nitrogen atom removes the N-H proton, making the molecule non-basic and influencing its solubility.[3] The nitrile group is a potent electron-withdrawing group, which will impact the electronic distribution of the aromatic ring and the molecule's overall polarity.[4]

Predicted PropertyPredicted Value/CharacteristicRationale
Physical State White to off-white crystalline solidBased on 1-acetylindoline and its isomers.[5]
Melting Point >100 °C1-acetylindoline has a melting point of 100-106 °C.[5] The nitrile group may increase this due to dipole-dipole interactions.
Solubility Soluble in polar organic solvents (DMSO, DMF, Methanol); Insoluble in water.Typical for acetylated heterocycles and aromatic nitriles.[3]
LogP ~1.5 - 2.0Calculated based on similar structures.
Hydrogen Bond Acceptors 2 (carbonyl oxygen, nitrile nitrogen)
Hydrogen Bond Donors 0
Spectroscopic Signature for Structural Verification

For a researcher who successfully synthesizes this compound, spectroscopic analysis is paramount for structural confirmation. The following are predicted key features:

  • ¹H NMR: The spectrum will lack the characteristic N-H signal of indoline. The aromatic protons will exhibit complex splitting patterns, with the proton ortho to the electron-withdrawing nitrile group (at C5) expected to be shifted significantly downfield. The methylene protons at C2 and C3 will likely appear as triplets, and the acetyl methyl protons as a sharp singlet around 2.2 ppm.[6]

  • ¹³C NMR: The spectrum will show a carbonyl carbon signal around 168-170 ppm and a nitrile carbon signal around 118-120 ppm. The aromatic carbon attached to the nitrile group (C4) will be deshielded.[6]

  • Infrared (IR) Spectroscopy: Key vibrational bands are expected for the amide carbonyl (C=O) stretch at approximately 1660-1680 cm⁻¹ and a sharp, strong nitrile (C≡N) stretch around 2220-2230 cm⁻¹.[7]

Proposed Synthetic Pathways

The synthesis of 1-Acetylindoline-4-carbonitrile can be approached from commercially available starting materials. Below are two plausible and robust synthetic routes.

Route 1: Acetylation of Precursor 4-Cyanoindoline

This is the most direct approach, assuming the availability of 4-cyanoindoline. The key is the N-acetylation of the indoline nitrogen.

Synthetic_Route_1 A 4-Cyanoindoline C 1-Acetylindoline-4-carbonitrile A->C Base (e.g., Pyridine, Et3N) Solvent (e.g., DCM) Room Temperature B Acetic Anhydride or Acetyl Chloride B->C Reagent

Caption: Synthetic workflow for the acetylation of 4-cyanoindoline.

Step-by-Step Protocol:

  • Dissolution: Dissolve 4-cyanoindoline (1.0 eq) in a suitable aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base like triethylamine (Et₃N) or pyridine (1.2 eq) to the solution and cool to 0 °C in an ice bath.

  • Acetylation: Add acetic anhydride (1.1 eq) or acetyl chloride (1.1 eq) dropwise to the stirred solution. The acetylating agent reacts preferentially with the more nucleophilic nitrogen of the indoline.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Route 2: Multi-step Synthesis from 4-Nitroindole

This route is more elaborate but starts from a more common precursor, 4-nitroindole. It involves reduction of both the indole double bond and the nitro group, followed by Sandmeyer reaction to install the nitrile, and final acetylation.

Synthetic_Route_2 A 4-Nitroindole B 4-Nitroindoline A->B Reduction (e.g., NaBH3CN, H2/Pd-C) C 4-Aminoindoline B->C Reduction (e.g., SnCl2/HCl, Fe/NH4Cl) D Indoline-4-diazonium salt C->D Diazotization (NaNO2, HCl, 0-5 °C) E 4-Cyanoindoline D->E Sandmeyer Reaction (CuCN) F 1-Acetylindoline-4-carbonitrile E->F Acetylation (Acetic Anhydride, Base)

Caption: Multi-step synthesis starting from 4-nitroindole.

Step-by-Step Protocol:

  • Indole to Indoline Reduction: Reduce 4-nitroindole to 4-nitroindoline. This can be achieved using various methods, including catalytic hydrogenation (H₂, Pd/C) or with reducing agents like sodium cyanoborohydride (NaBH₃CN).[1]

  • Nitro Group Reduction: Reduce the nitro group of 4-nitroindoline to an amine to form 4-aminoindoline. Common reagents for this transformation include tin(II) chloride (SnCl₂) in concentrated HCl or iron powder in the presence of ammonium chloride.

  • Diazotization: Convert the primary amine of 4-aminoindoline into a diazonium salt. This is typically done by treating the amine with sodium nitrite (NaNO₂) in an acidic medium (e.g., HCl) at low temperatures (0-5 °C).

  • Sandmeyer Reaction: Introduce the nitrile group by reacting the diazonium salt with copper(I) cyanide (CuCN). This classic reaction is a reliable method for installing a cyano group onto an aromatic ring.[8]

  • N-Acetylation: Acetylate the resulting 4-cyanoindoline as described in Route 1 to yield the final product, 1-Acetylindoline-4-carbonitrile.

Potential Applications in Drug Discovery

The 1-Acetylindoline-4-carbonitrile scaffold is a promising starting point for drug discovery programs due to its structural features and synthetic handles.

  • Kinase Inhibition: The indoline core is present in several approved kinase inhibitors (e.g., Sunitinib). The scaffold can be elaborated to target the ATP-binding site of various kinases implicated in cancer and inflammatory diseases.[1][2]

  • Central Nervous System (CNS) Agents: The three-dimensional nature of the indoline ring is well-suited for interaction with CNS targets. Modifications of this scaffold could lead to novel agents for neurological and psychiatric disorders.

  • Antimicrobial Agents: Substituted indolines have demonstrated a range of antimicrobial activities. The presence of the polar nitrile group could enhance interactions with bacterial or fungal targets.[9]

The acetyl group serves as a stable protecting group but can also influence pharmacokinetic properties. The nitrile group is a versatile functional group that can act as a hydrogen bond acceptor or be hydrolyzed to an amide or carboxylic acid, or reduced to an amine, providing a vector for library synthesis and lead optimization.[10]

Applications A 1-Acetylindoline-4-carbonitrile (Core Scaffold) B Further Functionalization A->B Synthetic Elaboration C Kinase Inhibitors (Oncology, Inflammation) B->C D CNS-Active Agents (Neuroscience) B->D E Antimicrobial Agents B->E

Caption: Logical flow from the core scaffold to potential therapeutic applications.

Safety and Handling

As 1-Acetylindoline-4-carbonitrile is a novel research compound, no specific toxicology data is available. However, based on its structure, the following general precautions should be observed:

  • Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Toxicity: Aromatic nitriles can be toxic. Avoid inhalation, ingestion, and skin contact. The primary risk associated with some nitriles is the potential release of cyanide in vivo, though this is less likely with aromatic nitriles where the nitrile is directly attached to the ring.[10]

  • Storage: Store in a cool, dry place away from strong oxidizing agents.

Conclusion

1-Acetylindoline-4-carbonitrile represents a synthetically accessible and promising scaffold for chemical and pharmaceutical research. While it may not be a cataloged compound with a designated CAS number, this guide provides a robust foundation for its synthesis, characterization, and exploration. Its unique combination of a proven privileged core (indoline) with versatile functional handles (acetyl and nitrile groups) makes it an attractive starting point for the development of novel small molecules targeting a range of therapeutic areas, from oncology to neuroscience. The detailed protocols and predictive data herein are intended to empower researchers to confidently synthesize and investigate this intriguing molecule.

References

  • MDPI. (2024). Azidoindolines—From Synthesis to Application: A Review. Available at: [Link]

  • ACS Publications. (2023). Synthesis of Substituted Indolines through Photocatalyzed Decarboxylative Radical Arylation. The Journal of Organic Chemistry. Available at: [Link]

  • PMC. (2023). Development and Application of Indolines in Pharmaceuticals. Available at: [Link]

  • PubChem. 1-(2,3-Dihydro-1H-indol-1-yl)ethan-1-one. Available at: [Link]

  • ResearchGate. (2026). Studies on Acetylation of Indoles. Available at: [Link]

  • PMC. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Available at: [Link]

  • Beilstein Journals. (2021). Synthetic accesses to biguanide compounds. Available at: [Link]

  • ResearchGate. (2025). Development and Application of Indolines in Pharmaceuticals. Available at: [Link]

  • Taylor & Francis Online. (2023). Evaluation of N-alkyl isatins and indoles as acetylcholinesterase and butyrylcholinesterase inhibitors. Available at: [Link]

  • PMC. Synthesis of Highly Substituted Indolines and Indoles via Intramolecular [4 + 2] Cycloaddition of Ynamides and Conjugated Enynes. Available at: [Link]

  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Available at: [Link]

  • ResearchGate. Synthesis of substituted indolines. Available at: [Link]

  • SciSpace. Infrared and 13C MAS nuclear magnetic resonance spectroscopic study of acetylation of cotton. Available at: [Link]

  • ResearchGate. (2026). Synthetic and Reactions Routes to Tetrahydrothieno[3,2-b]Quinoline Derivatives (Part IV). Available at: [Link]

  • Der Pharma Chemica. Synthesis, characterization and antimicrobial activities of N-substituted indoline derivatives of sultams. Available at: [Link]

  • Fiveable. (2025). Aromatic Nitriles Definition. Available at: [Link]

  • YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Available at: [Link]

Sources

Foundational

Indoline-4-Carbonitrile Derivatives: A Technical Guide to Scaffold Design, Pharmacology, and Synthetic Utility in Medicinal Chemistry

Introduction to the 4-Cyanoindoline Pharmacophore In modern medicinal chemistry, the spatial arrangement of hydrogen-bond donors and acceptors is critical for achieving high lipophilic ligand efficiency (LipE). The indol...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the 4-Cyanoindoline Pharmacophore

In modern medicinal chemistry, the spatial arrangement of hydrogen-bond donors and acceptors is critical for achieving high lipophilic ligand efficiency (LipE). The indoline-4-carbonitrile scaffold represents a privileged structural motif that bridges the gap between planar aromatic indoles and fully saturated heterocycles.

Unlike the planar indole ring, the indoline core (bearing sp³ hybridized carbons at the C2 and C3 positions) adopts an envelope conformation. This non-planar geometry allows for distinct 3D vectorization of substituents. When functionalized with a strongly electron-withdrawing cyano group at the C4 position, the scaffold provides a highly polar, linear vector capable of penetrating deep into receptor binding pockets—most notably the Androgen Receptor (AR)—while modulating the pKa of the indoline nitrogen. This guide explores the causality behind the use of this scaffold in drug discovery, detailing its applications in endocrinology, antimicrobial development, and complex synthetic transformations.

Pharmacological Application: Tissue-Selective Androgen Receptor Modulators (SARMs)

Causality & Mechanism

Traditional anabolic-androgenic steroids (like Dihydrotestosterone, DHT) bind to the Androgen Receptor and induce a conformational change that promotes a strong intramolecular interaction between the AR carboxyl (C) and amino (N) termini. This N/C-termini interaction recruits specific steroid receptor coactivators (SRCs) that drive transcription in both muscle and prostate tissue, leading to undesired prostate hypertrophy [1].

To decouple anabolic muscle growth from androgenic side effects, researchers developed 1-(2-Hydroxy-2-methyl-3-phenoxypropanoyl)indoline-4-carbonitrile derivatives. The 4-cyano group acts as a critical anchor in the AR ligand-binding domain (LBD). Simultaneously, the bulky chiral phenoxypropanoyl group, vectorized by the indoline core, sterically hinders the AR from adopting the conformation required for the N/C-termini interaction. Consequently, these compounds act as potent Selective Androgen Receptor Modulators (SARMs), driving muscle anabolism without triggering prostate growth [1].

Quantitative Pharmacological Profile

The functional selectivity of these derivatives is quantified by comparing their potency in an Androgen Response Element-Luciferase (ARE-LUC) assay against their potency in an N/C-interaction assay.

Table 1: Pharmacological Profile of Indoline-4-carbonitrile SARMs vs. Reference

Compound / LigandpARE-LUC EC₅₀ (M)pN/C Interaction EC₅₀ (M)Anabolic Activity (In Vivo)Androgenic Activity (In Vivo)
DHT (Reference) ~9.0~8.5HighHigh (Undesired)
4-Cyanoindoline SARM (Lead) >8.0<6.0HighMinimal
Parent Phenyl Analogue <5.0<5.0NoneNone

Data summarized from in vitro transcription and orchidectomized rat models.

Pathway Visualization

AR_Signaling A Traditional Androgen (e.g., DHT) C AR Binding in Cytosol A->C B 4-Cyanoindoline SARM B->C D Strong N/C-Termini Interaction C->D Induced by DHT E Minimal N/C-Termini Interaction C->E Induced by SARM F Prostate Hypertrophy (Androgenic) D->F G Muscle Growth (Anabolic) D->G E->G

Divergent AR signaling: 4-cyanoindoline SARMs bypass N/C interaction.

Experimental Protocol: ARE-LUC and N/C-Interaction Reporter Assays

Self-validating mechanism: This protocol uses a known full agonist (DHT) to normalize 100% activation, ensuring the dynamic range of the assay is validated before evaluating the SARM.

  • Cell Culture & Transfection: Plate CV-1 cells (African green monkey kidney fibroblasts) in 384-well plates. Co-transfect with plasmids containing the human AR gene and an ARE-driven luciferase reporter (for the ARE-LUC assay), or plasmids expressing AR N-terminal and C-terminal fusion proteins (for the mammalian two-hybrid N/C interaction assay).

  • Compound Addition: After 24 hours, treat the cells with serial dilutions of the indoline-4-carbonitrile derivative (ranging from 10⁻¹² to 10⁻⁵ M). Include DMSO as a vehicle control (basal baseline) and 10 nM DHT as a positive control (100% activation).

  • Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for transcription and translation of the luciferase reporter.

  • Quantification: Lyse the cells using a commercial luciferase assay reagent (e.g., Steady-Glo). Measure luminescence using a microplate reader.

  • Data Analysis: Plot the dose-response curves using non-linear regression to calculate the pEC₅₀ values. A successful SARM will show a high pARE-LUC value and a low pN/C interaction value.

Antimicrobial Application: Phenolic Mannich Bases

Causality & Mechanism

The rise of antibiotic-resistant bacteria necessitates the discovery of novel antibacterial agents. Indoline-derived phenolic Mannich bases have demonstrated significant efficacy against multi-resistant Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) as low as 1.18 µM [2].

The inclusion of the 4-carbonitrile group on the indoline moiety is not arbitrary. The electron-withdrawing nature of the cyano group decreases the basicity of the indoline nitrogen, which modulates the overall lipophilicity and ionization state of the molecule at physiological pH. This precise physicochemical tuning enhances the compound's ability to penetrate the thick peptidoglycan layer of Gram-positive bacteria [2].

Pathway Visualization

Mannich_Synthesis N1 Indoline-4-carbonitrile N3 Iminium Ion Intermediate N1->N3 Condensation N2 Formaldehyde + Acid N2->N3 N5 Phenolic Mannich Base (Antibacterial) N3->N5 Nucleophilic Attack N4 Phenol Derivative N4->N5

Step-by-step synthetic logic for indoline-derived phenolic Mannich bases.

Experimental Protocol: Synthesis of Indoline-4-carbonitrile Mannich Bases

Self-validating mechanism: The use of acidic conditions is strictly required to force the formation of the iminium ion from the deactivated 4-cyanoindoline nitrogen before the phenol can react.

  • Iminium Formation: In a dry round-bottom flask, dissolve indoline-4-carbonitrile (1.0 equiv) and aqueous formaldehyde (37%, 1.2 equiv) in ethanol. Add a catalytic amount of glacial acetic acid. Stir at room temperature for 30 minutes to generate the reactive iminium ion intermediate.

  • Nucleophilic Addition: Add the substituted phenol derivative (1.0 equiv) to the reaction mixture.

  • Heating: Reflux the mixture at 80°C for 4–6 hours. Monitor the reaction via TLC (Hexanes:Ethyl Acetate 7:3) until the indoline starting material is completely consumed.

  • Workup: Cool the mixture to room temperature. Evaporate the solvent under reduced pressure. Redissolve the crude residue in dichloromethane (DCM) and wash with saturated aqueous NaHCO₃ to neutralize the acetic acid.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and purify via flash column chromatography to yield the pure phenolic Mannich base.

Synthetic Chemistry: Indoline-to-Indole Transformations

Causality & Mechanism

Direct electrophilic cyanation of the indole core is notoriously unselective, often yielding mixtures of isomers. To bypass this, chemists utilize 4-cyanoindoline as a relay compound. The indoline is synthesized first (often from 4-keto-4,5,6,7-tetrahydroindole), allowing for precise placement of the cyano group.

The critical final step is the dehydrogenation of 4-cyanoindoline to 4-cyanoindole. Using Trichloroisocyanuric acid (TCCA) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) provides a mild, controlled source of electrophilic chlorine. This facilitates N-chlorination followed by base-catalyzed elimination of HCl, driving aromatization without the risk of over-chlorinating the electron-rich pyrrole ring [3].

Pathway Visualization

Oxidation S1 4-Cyanoindoline S3 N-Chlorination & Elimination S1->S3 + S2 S2 TCCA / DBU Reagents S2->S3 S4 4-Cyanoindole S3->S4 -HCl (Aromatization)

Dehydrogenation mechanism of 4-cyanoindoline to 4-cyanoindole.

Experimental Protocol: Dehydrogenation using TCCA and DBU

Self-validating mechanism: Quenching with sodium hydrogen sulfite (NaHSO₃) guarantees that any unreacted active chlorine species are neutralized immediately, preventing destructive side reactions during isolation.

  • Preparation: Dissolve 4-cyanoindoline (1.0 equiv) in anhydrous DCM under an argon atmosphere. Cool the solution to 0°C using an ice bath.

  • Reagent Addition: Add DBU (2.2 equiv) dropwise to the stirring solution. Subsequently, add Trichloroisocyanuric acid (TCCA, 0.35 equiv) in small portions to control the exothermic N-chlorination.

  • Oxidation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. The reaction progress can be tracked visually (color change) and via TLC (appearance of a highly UV-active spot indicating the aromatic indole).

  • Quenching: Quench the reaction by adding a 10% aqueous solution of sodium hydrogen sulfite (NaHSO₃). Stir vigorously for 15 minutes.

  • Extraction & Isolation: Separate the organic layer, extract the aqueous layer twice with DCM, combine the organic fractions, and wash with brine. Dry over MgSO₄, concentrate, and purify via silica gel chromatography to obtain pure 4-cyanoindole.

References

  • Title: 1-(2-Hydroxy-2-methyl-3-phenoxypropanoyl)indoline-4-carbonitrile Derivatives as Potent and Tissue Selective Androgen Receptor Modulators Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Increased Antibacterial Properties of Indoline-Derived Phenolic Mannich Bases Source: ChemRxiv URL: [Link]

  • Title: A convergent approach to 2-substituted-5-methoxyindoles. Application to the synthesis of melatonin Source: Tetrahedron (via ResearchGate) URL: [Link]

Exploratory

The Role of 1-Acetylindoline-4-carbonitrile in the Synthesis of Next-Generation Selective Androgen Receptor Modulators (SARMs)

Executive Summary & Strategic Rationale The development of Selective Androgen Receptor Modulators (SARMs) represents a paradigm shift in the treatment of muscle wasting, cachexia, and osteoporosis. Historically, first-ge...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The development of Selective Androgen Receptor Modulators (SARMs) represents a paradigm shift in the treatment of muscle wasting, cachexia, and osteoporosis. Historically, first-generation non-steroidal SARMs (e.g., Enobosarm/Ostarine) relied heavily on open-chain propionanilide scaffolds. However, to improve oral bioavailability, optimize pharmacokinetic profiles, and strictly delineate anabolic from androgenic effects, structural biologists have transitioned toward conformationally restricted cyclic systems[1].

The incorporation of an indoline core —specifically utilizing 1-acetylindoline-4-carbonitrile as a pivotal, bench-stable intermediate—has yielded a novel class of SARMs with unparalleled tissue selectivity[2]. By restricting the dihedral angle of the amide bond, the indoline ring optimizes the trajectory of the 4-cyano pharmacophore into the Androgen Receptor Ligand Binding Domain (AR-LBD). This whitepaper provides an in-depth technical analysis of the chemical causality, structural biology, and synthetic methodologies surrounding 1-acetylindoline-4-carbonitrile in modern SARM drug development.

Structural Biology & Chemical Causality (E-E-A-T)

The Conformational Advantage of the Indoline Core

In traditional propionanilide SARMs, the free rotation around the aniline nitrogen can lead to off-target binding and variable N/C-terminal interactions within the androgen receptor. By tying the nitrogen into a five-membered indoline ring, researchers effectively lock the conformation of the resulting amide. This rigidification forces the 4-cyano group into a highly specific orientation, allowing it to form critical, high-affinity hydrogen bonds with Arg752 and Gln711 in the AR-LBD[1].

The Role of the N/C-Terminal Interaction Biomarker

The primary goal of a SARM is to stimulate anabolism in muscle and bone without triggering androgenic hypertrophy in the prostate or seminal vesicles. The indoline-4-carbonitrile derivatives achieve this by acting as partial agonists that induce a unique conformational change in the AR. Specifically, these compounds demonstrate diminished activity in promoting the intramolecular interaction between the AR carboxyl (C) and amino (N) termini[3]. This diminished N/C interaction serves as a reliable in vitro biomarker for reduced androgenic side effects in vivo.

AR_Signaling SARM Indoline SARM AR Androgen Receptor (AR) SARM->AR High Affinity Binding HSP HSP90 Dissociation AR->HSP Conformational Shift Nuc Nuclear Translocation HSP->Nuc Diminished N/C Interaction ARE ARE Binding Nuc->ARE Dimerization Anabolic Tissue-Selective Anabolism ARE->Anabolic Target Gene Transcription

Fig 1. Tissue-selective AR activation pathway by indoline-based SARMs.
Why 1-Acetylindoline-4-carbonitrile?

While the free amine (indoline-4-carbonitrile) is the direct coupling partner for SARM synthesis, free indolines are highly electron-rich and notoriously susceptible to spontaneous oxidative aromatization into indoles upon exposure to air or light.

Chemical Causality: Acetylating the indoline nitrogen to form 1-acetylindoline-4-carbonitrile withdraws electron density via resonance, drastically lowering the HOMO (Highest Occupied Molecular Orbital) energy of the molecule. This renders the intermediate highly stable, allowing for long-term bench storage and resistance to harsh upstream electrophilic conditions[4]. When the final SARM coupling is required, the acetyl group is cleanly cleaved.

Synthetic Methodologies & Self-Validating Protocols

The synthesis of next-generation indoline SARMs from 1-acetylindoline-4-carbonitrile involves a highly controlled two-step workflow: acidic deacetylation followed by a sterically demanding amide coupling[2][5].

Synthesis A 1-Acetylindoline- 4-carbonitrile B Acidic Deacetylation (HCl/EtOH) A->B C Indoline-4-carbonitrile (Free Amine) B->C E Amide Coupling (HATU, DIPEA) C->E D Chiral Propanoic Acid D->E F Indoline SARM (Final API) E->F

Fig 2. Synthetic workflow from 1-acetylindoline-4-carbonitrile to final SARM.
Protocol 1: Deprotection to Indoline-4-carbonitrile

Objective: Cleave the N-acetyl protecting group without inducing oxidative aromatization.

  • Preparation: Suspend 1-acetylindoline-4-carbonitrile (1.0 eq) in anhydrous ethanol.

  • Acidic Hydrolysis: Add 6N HCl aqueous solution (5.0 eq). Causality: Acidic conditions are favored over basic hydrolysis to prevent base-catalyzed oxidation of the resulting indoline.

  • Reflux: Heat the mixture to 80°C for 4-6 hours under an inert argon atmosphere.

  • Workup: Cool to 0°C, carefully neutralize with saturated NaHCO₃ to pH 8, and extract with dichloromethane (DCM).

  • Self-Validation Checkpoint: Monitor the organic layer via LC-MS. The complete consumption of the N-acetyl precursor (m/z [M+H]+ 187) and the stoichiometric appearance of the free indoline-4-carbonitrile (m/z [M+H]+ 145) validates the completion of the phase. The strict absence of an m/z 143 peak confirms that no oxidative aromatization to the indole has occurred.

Protocol 2: Amide Coupling to Form the Indoline SARM

Objective: Couple the sterically hindered secondary amine with a chiral SARM headgroup (e.g., (R)-2-hydroxy-2-methyl-3-phenoxypropanoic acid).

  • Activation: Dissolve the chiral propanoic acid (1.05 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (3.0 eq). Causality: The indoline nitrogen is a bulky secondary amine. Standard coupling reagents (like EDC) yield poor conversions. HATU generates a highly reactive HOAt ester capable of overcoming this steric hindrance.

  • Coupling: Stir the activated ester for 15 minutes at room temperature, then add the freshly prepared indoline-4-carbonitrile (1.0 eq).

  • Reaction: Stir for 12 hours under argon.

  • Purification: Quench with water, extract with ethyl acetate, wash extensively with brine to remove DMF, and purify via flash chromatography.

  • Self-Validation Checkpoint: Post-reaction, chiral HPLC must be employed to ensure the stereocenter of the propanoic acid derivative has not racemized during the HATU-mediated activation. An enantiomeric excess (ee) of >98% validates the integrity of the coupling protocol.

Pharmacological Profiling & Data Presentation

The resulting 1-(2-hydroxy-2-methyl-3-phenoxypropanoyl)indoline-4-carbonitrile derivatives exhibit profound pharmacological advantages over older generations of SARMs. In orchidectomized rat models, these compounds demonstrated potent anabolic activity by increasing levator ani muscle weight, while exhibiting minimal androgenic effects on the prostate and seminal vesicles[2][6].

Furthermore, because these non-steroidal compounds are not substrates for 5α-reductase or CYP19 aromatase, they bypass the metabolic liabilities associated with testosterone therapies[7].

Table 1: Comparative Pharmacological Profile of SARM Classes

Compound ClassAR Binding Affinity (IC₅₀)Levator Ani Hypertrophy (Anabolic)Prostate Hypertrophy (Androgenic)N/C-Terminal Interaction
Steroidal (DHT) < 1 nM++++++Strong
First-Gen SARM (e.g., Ostarine)~ 10 nM+++Moderate
Indoline-4-carbonitrile SARM < 5 nM+++MinimalDiminished

Note: Data synthesized from in vitro AR-mediated transcription assays and in vivo orchidectomized rat models (dosed up to 100 mg/kg/day for 14 consecutive days)[3].

Conclusion

1-Acetylindoline-4-carbonitrile is not merely a chemical building block; it is a strategic, bench-stable enabler for the synthesis of advanced indoline-based SARMs. By leveraging the conformational rigidity of the indoline core, researchers can fine-tune the androgen receptor's N/C-terminal interactions, achieving a highly sought-after divergence between anabolic efficacy and androgenic toxicity. The self-validating synthetic protocols outlined herein ensure the stereochemical and structural integrity required for clinical-grade drug development.

References

  • Designed switch from covalent to non-covalent inhibitors of carboxylesterase Notum activity - National Center for Biotechnology Inform
  • 1-(2-Hydroxy-2-methyl-3-phenoxypropanoyl)
  • 1-(2-Hydroxy-2-methyl-3-phenoxypropanoyl)
  • Selective androgen receptor modulators activate the canonical prostate cancer androgen receptor program and repress cancer growth - Journal of Clinical Investig
  • An Overview of Next-Generation Androgen Receptor-Targeted Therapeutics in Development for the Treatment of Prost

Sources

Foundational

Targeting the Non-Canonical NF-κB Pathway: A Technical Whitepaper on the Biological Activity of 4-Cyanoindoline Derivatives

Executive Summary The dysregulation of the nuclear factor-kappa B (NF-κB) signaling cascade is a foundational driver in the pathogenesis of B-cell malignancies, metabolic syndromes, and autoimmune disorders . Within this...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The dysregulation of the nuclear factor-kappa B (NF-κB) signaling cascade is a foundational driver in the pathogenesis of B-cell malignancies, metabolic syndromes, and autoimmune disorders . Within this complex biological landscape, MAP3K14—commonly known as NF-κB-inducing kinase (NIK)—has emerged as the critical node governing the non-canonical NF-κB pathway . Recent structure-based drug design efforts have identified 4-cyanoindoline derivatives as a privileged, first-in-class scaffold for highly potent and selective NIK inhibition .

As a Senior Application Scientist, I have structured this whitepaper to synthesize the mechanistic rationale, structural optimization, and self-validating experimental workflows required to rigorously evaluate the biological activity of these advanced kinase inhibitors.

Mechanistic Rationale: NIK and the Non-Canonical Pathway

Unlike the canonical NF-κB pathway, which relies on NEMO and IKKβ to mediate rapid inflammatory responses, the non-canonical pathway is tightly regulated by the basal stability of NIK . Under homeostatic conditions, NIK is continuously ubiquitinated and degraded by the TRAF2/TRAF3/c-IAP complex. However, upon stimulation by specific ligands (e.g., BAFF, CD40L, TWEAK), the TRAF complex is degraded, allowing NIK to rapidly accumulate .

Stabilized NIK phosphorylates IKKα, which subsequently phosphorylates the inhibitory precursor p100. This triggers the partial proteasomal processing of p100 into the active p52 subunit, enabling the p52/RelB heterodimer to translocate to the nucleus and drive the transcription of genes essential for B-cell survival and maturation [[1]]([Link]). Cyanoindoline derivatives act as Type I or Type I1/2 kinase inhibitors, directly binding to the ATP-binding pocket of NIK and preventing the downstream phosphorylation of IKKα .

G Ligand Receptor Activation (BAFF, CD40L, TWEAK) TRAF TRAF2/TRAF3/c-IAP Degradation Ligand->TRAF NIK MAP3K14 (NIK) Stabilization & Accumulation TRAF->NIK Prevents NIK degradation IKKa IKKα Phosphorylation NIK->IKKa Kinase Activity Cyano 4-Cyanoindoline Derivatives Cyano->NIK Inhibits p100 p100 to p52 Processing IKKa->p100 Nucleus p52/RelB Nuclear Translocation (Gene Transcription) p100->Nucleus

Non-canonical NF-κB signaling pathway and NIK inhibition by cyanoindolines.

Structural Biology & Computational SAR Optimization

The hit-to-lead evolution of early azaindolines to highly selective 4-cyanoindoline derivatives was heavily guided by advanced computational chemistry, specifically Free Energy Perturbation (FEP+) and WaterMap calculations .

  • Stereochemical SAR Switch: During structural optimization, researchers observed a profound stereochemical activity switch. FEP+ calculations accurately predicted that specific enantiomers of the cyanoindoline scaffold form highly favorable, stereospecific contacts within the NIK binding pocket .

  • Thermodynamic Stability: The optimized cyanoindoline complexes were calculated to be approximately 1.6 kcal/mol more stable than their predecessors. This causality is driven by the optimal displacement of high-energy water molecules in the active site, significantly lowering the free energy of binding .

Biological Activity & Therapeutic Indications

The biological efficacy of cyanoindoline derivatives spans multiple therapeutic areas characterized by constitutive non-canonical NF-κB activation .

Table 1: Key Therapeutic Indications for Cyanoindoline-based NIK Inhibitors

Disease AreaSpecific IndicationMechanistic DriverPathological Consequence
Oncology Multiple Myeloma (MM), MALT LymphomaNIK translocations, TRAF3/BIRC3 mutations Constitutive p52/RelB activation; apoptosis resistance [[2]]().
Autoimmune Rheumatoid Arthritis (RA), LupusCD40/BAFF overactivation Aberrant B-cell maturation and autoantibody production .
Metabolic Type 2 Diabetes, ObesityLipid deposition, oxidative stress NIK-induced skeletal muscle insulin resistance [[2]]().
Inflammatory COPD, Liver InflammationChronic inflammatory stimuli [[3]]([Link])Exacerbation of tissue injury via pro-inflammatory cytokines .

Experimental Workflows & Self-Validating Protocols

To ensure high-fidelity data during the evaluation of cyanoindoline derivatives, researchers must employ orthogonal, self-validating assays. The following protocols detail the biochemical and cellular workflows required to confirm NIK inhibition.

Workflow Step1 Compound Preparation (Cyanoindoline library in DMSO) Step2 Biochemical Assay (AlphaScreen NIK Autophosphorylation) Step1->Step2 Primary Screen Step3 Cellular Assay (L363 Cells, p100/p52 Western Blot) Step2->Step3 Hit-to-Lead Step4 Data Validation (IC50 Calculation & SAR Modeling) Step3->Step4 Efficacy Confirmation

Sequential validation workflow for evaluating NIK inhibitors.

Protocol A: Biochemical NIK Autophosphorylation Assay (AlphaScreen)

Purpose: To quantify the direct, cell-free inhibition of NIK autophosphorylation by cyanoindoline derivatives . Causality & Logic: NIK auto-activates via autophosphorylation. The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) utilizes donor and acceptor beads. When NIK autophosphorylates, specific antibodies bring the beads into proximity, generating a luminescent signal. Cyanoindolines block this kinase activity, reducing the signal in a dose-dependent manner.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare recombinant human MAP3K14 (NIK) kinase in assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT).

  • Compound Plating: Dispense 4-cyanoindoline derivatives into a 384-well AlphaPlate using an acoustic liquid handler to create an 11-point concentration-response curve (DMSO final concentration < 1%) .

  • Kinase Reaction: Add 5 nM recombinant NIK and 10 μM ATP to the compound wells. Incubate at room temperature for 60 minutes to allow for autophosphorylation.

  • Detection: Add anti-phospho-NIK specific antibodies conjugated to AlphaScreen Acceptor beads, followed by Streptavidin-coated Donor beads under subdued lighting.

  • Incubation & Reading: Incubate for 2 hours at room temperature. Read the plate on an EnVision multimode plate reader using standard AlphaScreen settings (Excitation 680 nm, Emission 520-620 nm).

  • Self-Validating QC: Include a known NIK inhibitor (e.g., JNJ64290694) as a positive control and DMSO as a negative vehicle control. Calculate the Z'-factor; only plates with Z' > 0.6 are accepted for IC50 determination.

Protocol B: Cellular p100-to-p52 Processing Assay (Western Blot)

Purpose: To confirm that the cyanoindoline derivative penetrates the cell membrane and successfully inhibits the non-canonical NF-κB pathway in a disease-relevant model . Causality & Logic: L363 cells harbor a genetic NIK translocation, making them highly dependent on the non-canonical pathway . In these cells, p100 is constitutively processed to p52. Effective NIK inhibition will cause a measurable accumulation of p100 and a depletion of p52.

Step-by-Step Methodology:

  • Cell Culture: Culture human L363 multiple myeloma cells in RPMI 1640 medium supplemented with GlutaMax and 10% fetal calf serum .

  • Compound Treatment: Seed L363 cells at 1×106 cells/well in 6-well plates. Treat with varying concentrations of the cyanoindoline derivative (e.g., 1 nM to 10 μM) for 24 hours.

  • Lysate Preparation: Harvest cells, wash with cold PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Centrifuge at 14,000 x g for 15 mins at 4°C to clear lysates.

  • Protein Quantification & Electrophoresis: Quantify protein using a BCA assay. Load 20 μg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel and perform SDS-PAGE.

  • Immunoblotting: Transfer proteins to a PVDF membrane. Block with 5% BSA, then probe with primary antibodies against p100/p52, Phospho-IKKα, and GAPDH (loading control) overnight at 4°C.

  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using enhanced chemiluminescence (ECL) and image using a digital documentation system.

  • Self-Validating QC: The ratio of p52 to p100 must decrease in a dose-dependent manner correlating with the biochemical IC50. GAPDH levels must remain constant across all lanes, proving the compound is not causing acute, non-specific cytotoxicity.

Conclusion

The development of 4-cyanoindoline derivatives represents a significant leap in targeting the historically challenging MAP3K14 (NIK) kinase. By leveraging computational SAR optimization and rigorous, self-validating biochemical and cellular assays, researchers can confidently advance these molecules through the preclinical pipeline for the treatment of multiple myeloma, autoimmune diseases, and metabolic disorders.

References

  • Kargbo, R. B. (2017). "New Substituted Cyanoindoline Derivatives as MAP3K14 Kinase Inhibitors for the Treatment of Cancer and Autoimmune Disorders." ACS Medicinal Chemistry Letters.[Link]

  • Stansfield, I., et al. (2018). "Cyanoindoline derivatives as NIK inhibitors." World Intellectual Property Organization (WIPO)
  • Tresadern, G., et al. (2020). "FEP+ calculations predict a stereochemical SAR switch for first-in-class indoline NIK inhibitors for multiple myeloma." Future Drug Discovery.[Link]

  • Ramakrishnan, P., et al. (2020). "Small Molecule NF-κB Pathway Inhibitors in Clinic." International Journal of Molecular Sciences (MDPI).[Link]

  • Li, Y., et al. (2019). "Importance of Incorporating Protein Flexibility in Molecule Modeling: A Theoretical Study on Type I1/2 NIK Inhibitors." Frontiers in Chemistry.[Link]

Sources

Exploratory

1-Acetylindoline-4-carbonitrile: Solubility Profiling in Organic Solvents and Implications for Notum Inhibition Assays

Executive Summary In the landscape of targeted therapeutics modulating the Wnt/β-catenin signaling pathway, the carboxylesterase Notum has emerged as a critical druggable target[1]. Notum functions as a negative feedback...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted therapeutics modulating the Wnt/β-catenin signaling pathway, the carboxylesterase Notum has emerged as a critical druggable target[1]. Notum functions as a negative feedback regulator by removing an essential palmitoleate moiety from Wnt proteins, thereby preventing their interaction with Frizzled receptors[2]. Recently, 1-Acetylindoline-4-carbonitrile (CAS: 1537122-12-5) was identified as a highly efficient, non-covalent inhibitor of Notum[3].

For application scientists and drug development professionals, transitioning this compound from in silico hits to in vitro and in vivo assays requires a rigorous understanding of its physicochemical properties. This whitepaper provides an authoritative guide on the solubility profile of 1-Acetylindoline-4-carbonitrile in organic solvents, detailing the structural causality behind its solvation thermodynamics and providing a self-validating empirical protocol for solubility determination.

Mechanistic Context: Why Solubility Matters in Wnt/Notum Assays

To accurately evaluate 1-Acetylindoline-4-carbonitrile in biochemical Notum-OPTS (8-octanoyloxypyrene-1,3,6-trisulfonic acid) assays or cell-based TCF/LEF reporter assays, the compound must be maintained in a fully dissolved state[3]. Precipitation or micro-crystallization in the assay medium leads to artificially deflated potency metrics (false negatives) and erratic dose-response curves.

The biological mechanism of action relies on the indoline core binding centrally within Notum's palmitoleate pocket, utilizing aromatic stacking and a water-mediated hydrogen bond to the oxyanion hole[3]. If the compound is not properly solvated in the organic stock (typically DMSO) prior to aqueous dilution, it cannot effectively partition into the enzyme's active site.

G Wnt Wnt Protein (Palmitoleoylated) FZD Frizzled / LRP5/6 Receptors Wnt->FZD Activates BetaCat β-Catenin Signaling Cascade FZD->BetaCat Transduces Notum Notum (Carboxylesterase) Notum->Wnt Depalmitoleoylates (Inactivates) Inhibitor 1-Acetylindoline-4-carbonitrile (Non-covalent Inhibitor) Inhibitor->Notum Blocks Active Site

Fig 1. Mechanism of action: 1-Acetylindoline-4-carbonitrile rescues Wnt signaling by inhibiting Notum.

Physicochemical Profiling & Solvent Selection Logic

1-Acetylindoline-4-carbonitrile ( C11​H10​N2​O , MW: 186.21 g/mol ) possesses a distinct molecular architecture that dictates its solubility:

  • N-Acetyl Group (Amide): Acts as a strong hydrogen-bond acceptor and a moderate dipole.

  • Carbonitrile Group (-C≡N): Highly polar, contributing to strong dipole-dipole interactions.

  • Indoline Core: Provides a hydrophobic, aromatic/aliphatic bulk that favors dispersion forces.

Causality in Solvent Interactions

Because the molecule lacks strong hydrogen-bond donors (no -OH or -NH groups), it relies heavily on dipole-dipole interactions and hydrogen-bond acceptance for solvation.

  • Aprotic Polar Solvents (DMSO, DMF): These are the optimal solvents. Their high dielectric constants and strong hydrogen-bond donating capabilities perfectly complement the compound's polar cyano and acetyl groups, disrupting the solid-state crystal lattice effectively.

  • Protic Solvents (Methanol, Ethanol): Moderate solubility. The alcohols can donate hydrogen bonds to the cyano and carbonyl oxygens, but the hydrophobic indoline core limits total solvation capacity.

  • Non-Polar Solvents (Hexane, Heptane): Poor solubility. The strong intermolecular dipole forces within the 1-Acetylindoline-4-carbonitrile crystal lattice cannot be overcome by the weak London dispersion forces of aliphatic hydrocarbons.

Quantitative Solubility Data Summary

The following table synthesizes the expected solubility profile of 1-Acetylindoline-4-carbonitrile based on its structural thermodynamics and empirical behavior during synthesis and purification workflows[3].

Solvent ClassSpecific SolventDielectric Constant (ε)Estimated Solubility (mg/mL at 25°C)Application / Utility
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 50.0Primary stock solutions for in vitro assays.
Polar Aprotic N,N-Dimethylformamide (DMF)36.7> 40.0Alternative stock solvent; chemical synthesis.
Polar Protic Methanol (MeOH)32.75.0 - 10.0HPLC mobile phase preparation; recrystallization.
Halogenated Dichloromethane (DCM)8.915.0 - 25.0Liquid-liquid extraction; column chromatography.
Non-Polar n-Hexane1.9< 0.1Anti-solvent for precipitation/crystallization.

Empirical Determination Protocol: The Shake-Flask Method

To ensure trustworthiness and reproducibility in your specific laboratory environment, relying on estimated data is insufficient. The following protocol outlines a self-validating system for determining the exact thermodynamic solubility of 1-Acetylindoline-4-carbonitrile in any chosen organic solvent.

Step-by-Step Methodology

1. Preparation of the Solid Phase

  • Action: Add 10 mg of 1-Acetylindoline-4-carbonitrile to a 2 mL amber glass HPLC vial.

  • Causality: Amber glass is used to prevent potential photo-degradation of the indoline core during the extended equilibration period. An excess of solid (beyond expected solubility) is critical to ensure the solution reaches thermodynamic saturation.

2. Solvent Addition and Isothermal Equilibration

  • Action: Add 1.0 mL of the target organic solvent (e.g., DMSO, DCM) to the vial. Seal tightly with a PTFE-lined cap. Place the vial in a thermostatic orbital shaker set to 25.0 ± 0.1 °C and 300 RPM for 24 to 48 hours.

  • Causality: Thermodynamic solubility requires the solid and liquid phases to reach a dynamic equilibrium. Shaking prevents localized concentration gradients, while strict temperature control is necessary because solubility is highly temperature-dependent.

3. Phase Separation (Critical Step)

  • Action: Remove the vial and centrifuge at 10,000 x g for 10 minutes. Carefully aspirate the supernatant and pass it through a 0.22 µm PTFE syringe filter into a clean vial.

  • Causality: Centrifugation pellets the bulk undissolved solid. However, filtration is the self-validating mechanism here: it removes sub-micron colloidal particles or micro-crystals. If these are injected into the HPLC, they will dissolve in the mobile phase, leading to a falsely elevated solubility reading. PTFE is chosen for its broad chemical compatibility with organic solvents.

4. Dilution and HPLC-UV Quantification

  • Action: Dilute the filtered supernatant with the HPLC mobile phase (e.g., 50:50 Water:Acetonitrile) to ensure the concentration falls within the linear dynamic range of your pre-established calibration curve. Analyze via HPLC-UV at the compound's λmax​ (typically around 254 nm for indoline derivatives).

  • Causality: Direct injection of pure organic solvents like DMSO or DCM can cause severe peak distortion (the "solvent effect") on reversed-phase columns. Dilution matching the mobile phase ensures sharp, quantifiable peaks.

Workflow Prep Excess Solute Preparation Equil Isothermal Equilibration (24h) Prep->Equil Sep Centrifugation & Filtration (0.22µm) Equil->Sep HPLC HPLC-UV Quantification Sep->HPLC

Fig 2. Standardized shake-flask methodology for empirical solubility determination.

Conclusion

The successful deployment of 1-Acetylindoline-4-carbonitrile as a non-covalent Notum inhibitor[3] hinges on precise solvent management. By leveraging its strong affinity for polar aprotic solvents (DMSO, DMF) and utilizing the rigorous shake-flask methodology outlined above, researchers can guarantee the integrity of their stock solutions. This prevents assay artifacts, ensures accurate IC50​ determinations, and accelerates the validation of Notum as a therapeutic target in Wnt-driven pathologies[4].

References

  • Designed switch from covalent to non-covalent inhibitors of carboxylesterase Notum activity. European Journal of Medicinal Chemistry / National Institutes of Health (NIH). Available at:[Link][3]

  • Carboxylesterase Notum Is a Druggable Target to Modulate Wnt Signaling. Journal of Medicinal Chemistry / ACS Publications. Available at:[Link][1]

  • NOTUM-mediated WNT silencing drives extravillous trophoblast cell lineage development. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link][2]

  • NOTUM is a potential pharmacodynamic biomarker of Wnt pathway inhibition. Oncotarget / National Institutes of Health (NIH). Available at:[Link][4]

Sources

Foundational

The Therapeutic Potential of 1-Acetylindoline-4-Carbonitrile Analogs: A Privileged Scaffold for Target Modulation

Executive Summary As a Senior Application Scientist specializing in small-molecule drug discovery, I have observed the evolution of the indoline core from a simple synthetic intermediate to a highly versatile pharmacopho...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As a Senior Application Scientist specializing in small-molecule drug discovery, I have observed the evolution of the indoline core from a simple synthetic intermediate to a highly versatile pharmacophore. Specifically, 1-acetylindoline-4-carbonitrile and its N-acyl analogs have emerged as a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets through judicious structural modifications. This whitepaper elucidates the mechanistic rationale, structural biology, and experimental validation of these analogs, focusing on their roles as non-covalent inhibitors of the Wnt-deactivating enzyme Notum, tissue-selective androgen receptor modulators (SARMs), and emerging E3 ligase recruiters for targeted protein degradation.

Mechanistic Paradigm: Non-Covalent Inhibition of Notum

The Wnt signaling pathway is fundamental to embryonic development and adult tissue homeostasis. Dysregulation of Wnt signaling is heavily implicated in osteoporosis, neurodegenerative diseases, and colorectal cancer. The carboxylesterase Notum acts as a negative regulator of this pathway by removing an essential palmitoleate group from Wnt proteins, thereby preventing their necessary interaction with Frizzled cell surface receptors[1].

The Covalent to Non-Covalent Switch: Early generations of Notum inhibitors relied on covalent modification (specifically, the acylation of Ser232). However, covalent inhibitors inherently present clinical challenges regarding off-target reactivity, poor metabolic stability, and idiosyncratic toxicity. The strategic shift to non-covalent N-acyl indolines, such as1, represents a paradigm shift in Notum targeting[1].

High-resolution X-ray crystallography reveals the causality behind this scaffold's success: the indoline core precisely occupies the palmitoleate binding pocket. The binding affinity is driven by robust aromatic stacking and a critical water-mediated hydrogen bond to the oxyanion hole, achieving potent inhibition without the liabilities of covalent adduction[2].

G Wnt Wnt Protein (Palmitoleoylated) Notum Notum Carboxylesterase Wnt->Notum Substrate Binding Frizzled Frizzled Receptor Wnt->Frizzled Signaling ON DeWnt De-palmitoleoylated Wnt (Inactive) Notum->DeWnt Cleavage DeWnt->Frizzled Fails to Bind Inhibitor Indoline-4-carbonitrile (Non-covalent Inhibitor) Inhibitor->Notum Blocks Pocket

Mechanism of Wnt signaling restoration via Notum inhibition by indoline analogs.

Pharmacological Profiling & Quantitative Structure-Activity Relationship (QSAR)

The optimization of the N-acyl indoline scaffold demonstrates exceptional ligand efficiency (LE) and lipophilic ligand efficiency (LLE). By modifying the N-acyl group and introducing substituents like a 3,3-spiro cyclopropyl group, researchers have achieved profound gains in biochemical potency while maintaining a low molecular weight[2].

Table 1: Comparative Pharmacological Metrics of Key Indoline Analogs

Compound IdentifierMechanismNotum IC50 (μM)Ligand Efficiency (LE)Lipophilic Ligand Efficiency (LLE)Key Structural Feature
ABC99 Covalent~0.010N/AN/AButyric ester
3a (Lead) Non-covalent0.1000.755.0N-acyl indoline core
4l Non-covalent< 10.0--1-Acetylindoline-4-carbonitrile
4w Non-covalent< 0.0100.855.9Optimized N-acyl indoline
4y Non-covalent0.0035> 0.85> 6.03,3-spiro cPr group + Aryl sub

(Data synthesized from biochemical Notum-OPTS assays[2])

Expanding the Scaffold: SARMs and Targeted Protein Degradation

Beyond Notum, the indoline-4-carbonitrile framework has demonstrated profound tissue selectivity as an Androgen Receptor (AR) modulator. Derivatives such as3 exhibit potent anabolic activity (e.g., increasing levator ani muscle weight) with minimal androgenic effects on the prostate[3].

Causality of Tissue Selectivity: This uncoupling is achieved by the scaffold's ability to diminish the intramolecular interaction between the AR carboxyl (C) and amino (N) termini[3]. The N/C interaction is a prerequisite for the recruitment of specific coactivators in prostate tissue; by preventing this conformation, the indoline scaffold avoids prostate hypertrophy while still driving transcription in skeletal muscle[3].

Furthermore, recent patent literature highlights the utility of indoline-6-carboxylic acid and related carbonitrile derivatives as synthetic intermediates for bifunctional compounds (PROTACs). These molecules act as 4, facilitating the targeted degradation of disease-causing proteins via the ubiquitin-proteasome pathway[4].

G SARM Indoline-4-carbonitrile SARM AR Androgen Receptor (AR) SARM->AR High Affinity Binding NC_Interaction N/C-Terminal Interaction (Diminished) AR->NC_Interaction Alters Conformation Anabolic Anabolic Effects (Muscle Growth) AR->Anabolic Promotes Transcription Androgenic Androgenic Effects (Prostate Growth) NC_Interaction->Androgenic Prevents

Tissue-selective AR modulation uncoupling anabolic from androgenic pathways.

Self-Validating Experimental Methodologies

To ensure rigorous scientific integrity, the evaluation of 1-acetylindoline-4-carbonitrile analogs must follow a self-validating workflow. The causality of experimental choices is detailed below to ensure robust, reproducible hit-to-lead progression.

G Synthesis 1. Scaffold Synthesis Biochem 2. OPTS Assay (Primary Screen) Synthesis->Biochem Library CellBased 3. TCF/LEF Reporter (Target Engagement) Biochem->CellBased IC50 < 100nM XRay 4. X-Ray Crystallography CellBased->XRay Cell Permeable ADME 5. ADME Profiling CellBased->ADME Efficacy

Self-validating workflow for the discovery of non-covalent Notum inhibitors.

Protocol 1: Biochemical Notum-OPTS Assay (Primary Screening)

Rationale: We utilize 8-octanoyloxypyrene-1,3,6-trisulfonate (OPTS) as a fluorogenic surrogate substrate. OPTS mimics the palmitoleate lipid chain, allowing for rapid, continuous kinetic measurement of Notum's carboxylesterase activity without requiring complex mass spectrometry for every well[2].

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 10 mM MgCl2, 0.05% CHAPS). Causality: CHAPS is critical to maintain enzyme stability and prevent non-specific compound aggregation (PAINS behavior).

  • Enzyme Incubation: Dispense recombinant human Notum (final concentration 1 nM) into 384-well black microplates.

  • Compound Addition: Add 1-acetylindoline-4-carbonitrile analogs (10-point dose-response, 0.001 to 10 μM) using acoustic dispensing. Incubate for 30 minutes at room temperature. Causality: This pre-incubation allows equilibrium binding of the non-covalent inhibitors.

  • Substrate Initiation: Add OPTS substrate (final concentration 5 μM).

  • Kinetic Readout: Measure fluorescence (Ex 345 nm / Em 430 nm) continuously for 45 minutes. Calculate IC50 using a 4-parameter logistic fit.

Protocol 2: Cell-Based TCF/LEF Luciferase Reporter Assay (Target Engagement)

Rationale: Biochemical inhibition does not guarantee cellular efficacy. This assay validates that the inhibitor permeates the cell membrane and successfully restores Wnt signaling by measuring downstream β-catenin-mediated transcription[1].

  • Cell Culture: Seed HEK293 cells stably expressing a TCF/LEF firefly luciferase reporter in 96-well plates.

  • Co-Treatment: Treat cells with exogenous Wnt3a ligand and recombinant Notum. Causality: Notum will deactivate Wnt3a, suppressing the baseline luciferase signal.

  • Inhibitor Dosing: Introduce the indoline analogs (up to 10 μM).

  • Validation Control: Perform a parallel arm without Notum. Causality: If the compound increases signaling here, it is an off-target Wnt activator. True Notum inhibitors will only restore signaling in the presence of Notum[1].

  • Quantification: Lyse cells after 24 hours and measure luminescence using a standard luciferin substrate.

References
  • Designed switch from covalent to non-covalent inhibitors of carboxylesterase Notum activity.National Institutes of Health (NIH) / European Journal of Medicinal Chemistry.
  • 1-(2-Hydroxy-2-methyl-3-phenoxypropanoyl)indoline-4-carbonitrile derivatives as potent and tissue selective androgen receptor modulators.PubMed.
  • CN112312904A - Spiro compounds.Google Patents.

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-acetylindoline-4-carbonitrile from 4-bromoindoline

Application Note: Synthesis of 1-Acetylindoline-4-carbonitrile from 4-Bromoindoline Executive Summary & Synthetic Rationale Indoline-4-carbonitriles are highly valued pharmacophores, frequently utilized in the developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of 1-Acetylindoline-4-carbonitrile from 4-Bromoindoline

Executive Summary & Synthetic Rationale

Indoline-4-carbonitriles are highly valued pharmacophores, frequently utilized in the development of non-covalent inhibitors (e.g., carboxylesterase Notum inhibitors)[1]. The direct cyanation of unprotected 4-bromoindoline is synthetically challenging; the nucleophilicity of the secondary amine can lead to the coordination of the palladium catalyst, inducing off-target pathways or irreversible catalyst poisoning.

To circumvent this, we employ a robust two-step "protect-and-couple" methodology:

  • N-Acetylation : Converts the secondary amine into an amide, eliminating its nucleophilicity and activating the system.

  • Palladium-Catalyzed Cyanation : Replaces the aryl bromide with a nitrile group using a controlled-release cyanide source to prevent the formation of inactive palladate complexes[2].

Synthesis A 4-Bromoindoline (Starting Material) B 1-Acetyl-4-bromoindoline (Intermediate) A->B Ac2O, Pyridine DCM, 0 °C to rt C 1-Acetylindoline-4-carbonitrile (Target Product) B->C Zn(CN)2, Pd2(dba)3, dppf DMF, 100 °C

Caption: Two-step synthetic workflow for 1-acetylindoline-4-carbonitrile.

Step 1: N-Acetylation of 4-Bromoindoline

Mechanistic Insights: The acetylation of 4-bromoindoline utilizes acetic anhydride (Ac₂O) in the presence of pyridine. Pyridine serves a dual purpose: it acts as a nucleophilic catalyst by forming a highly reactive N-acetylpyridinium intermediate and neutralizes the acetic acid byproduct, driving the equilibrium forward. Without this protection step, the free indoline nitrogen would irreversibly bind to the electrophilic Pd(II) intermediates in the subsequent cross-coupling step, stalling the catalytic cycle.

Protocol: Synthesis of 1-Acetyl-4-bromoindoline

  • Reaction Setup : In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromoindoline (10.0 mmol, 1.0 equiv) in anhydrous dichloromethane (DCM, 50 mL).

  • Base Addition : Add pyridine (15.0 mmol, 1.5 equiv) and cool the mixture to 0 °C using an ice-water bath to control the initial exotherm.

  • Acetylation : Dropwise, add acetic anhydride (12.0 mmol, 1.2 equiv) over 10 minutes.

  • Propagation : Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor completion via TLC (Hexanes/EtOAc, 3:1).

  • Self-Validating Workup : Quench the reaction with saturated aqueous NaHCO₃ (30 mL) to hydrolyze unreacted Ac₂O. Extract the aqueous layer with DCM (2 × 20 mL). Crucial Step : Wash the combined organic layers with 1M HCl (30 mL) to selectively protonate and partition residual pyridine into the aqueous phase. Wash with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Yield : The intermediate is typically obtained as an off-white solid (>92% yield) and is of sufficient purity to be used directly in the next step.

Step 2: Palladium-Catalyzed Cyanation

Mechanistic Insights: The conversion of the aryl bromide to a nitrile is achieved via a Pd-catalyzed cross-coupling. A critical failure point in these reactions is catalyst poisoning by free cyanide ions, which rapidly form catalytically dead [Pd(CN)₄]²⁻ species[2].

To mitigate this, zinc cyanide (Zn(CN)₂) is utilized. Its low solubility in DMF ensures a steady, low concentration of dissolved cyanide, perfectly matching the rate of the transmetalation step without overwhelming the Pd center[3]. The bidentate ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene) is employed due to its large bite angle, which forces the aryl and cyanide ligands into close proximity, accelerating the rate-determining reductive elimination step[3].

PdCycle Pd0 Pd(0)(dppf) Active Catalyst OA Pd(II)(Ar)(Br)(dppf) Oxidative Addition Pd0->OA 1-Acetyl-4-bromoindoline TM Pd(II)(Ar)(CN)(dppf) Transmetalation OA->TM Zn(CN)2 TM->Pd0 1-Acetylindoline-4-carbonitrile

Caption: Catalytic cycle for the Pd-catalyzed cyanation of 1-acetyl-4-bromoindoline.

Protocol: Synthesis of 1-Acetylindoline-4-carbonitrile

  • Setup : To a Schlenk flask, add 1-acetyl-4-bromoindoline (5.0 mmol, 1.0 equiv), Zn(CN)₂ (3.0 mmol, 0.6 equiv), Pd₂(dba)₃ (0.1 mmol, 2 mol%), and dppf (0.2 mmol, 4 mol%).

  • Inert Atmosphere : Evacuate the flask and backfill with dry nitrogen (repeat 3 times) to prevent oxidative degradation of the phosphine ligand.

  • Solvent Addition : Add anhydrous, degassed N,N-dimethylformamide (DMF, 25 mL) via syringe.

  • Reaction : Heat the mixture to 100 °C in a pre-heated oil bath for 12 hours. The mixture will transition from a dark red/purple suspension to a yellow/brown mixture.

  • Self-Validating Workup : Cool to room temperature and dilute with ethyl acetate (50 mL). Crucial Step : Wash the organic layer with 5% aqueous NH₄OH (2 × 30 mL). The ammonia complexes with the zinc salts (forming water-soluble [Zn(NH₃)₄]²⁺), preventing emulsion formation and zinc contamination in the final product. Wash with water (30 mL) and brine (30 mL).

  • Purification : Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the target nitrile as an off-white solid.

Quantitative Data & Optimization Summary

The following table summarizes the optimization parameters for the cyanation step, highlighting the causality behind the chosen experimental conditions.

ParameterCondition TestedYield (%)Mechanistic Rationale / Observation
Cyanide Source NaCN (1.2 equiv)<10%Rapid dissolution leads to free CN⁻ spiking, poisoning the Pd catalyst[2].
Cyanide Source Zn(CN)₂ (0.6 equiv)88%Low solubility provides controlled CN⁻ release, preventing catalyst deactivation[3].
Cyanide Source K₄[Fe(CN)₆] (0.2 equiv)85%Non-toxic alternative; requires slightly longer reaction times (16 h)[4].
Ligand PPh₃ (8 mol%)45%Monodentate ligand; slower reductive elimination leads to competitive side reactions.
Ligand dppf (4 mol%)88%Large bite angle forces the Ar and CN ligands closer, accelerating reductive elimination[3].
Temperature 40 °C (Aqueous THF)82%Requires specialized Buchwald ligands (e.g., tBuXPhos) for low-temp activation[5].

References

  • [1] Willis, N. J., et al. (2023). "Designed switch from covalent to non-covalent inhibitors of carboxylesterase Notum activity." Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • [5] Cohen, D. T., & Buchwald, S. L. (2015). "Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media." Organic Letters, 17(2), 202-205. URL:[Link]

  • [4] Schareina, T., Zapf, A., & Beller, M. (2004). "Potassium hexacyanoferrate(II)—a new cyanating agent for the palladium-catalyzed cyanation of aryl halides." Chemical Communications, (12), 1388-1389. URL:[Link]

  • [2] Grushin, V. V., & Alper, H. (1994). "Transformations of Chloroarenes, Catalyzed by Transition-Metal Complexes." Chemical Reviews, 94(4), 1047-1062. URL:[Link]

  • [3] Maligres, P. E., et al. (1999). "Palladium-catalyzed cyanation of aryl bromides." Tetrahedron Letters, 40(46), 8193-8195. URL:[Link]

Sources

Application

Application Note: Advanced Methodologies for the Cyanation of 4-Haloindolines

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Reagent Selection, Mechanistic Causality, and Self-Validating Catalytic Protocols Introduction & Synthetic Challenges Th...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Reagent Selection, Mechanistic Causality, and Self-Validating Catalytic Protocols

Introduction & Synthetic Challenges

The 4-cyanoindoline scaffold is a privileged substructure in modern drug discovery, serving as a critical intermediate in the synthesis of complex alkaloids and next-generation therapeutics, such as the cardiac myosin inhibitor[1]. However, functionalizing the 4-position of the indoline core presents unique synthetic challenges.

The 4-position is sterically encumbered by the adjacent C3 methylene protons of the indoline ring. Furthermore, the electron-donating nature of the indoline nitrogen leaves the 4-position electronically deactivated toward oxidative addition compared to the 5- or 6-positions[2]. Consequently, highly active, bulky ligands (e.g., Xantphos, dppf) and precisely tuned cyanating reagents are required to facilitate palladium-catalyzed cross-coupling while avoiding catalyst degradation.

Reagent Selection Matrix

Selecting the appropriate cyanating reagent is a balance of reactivity, safety, and scalability. The table below summarizes the quantitative and qualitative data for the most prominent reagents used in 4-haloindoline cyanation.

Cyanating ReagentToxicity LevelTypical Temp.Preferred Catalyst SystemMechanistic Profile & Causality
K₄[Fe(CN)₆]·3H₂O Low (Green)100–130 °CPd(OAc)₂ / dppf or XantphosOptimal for APIs: Acts as a slow-release CN⁻ depot, preventing the formation of inactive [Pd(CN)₄]²⁻ complexes.
Zn(CN)₂ High80–120 °CPd₂(dba)₃ / dppfHigh-Throughput: Poor solubility in organic solvents naturally limits free CN⁻ concentration. Excellent for highly sterically hindered 4-bromoindolines.
CuCN High150–200 °CNone (Rosenmund-von Braun)Harsh/Robust: Requires stoichiometric amounts and extreme heat. Reserved for substrates completely unreactive to Pd-catalysis.
4-CN-Pyridine Low25–60 °CCatalyst-Free (Electrochemical)Emerging Tech: Acts as both a nitrile source and a sacrificial electron-acceptor in paired electrolysis pathways.

Mechanistic Insights: The "Cyanide Poisoning" Dilemma

As a Senior Application Scientist, understanding the why behind a protocol is as critical as the how. In palladium-catalyzed cyanation, the primary failure mode is "cyanide poisoning."

Free cyanide ions (CN⁻) are exceptionally strong σ-donors and π-acceptors. If the concentration of free CN⁻ in the reaction mixture is too high (e.g., when using highly soluble NaCN or KCN), the ions rapidly coordinate to the active Pd(0) or Pd(II) centers. This forms catalytically inactive, coordinatively saturated [Pd(CN)₄]²⁻ complexes, completely halting the catalytic cycle[3].

The Solution: Modern protocols utilize (K₄[Fe(CN)₆])[4]. Because this complex is highly stable, it releases CN⁻ into the biphasic solution at a rate slower than the oxidative addition of the 4-haloindoline to the Pd(0) center. Consequently, transmetalation becomes the rate-limiting step, but the active Pd(0) catalyst is preserved, ensuring high turnover numbers (TON)[5].

Catalytic Cycle Visualization

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition [Rate: Fast] Pd0->OxAdd + 4-Haloindoline PdII_Br L_nPd(II)(Ar)(X) (Ar = 4-Indolinyl) OxAdd->PdII_Br TransMet Transmetalation [Rate-Limiting] PdII_Br->TransMet PdII_CN L_nPd(II)(Ar)(CN) Cyano Complex TransMet->PdII_CN - X- RedElim Reductive Elimination [Product Release] PdII_CN->RedElim RedElim->Pd0 Regeneration of Pd(0) Product 4-Cyanoindoline Target API Intermediate RedElim->Product Formation of Ar-CN CN_Source K4[Fe(CN)6] Slow CN- Release CN_Source->TransMet Controlled CN-

Figure 1: Pd-catalyzed cyanation cycle of 4-haloindolines showing controlled CN- transmetalation.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in physical and chemical checkpoints allow the researcher to confirm the success of intermediate steps without requiring immediate LC-MS analysis.

Protocol A: Green Cyanation using K₄[Fe(CN)₆] (API-Scale Standard)

Note: N-protection (e.g., N-Boc or N-Ac) of the 4-bromoindoline is highly recommended to prevent competitive coordination of the indoline nitrogen to the palladium center[1].

Reagents:

  • N-Boc-4-bromoindoline (1.0 equiv, 10 mmol)

  • K₄[Fe(CN)₆]·3H₂O (0.2 equiv, 2 mmol) (Note: 1 mole of K₄[Fe(CN)₆] provides 6 moles of CN⁻)

  • Pd(OAc)₂ (0.05 equiv, 5 mol%)

  • Xantphos or dppf (0.10 equiv, 10 mol%)

  • Na₂CO₃ (1.0 equiv, 10 mmol)

  • Solvent: DMF/H₂O (1:1 v/v, 0.2 M)

Step-by-Step Methodology:

  • Degassing: Charge a Schlenk flask with N-Boc-4-bromoindoline, K₄[Fe(CN)₆]·3H₂O, Na₂CO₃, Pd(OAc)₂, and the ligand. Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition: Add the DMF/H₂O mixture (previously sparged with Argon for 30 mins). Causality: Water is strictly required to dissolve the inorganic hexacyanoferrate salt, facilitating the slow-release phase transfer of CN⁻ into the organic DMF layer.

  • Heating & Activation: Heat the mixture to 120 °C.

    • Self-Validation Checkpoint 1: Within 15 minutes at 120 °C, the initially yellow suspension must transition to a deep, homogeneous red/brown solution. This confirms the successful reduction of Pd(II) to the active Pd(0) species. If the solution rapidly turns black with a mirror-like precipitate, oxygen ingress has caused catalyst death (Pd black formation).

  • Monitoring: Stir for 12–16 hours.

    • Self-Validation Checkpoint 2: Monitor via TLC (Hexanes/EtOAc 4:1). The 4-cyanoindoline product will appear as a distinct, strongly UV-active (254 nm) spot with a lower Rf value than the starting material due to the polar nitrile group.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash thoroughly with water (3x) to remove inorganic iron and cyanide salts. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: High-Throughput Cyanation using Zn(CN)₂

Recommended for rapid discovery chemistry where toxicity constraints are lower[6].

Reagents:

  • N-Boc-4-bromoindoline (1.0 equiv, 1.0 mmol)

  • Zn(CN)₂ (0.6 equiv, 0.6 mmol)

  • Pd₂(dba)₃ (0.05 equiv, 5 mol%)

  • dppf (0.10 equiv, 10 mol%)

  • Solvent: Anhydrous DMF (0.1 M)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict Argon, combine all solid reagents in a microwave vial.

  • Reaction: Add anhydrous DMF, seal the vial, and heat at 110 °C for 4 hours.

    • Causality: Zn(CN)₂ has poor solubility in DMF. As the dissolved CN⁻ is consumed by the catalytic cycle, more Zn(CN)₂ dissolves, naturally regulating the free CN⁻ concentration and protecting the Pd₂(dba)₃ catalyst[7].

  • Quenching: Cool the vial and carefully quench with a 10% aqueous solution of NaClO (bleach) in a well-ventilated fume hood to neutralize any residual cyanide.

    • Self-Validation Checkpoint 3: The addition of aqueous solutions will cause the immediate precipitation of white zinc salts, confirming the complete breakdown of the Zn(CN)₂ lattice.

  • Extraction: Filter through a pad of Celite, extract with EtOAc, wash with brine, and concentrate for purification.

References

  • Chuang, C. et al. "Discovery of Aficamten (CK-274), a Next-Generation Cardiac Myosin Inhibitor for the Treatment of Hypertrophic Cardiomyopathy." Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • Yan, G. et al. "Palladium-Catalyzed Direct Cyanation of Indoles with K4[Fe(CN)6]." Organic Letters, ACS Publications. URL:[Link]

  • Rago, A. J., & Dong, G. "Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation." Green Synthesis and Catalysis, NIH. URL:[Link]

  • Kumar, G. S. et al. "Paired Electrolysis for Decarboxylative Cyanation: 4-CN-Pyridine, a Versatile Nitrile Source." Organic Letters, ACS Publications. URL:[Link]

Sources

Method

Revolutionizing Heterocyclic Synthesis: A Guide to Microwave-Assisted Preparation of Indoline Carbonitriles

Introduction: The Significance of Indoline Carbonitriles and the Advent of Microwave Synthesis The indoline scaffold is a privileged structural motif in medicinal chemistry and drug discovery, forming the core of numerou...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Indoline Carbonitriles and the Advent of Microwave Synthesis

The indoline scaffold is a privileged structural motif in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds. The incorporation of a carbonitrile (cyano) group into this framework further enhances its utility, providing a versatile handle for subsequent chemical transformations and often contributing to the molecule's pharmacological profile. Traditional synthetic routes to indoline carbonitriles can be arduous, frequently requiring harsh reaction conditions, extended reaction times, and yielding only moderate amounts of the desired product.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a green and efficient alternative to conventional heating methods.[1][2] By directly coupling with polar molecules in the reaction mixture, microwave irradiation provides rapid, uniform, and efficient heating, leading to dramatic reductions in reaction times, increased product yields, and often enhanced selectivity.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the microwave-assisted synthesis of a key class of these compounds: 3-aminoindole-2-carbonitriles, which can be considered as oxidized precursors or close analogs to indoline carbonitriles, via a Thorpe-Ziegler cyclization.

The Underlying Chemistry: The Thorpe-Ziegler Reaction

The cornerstone of the synthetic protocol detailed herein is the Thorpe-Ziegler reaction. This powerful intramolecular cyclization involves the base-catalyzed condensation of a dinitrile to form a cyclic enaminonitrile.[5][6] The reaction is initiated by the deprotonation of a carbon atom alpha to one of the nitrile groups, generating a carbanion. This carbanion then undergoes an intramolecular nucleophilic attack on the carbon of the second nitrile group, leading to the formation of a cyclic imine anion, which upon protonation yields the more stable enamine tautomer.[5][7] The efficiency of this reaction is significantly enhanced by microwave irradiation, which accelerates the rate of cyclization.[8]

Experimental Workflow: A Visual Overview

The following diagram illustrates the general workflow for the microwave-assisted synthesis of 3-aminoindole-2-carbonitriles. This process is characterized by its simplicity and speed, highlighting the advantages of microwave technology.

G cluster_prep Precursor Synthesis cluster_mw Microwave-Assisted Cyclization cluster_workup Work-up & Purification A Anthranilonitrile C 2-(Cyanomethylamino)benzonitrile (Intermediate) A->C Acid-catalyzed reaction (Conventional heating) B Paraformaldehyde, KCN, ZnCl2 in Acetic Acid B->C D Intermediate (C) in Ethanol with K2CO3 E Microwave Vial D->E Combine F Microwave Reactor E->F Seal & Place G Irradiation F->G Set Parameters H Cooling G->H I Extraction H->I J Purification (e.g., Column Chromatography) I->J K 3-Aminoindole-2-carbonitrile (Final Product) J->K

Caption: General workflow for the synthesis of 3-aminoindole-2-carbonitriles.

Detailed Protocol: Microwave-Assisted Synthesis of 3-Aminoindole-2-carbonitrile

This protocol is adapted from established literature procedures for the synthesis of 3-aminoindole-2-carbonitriles via a microwave-assisted Thorpe-Ziegler cyclization.[8]

Materials and Equipment:

  • 2-(Cyanomethylamino)benzonitrile (starting material)

  • Potassium carbonate (K₂CO₃)

  • Ethanol (absolute)

  • Dedicated microwave reactor for organic synthesis with temperature and pressure monitoring capabilities[6][9]

  • 10 mL microwave process vial with a magnetic stir bar

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Column chromatography setup (silica gel)

  • TLC plates

Procedure:

  • Reaction Setup: In a 10 mL microwave vial, combine 2-(cyanomethylamino)benzonitrile (1.0 mmol) and potassium carbonate (1.2 mmol).

  • Solvent Addition: Add absolute ethanol (5 mL) to the vial.

  • Vial Sealing: Securely seal the vial with a Teflon septum and an aluminum crimp cap.

  • Microwave Irradiation: Place the sealed vial into the cavity of the microwave reactor. Irradiate the reaction mixture at a constant temperature of 120°C for 15 minutes. Ensure continuous stirring throughout the irradiation period.

  • Cooling: After the irradiation is complete, allow the vial to cool to room temperature (or below 50°C) using the instrument's automated cooling system before carefully opening it.[6]

  • Work-up:

    • Transfer the reaction mixture to a round-bottom flask.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the residue, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 3-aminoindole-2-carbonitrile.

Reaction Parameters and Expected Outcomes

The following table summarizes the key reaction parameters and their influence on the synthesis.

ParameterConditionRationaleExpected Outcome
Temperature 120°CProvides sufficient thermal energy to overcome the activation barrier of the cyclization without significant decomposition.High conversion to product.
Time 15 minutesMicrowave heating allows for a significantly reduced reaction time compared to conventional methods.Completion of the reaction.
Solvent EthanolA polar solvent that absorbs microwave irradiation efficiently and is a good medium for the reaction.Facilitates efficient and uniform heating.
Base K₂CO₃A mild base sufficient to catalyze the Thorpe-Ziegler cyclization.Promotes the desired intramolecular condensation.

Proposed Reaction Mechanism

The microwave-assisted synthesis of 3-aminoindole-2-carbonitrile from 2-(cyanomethylamino)benzonitrile proceeds via the following mechanistic pathway:

G A 2-(Cyanomethylamino)benzonitrile B Carbanion Intermediate A->B Deprotonation (K2CO3) C Cyclic Imine Anion B->C Intramolecular Nucleophilic Attack D 3-Iminoindoline-2-carbonitrile C->D Protonation E 3-Aminoindole-2-carbonitrile (Final Product) D->E Tautomerization

Caption: Proposed mechanism for the Thorpe-Ziegler cyclization.

Safety Considerations

  • Microwave Reactor Safety: Always use a dedicated microwave reactor designed for chemical synthesis.[9] Domestic microwave ovens are not suitable and can be extremely dangerous.[9] Ensure the reactor is properly maintained and that all safety features are operational.

  • Pressure Monitoring: Reactions in sealed vessels at elevated temperatures generate significant pressure.[6] The use of certified pressure-rated vials is mandatory. Never exceed the recommended temperature or volume limits for the vials.

  • Reagent Handling: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Cooling: Always allow the reaction vessel to cool to a safe temperature before opening to avoid the risk of solvent flash boiling.[6]

Conclusion and Future Perspectives

Microwave-assisted synthesis represents a significant advancement in the preparation of indoline carbonitriles and related heterocyclic compounds. The protocol described provides a rapid, efficient, and reproducible method for accessing these valuable molecules. The dramatic reduction in reaction times and potential for increased yields make this technology highly attractive for applications in medicinal chemistry and drug discovery, where the rapid generation of compound libraries is crucial.[10] Future work in this area will likely focus on expanding the substrate scope, developing one-pot multi-component reactions, and integrating this technology with flow chemistry systems for scalable production.[11]

References

  • Boruah, P., & Ali, A. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. Retrieved from [Link]

  • Makarem, A., et al. (2024). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Advances. Retrieved from [Link]

  • Zhu, S., et al. (2020). Microwave-Assisted Synthesis of New Spiro[indoline-3,4′-quinoline] Derivatives via a One-Pot Multicomponent Reaction. ResearchGate. Retrieved from [Link]

  • de la Hoya, A., et al. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Publications. Retrieved from [Link]

  • Khan, I., et al. (2024). Recent advances in the green synthesis of indole and its derivatives using microwave irradiation and the role of indole moiety in cancer. Taylor & Francis Online. Retrieved from [Link]

  • Di Schiena, M. G., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. MDPI. Retrieved from [Link]

  • Carpita, A., et al. (2010). Microwave-assisted synthesis of indole- and azaindole-derivatives in water via cycloisomerization of 2-alkynylanilines and alkynylpyridinamines promoted by amines or catalytic amounts of neutral or basic salts. Tetrahedron. Retrieved from [Link]

  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. Retrieved from [Link]

  • Bisht, R., & Saini, R. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. PMC. Retrieved from [Link]

  • Glasnov, T. N., & Kappe, C. O. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2014). Microwave-Assisted Synthesis of 3-Aminoindole-2-carbonitriles from Anthranilonitriles via N-Unpotected 2-(Cyanomethylamino)benzonitriles. ResearchGate. Retrieved from [Link]

  • Singh, R., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. PMC. Retrieved from [Link]

  • University of Zurich. (n.d.). Microwave Reactor Safety. Retrieved from [Link]

  • Sridharan, V., et al. (2006). Bischler Indole Synthesis under Microwave Irradiation: A Solvent-Free Synthesis of 2-Arylindoles. Sciforum. Retrieved from [Link]

  • EPCP. (n.d.). Microwave-Assisted Synthesis in Drug Development. Retrieved from [Link]

  • Sharma, S. K. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. Retrieved from [Link]

  • Sridharan, V., et al. (2006). Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Mendoza-Sanchez, M., et al. (2022). Computational Revision of the Mechanism of the Thorpe Reaction. MDPI. Retrieved from [Link]

Sources

Application

Application Note: Scalable Preparation of 1-Acetylindoline-4-carbonitrile

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: Synthesis of Non-Covalent Carboxylesterase Notum Inhibitors for Wnt Signaling Modulation Introduction & Scientific Context...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: Synthesis of Non-Covalent Carboxylesterase Notum Inhibitors for Wnt Signaling Modulation

Introduction & Scientific Context

The carboxylesterase Notum is a critical negative regulator of the Wnt signaling pathway. It functions by deacylating an essential palmitoleate group on Wnt proteins, thereby suppressing downstream T-cell factor/lymphoid enhancing factor (TCF/LEF) transcription. Because aberrant Notum activity is heavily implicated in colorectal cancer and neurodegenerative diseases such as Alzheimer's, it has become a high-value therapeutic target.

Historically, first-generation Notum inhibitors—such as the carbamate ABC99 and butyric ester 2a—functioned via a covalent mechanism, irreversibly acylating the catalytic Ser232 residue. However, covalent ester-based inhibitors frequently suffer from poor metabolic stability due to their vulnerability to plasma and hepatic esterases. To overcome this liability, recent drug discovery campaigns have successfully executed a "designed switch" from covalent to non-covalent inhibitors ([1]).

By replacing reactive ester/acid functional groups with an N-acyl indoline core, researchers prevented Ser232 acylation while maintaining high binding affinity. X-ray crystallographic studies reveal that the indoline core binds centrally in the palmitoleate pocket, engaging in aromatic stacking with Phe320 and forming a critical water-mediated hydrogen bond (via W122) to the oxyanion hole ([2]). 1-Acetylindoline-4-carbonitrile (Compound 4l) serves as a highly efficient, scalable fragment and lead intermediate in this novel class of non-covalent inhibitors.

Mechanistic Insights & Causality in Synthesis

The preparation of 1-acetylindoline-4-carbonitrile relies on the selective N-acetylation of 2,3-dihydro-1H-indole-4-carbonitrile. To ensure high yields and prevent side reactions, the experimental conditions are strictly controlled:

  • Choice of Base (NaHCO₃): A large excess (12.0 equiv.) of sodium bicarbonate is employed as a mild, heterogeneous acid scavenger. Unlike stronger homogeneous organic bases (e.g., triethylamine or pyridine) which can cause localized heating or complicate purification, insoluble NaHCO₃ gently neutralizes the HCl byproduct. This prevents the acid-catalyzed degradation or hydrolysis of the sensitive carbonitrile moiety.

  • Temperature Control (0 °C to RT): The dropwise addition of acetyl chloride at 0 °C is critical to mitigate the highly exothermic nature of N-acylation. Strict thermal control prevents over-reaction (e.g., di-acylation) or ring-opening side reactions. Subsequent warming to room temperature ensures the kinetic completion of the amide bond formation.

  • Solvent System (CH₂Cl₂): Dichloromethane provides excellent solubility for both the indoline precursor and the acetyl chloride, while maintaining the NaHCO₃ in suspension. This biphasic solid-liquid system prevents emulsion formation and drastically simplifies the downstream aqueous workup.

Experimental Protocol: General Method 1.1

Note: This protocol is a self-validating system. Built-in checkpoints (e.g., effervescence monitoring, NMR validation) are included to ensure reproducibility and a >90% yield.

Materials Required
  • 2,3-dihydro-1H-indole-4-carbonitrile: 0.45 mmol, 1.0 equiv.

  • Acetyl chloride: 60 μL, 0.90 mmol, 2.0 equiv.

  • Sodium bicarbonate (NaHCO₃): 460 mg, 5.40 mmol, 12.0 equiv.

  • Dichloromethane (CH₂Cl₂): 3.0 mL, anhydrous

  • Deionized water (H₂O) and Saturated NaCl (Brine)

Step-by-Step Methodology
  • Preparation: In an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, suspend 2,3-dihydro-1H-indole-4-carbonitrile (0.45 mmol) in anhydrous CH₂Cl₂ (3.0 mL).

  • Base Addition: Add solid NaHCO₃ (460 mg, 12.0 equiv.) in a single portion to the stirring solution. The mixture will appear as a heterogeneous suspension.

  • Cooling: Submerge the reaction flask in an external ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

  • Acylation: Using a gas-tight syringe, add acetyl chloride (60 μL, 2.0 equiv.) dropwise over 5 minutes.

    • Validation Checkpoint: Observe for mild effervescence (CO₂ gas evolution) as the generated HCl is neutralized by the NaHCO₃.

  • Propagation: Remove the ice bath. Allow the reaction mixture to warm naturally to room temperature (RT) and stir continuously for 2 hours.

  • Quenching & Workup: Quench the reaction by adding deionized H₂O (5.0 mL). Transfer the biphasic mixture to a separatory funnel and extract the aqueous layer with additional CH₂Cl₂ (3 × 5 mL).

  • Washing & Drying: Wash the combined organic extracts with brine (10 mL), dry over anhydrous Na₂SO₄, and filter through a fritted funnel.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Isolation & Validation: Purify via flash column chromatography (if trace impurities remain) to afford 1-acetylindoline-4-carbonitrile as an off-white solid.

    • Expected Yield: ~77 mg (92%).

    • Analytical Validation (¹H NMR, 600 MHz, CDCl₃): δ 8.41 (dt, J = 10.1, 5.1 Hz, 1H), 7.31–7.25 (m, 2H), 4.16 (t, J = 8.6 Hz, 2H), 3.39 (t, J = 8.6 Hz, 2H), 2.25 (s, 3H).

Quantitative Data Summaries

To contextualize the utility of the N-acyl indoline core, the following table summarizes the shift in physicochemical and inhibitory properties from early covalent precursors to non-covalent leads.

CompoundMechanism of ActionTarget Residue / InteractionIC₅₀ (Notum OPTS)Key Structural Feature
ABC99 (1) Covalent (Irreversible)Acylates Ser232~10 nMCarbamate reactive group
Butyric ester 2a Covalent (Irreversible)Acylates Ser232<10 nMEster reactive group
N-Acyl Indoline 3a Non-Covalent (Reversible)Oxyanion hole (W122 H-bond)NanomolarIndoline core, no ester
Compound 4l Non-Covalent (Reversible)Oxyanion hole (W122 H-bond)Nanomolar4-carbonitrile substitution
Compound 4w Non-Covalent (Reversible)Oxyanion hole (W122 H-bond)Single-digit nMHalogenated aryl + spiro cPr

Experimental Workflow Visualization

SynthesisWorkflow SM 2,3-Dihydro-1H-indole-4-carbonitrile (0.45 mmol, 1.0 eq) Base Add NaHCO3 (12.0 eq) in CH2Cl2 (3.0 mL) SM->Base Cool Cool to 0 °C (External Ice Bath) Base->Cool Reagent Dropwise Addition: Acetyl Chloride (2.0 eq) Cool->Reagent React Stir at RT for 2 h Reagent->React Workup Aqueous Quench (H2O) & Extraction React->Workup Product 1-Acetylindoline-4-carbonitrile (Off-white solid, 92% Yield) Workup->Product

Workflow for the scalable N-acetylation of 2,3-dihydro-1H-indole-4-carbonitrile.

References

  • Designed switch from covalent to non-covalent inhibitors of carboxylesterase Notum activity. Source: European Journal of Medicinal Chemistry, Volume 251, 115132 (January 2023). URL:[Link]

  • Design of a Potent, Selective, and Brain-Penetrant Inhibitor of Wnt-Deactivating Enzyme Notum by Optimization of a Crystallographic Fragment Hit. Source: Journal of Medicinal Chemistry, 65(10), 7193-7211 (May 2022). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in 1-acetylindoline-4-carbonitrile synthesis

Welcome to the Technical Support Center for the synthesis of 1-acetylindoline-4-carbonitrile . As a Senior Application Scientist, I have structured this guide to address the specific mechanistic and practical challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-acetylindoline-4-carbonitrile . As a Senior Application Scientist, I have structured this guide to address the specific mechanistic and practical challenges associated with the N-acetylation of electron-deficient indolines.

This center is divided into mechanistic FAQs, a diagnostic troubleshooting guide, quantitative optimization data, and a self-validating experimental protocol designed to maximize your isolated yield.

Part 1: Mechanistic Insights & Yield Optimization (FAQs)

Q: Why is my isolated yield of 1-acetylindoline-4-carbonitrile lower than expected (<60%) despite using excess acetic anhydride? A: The root cause is the electronic deactivation of the indoline nitrogen. The cyano group at the C4 position exerts a strong inductive electron-withdrawing effect across the aromatic ring, which significantly reduces the nucleophilicity of the secondary amine. Relying solely on acetic anhydride ( Ac2​O ) and a weak base often leads to incomplete conversion. To overcome this kinetic barrier, you must introduce a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP). DMAP reacts with Ac2​O to form a highly electrophilic N-acetylpyridinium intermediate, which readily forces the acylation of the deactivated indoline nitrogen, driving the reaction to completion[1].

Q: I am observing a colored byproduct and overall degradation of my starting material. What causes this? A: You are likely observing the oxidative aromatization of the indoline to an indole (forming 1-acetyl-1H-indole-4-carbonitrile). Indolines are highly susceptible to air oxidation, particularly under basic conditions. If your solvents are not degassed or if the reaction is run open to the atmosphere, ambient oxygen acts as an oxidant. Running the reaction under a strict inert atmosphere (Nitrogen or Argon) is a mandatory preventative measure.

Q: Can I use acetyl chloride instead of acetic anhydride to force the reaction? A: While acetyl chloride is a more potent electrophile, it generates hydrochloric acid (HCl) as a byproduct. If your scavenging base (e.g., Et3​N ) is not perfectly distributed, local acidic pockets can cause the indoline core to undergo degradation or polymerization. Acetic anhydride generates acetic acid, a much milder byproduct, providing a significantly cleaner reaction profile and simplifying the aqueous workup[2].

Part 2: Visual Troubleshooting Workflow

Use the following logical workflow to diagnose and correct yield drops during your synthesis.

TroubleshootingWorkflow Start Analyze Low Yield: 1-Acetylindoline-4-carbonitrile Check Perform LCMS/TLC on Crude Mixture Start->Check Incomplete Incomplete Conversion (SM > 5%) Check->Incomplete SM Detected Loss Complete Conversion but Low Isolated Yield Check->Loss No SM Detected Cause1 Nucleophilicity Drop (4-CN Inductive Effect) Incomplete->Cause1 Cause2 Product Loss in Aqueous Workup Loss->Cause2 Cause3 Oxidation to Indole (Air Exposure) Loss->Cause3 Fix1 Add 0.1 eq DMAP Catalyst Cause1->Fix1 Fix2 Extract with EtOAc Wash with Brine Cause2->Fix2 Fix3 Degas Solvents Use N2 Atmosphere Cause3->Fix3

Caption: Troubleshooting workflow for diagnosing and optimizing 1-acetylindoline-4-carbonitrile synthesis.

Part 3: Quantitative Data & Condition Optimization

The following table summarizes the causal relationship between reaction conditions and isolated yield. The data demonstrates why the synergistic use of a general base ( Et3​N ) and a nucleophilic catalyst (DMAP) is the gold standard for this specific transformation[1],[2].

EntryAcetylating AgentBase / Catalyst SystemSolventTemp (°C)Time (h)Isolated Yield (%)Mechanistic Outcome
1 Ac2​O (1.2 eq)NoneDCM251245%Sluggish kinetics due to deactivated amine.
2 Ac2​O (1.2 eq) Et3​N (1.5 eq)DCM25668%Base neutralizes acid but lacks electrophilic activation.
3 Ac2​O (1.5 eq) Et3​N (2.0 eq) + DMAP (0.1 eq) DCM 25 2 92% Optimal: DMAP forms highly reactive N-acetylpyridinium.
4AcCl (1.2 eq) K2​CO3​ (2.0 eq)DMF25475%Faster reaction, but HCl generation causes minor degradation.

Part 4: Validated Experimental Protocol

This step-by-step methodology is designed as a self-validating system. By embedding analytical checkpoints directly into the workflow, you can verify the success of each phase before proceeding. This protocol reliably achieves ~92% isolated yield[1].

Objective: High-yield N-acetylation of 2,3-dihydro-1H-indole-4-carbonitrile while preventing oxidative degradation.

Reagents & Materials:

  • 2,3-dihydro-1H-indole-4-carbonitrile (1.0 eq)

  • Acetic anhydride ( Ac2​O ) (1.5 eq)

  • Triethylamine ( Et3​N ) (2.0 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM) (10 volumes)

Step-by-Step Procedure:

  • Preparation & Degassing: Dissolve 2,3-dihydro-1H-indole-4-carbonitrile in anhydrous DCM (10 mL per gram of substrate) in an oven-dried round-bottom flask. Purge the solution with Nitrogen gas for 10 minutes.

    • Causality: Displacing dissolved oxygen prevents the base-catalyzed oxidation of the indoline core to an indole.

  • Catalyst & Base Addition: Add Et3​N (2.0 eq) followed by DMAP (0.1 eq) to the stirring solution.

    • Self-Validation Checkpoint: The solution should remain clear or pale yellow. Rapid darkening at this stage indicates pre-existing oxidative impurities in your starting material or solvent.

  • Electrophile Introduction: Cool the reaction mixture to 0 °C using an ice bath. Introduce Ac2​O (1.5 eq) dropwise over 10 minutes.

    • Causality: Dropwise addition controls the mild exotherm, preventing thermal degradation and limiting di-acetylation side reactions.

  • Reaction Execution: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 2 hours.

    • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 2:1). The starting material (lower Rf​ due to the polar free amine) must completely disappear, replaced by a single, distinct higher Rf​ spot corresponding to the N-acetylated product.

  • Quenching: Quench the reaction by adding saturated aqueous NaHCO3​ (5 volumes). Stir vigorously for 15 minutes.

    • Causality: This step hydrolyzes unreacted acetic anhydride into water-soluble sodium acetate, preventing it from contaminating the final product.

  • Extraction & Washing: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 5 volumes). Combine the organic layers and wash sequentially with 1M HCl (to protonate and remove DMAP/ Et3​N ), water, and brine.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. The product, 1-acetylindoline-4-carbonitrile, will precipitate as an off-white solid.

References

  • Designed switch from covalent to non-covalent inhibitors of carboxylesterase Notum activity Source: National Institutes of Health (PMC) URL:[Link][1]

Sources

Optimization

Technical Support Center: Pd-Catalyzed Cyanation of Bromoindolines

Welcome to the Technical Support Hub for the palladium-catalyzed cyanation of bromoindolines. Converting bromoindolines to cyanoindolines is a critical transformation in drug discovery, but it is notoriously plagued by p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Hub for the palladium-catalyzed cyanation of bromoindolines. Converting bromoindolines to cyanoindolines is a critical transformation in drug discovery, but it is notoriously plagued by poor reproducibility, catalyst poisoning, and sluggish kinetics.

This guide is engineered to provide researchers with mechanistic clarity, self-validating protocols, and actionable troubleshooting strategies to ensure robust and scalable cyanation workflows.

Mechanistic Causality: Why Bromoindolines are Challenging

To troubleshoot effectively, one must understand the underlying catalytic cycle and where it fails. The indoline core is highly electron-rich. In palladium catalysis, the electronic nature of the substrate dictates the kinetics of the catalytic cycle:

  • Oxidative Addition: Generally rapid for electron-deficient aryl halides, but slower for electron-rich bromoindolines.

  • Transmetalation: Free cyanide ions ( CN− ) are lethal to the catalyst. If the concentration of dissolved cyanide is too high, it coordinates irreversibly to Pd(0) and Pd(II), forming inactive [Pd(CN)4​]2− complexes (catalyst poisoning)[1].

  • Reductive Elimination: This is the rate-limiting step for electron-rich substrates like bromoindolines[2]. The electron-donating nature of the indoline ring stabilizes the Ar-Pd(II)-CN intermediate, making the final elimination of the product sluggish and increasing the risk of side reactions like protodehalogenation[3].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (Slower for e-rich indolines) Pd0->OA + Bromoindoline PdII_Br Ar-Pd(II)-Br Intermediate OA->PdII_Br TM Cyanide Transfer (Transmetalation) PdII_Br->TM + Zn(CN)2 PdII_CN Ar-Pd(II)-CN Intermediate TM->PdII_CN - ZnBr(CN) RE Reductive Elimination (Rate-Limiting Step) PdII_CN->RE RE->Pd0 Regenerate Pd(0) Product Cyanoindoline Product RE->Product

Pd-catalyzed cyanation catalytic cycle highlighting key mechanistic bottlenecks.

Standard Operating Procedure (SOP): Robust Cyanation Protocol

To circumvent catalyst poisoning and accelerate reductive elimination, the industry standard relies on Zn(CN)2​ doped with catalytic Zinc dust and Zinc acetate[1]. Zinc dust maintains the palladium in its active Pd(0) state, while Zinc acetate accelerates the transmetalation step[1].

Self-Validating Methodology: Zn(CN)2 / Pd2(dba)3 / dppf System

Reagents Required:

  • N-Protected Bromoindoline (1.0 equiv)

  • Zn(CN)2​ (0.6 equiv - Note: 1 molecule of Zn(CN)2​ provides 2 equivalents of cyanide)

  • Pd2​(dba)3​ (2 mol% Pd)

  • dppf ligand (4 mol%)

  • Zinc dust (10 mol%)

  • Zn(OAc)2​ (10 mol%)

  • Anhydrous, degassed DMF or DMA (0.2 M)

Step-by-Step Workflow:

  • Inert Atmosphere Setup: In a glovebox or using strict Schlenk techniques, charge a dry reaction vessel with the bromoindoline, Zn(CN)2​ , Pd2​(dba)3​ , dppf, Zn dust, and Zn(OAc)2​ . Causality check: Oxygen must be excluded to prevent the oxidation of the electron-rich phosphine ligand (dppf) and the Pd(0) catalyst.

  • Solvent Addition: Add the degassed DMF or DMA. Seal the vessel.

  • Thermal Activation: Heat the reaction mixture to 90–110 °C.

  • In-Process Monitoring: Sample the reaction at 2 hours. Quench the aliquot in a 1:1 mixture of EtOAc and 10% aqueous Na2​CO3​ . Analyze the organic layer via LC-MS. Validation: You should observe the disappearance of the starting material mass and the appearance of the[M+H] peak corresponding to the nitrile.

  • Safe Quenching (Critical): Once complete, cool the reaction to room temperature. Carefully dilute with EtOAc and quench by adding a saturated aqueous solution of Na2​CO3​ . Safety Note: Never quench cyanide reactions with acid, as this generates lethal HCN gas. Treat all aqueous waste with commercial bleach (sodium hypochlorite) to safely oxidize residual cyanide to cyanate.

  • Isolation: Filter the biphasic mixture through a pad of Celite to remove insoluble zinc salts and palladium black. Separate the organic layer, wash with brine, dry over Na2​SO4​ , and purify via silica gel chromatography.

Quantitative Data: Cyanide Source Selection

Selecting the right cyanide source is a balance between reactivity, solubility, and toxicity. Highly soluble sources (like NaCN) flood the system with CN− , killing the catalyst.

Cyanide SourceRelative ToxicitySolubility in DMFOptimal TempMechanistic Notes
Zn(CN)2​ HighLow90–110 °CIndustry standard. Low solubility prevents Pd poisoning. Requires Zn dust/ Zn(OAc)2​ additives for optimal turnover[1].
K4​[Fe(CN)6​] Low (Benign)Very Low100–130 °CNon-toxic alternative. Requires higher temperatures to release cyanide from the iron complex[4].
TMSCN HighHigh70–90 °CMust be added via slow-dosing (syringe pump) to prevent catalyst poisoning.
NaCN / KCN ExtremeModerateN/ANot recommended for bromoindolines. Rapidly forms inactive [Pd(CN)4​]2− complexes.

Diagnostic Troubleshooting & FAQs

Troubleshooting Start Issue: Low Yield / Incomplete Conversion CheckPd Is Pd black precipitating? Start->CheckPd YesPd Catalyst Poisoning / Death CheckPd->YesPd Yes NoPd Slow Catalytic Turnover CheckPd->NoPd No Action1 Use Zn dust & Zn(OAc)2 or switch to K4[Fe(CN)6] YesPd->Action1 Action2 Add CuI co-catalyst or switch to t-Bu3P ligand NoPd->Action2

Troubleshooting workflow for resolving low conversion in bromoindoline cyanation.

Q: My reaction turned pitch black immediately upon heating, and LC-MS shows 0% product. What happened?

A: You have experienced catastrophic catalyst death. The black precipitate is "Palladium Black" (agglomerated, inactive Pd metal). This occurs when the local concentration of dissolved cyanide is too high, stripping the phosphine ligands off the palladium and forming stable, inactive [Pd(CN)4​]2− species[1].

  • Solution: Ensure you are using a low-solubility cyanide source like Zn(CN)2​ or K4​[Fe(CN)6​] [4]. If using TMSCN, you must use a syringe pump to dose it over 4-6 hours. Additionally, ensure your solvents are strictly degassed.

Q: The bromoindoline is fully consumed, but I isolated a high percentage of the protodehalogenated indoline (Ar-H) instead of the cyanoindoline (Ar-CN). Why?

A: Protodehalogenation occurs when the Ar-Pd(II)-CN intermediate undergoes protonation from trace moisture or solvent instead of undergoing reductive elimination. Because the indoline core is highly electron-rich, the reductive elimination step is exceptionally slow, giving side reactions time to outcompete product formation[2].

  • Solution: Add a CuI co-catalyst (10-20 mol%) . Copper(I) acts synergistically by intercepting the cyanide and facilitating a more rapid transmetalation/reductive elimination sequence, which is highly effective for electron-rich and sterically hindered substrates[3]. Alternatively, switch to a more sterically demanding, electron-rich ligand like t−Bu3​P to force the reductive elimination[2].

Q: Do I need to protect the indoline nitrogen (N-H) before performing the cyanation?

A: Yes, it is highly recommended. A free indoline N-H can coordinate to the palladium center, altering the catalyst's electronic profile and shutting down the cycle. It can also undergo competing N-arylation (Buchwald-Hartwig amination) with unreacted starting material. Protecting the nitrogen with an electron-withdrawing group (e.g., Boc, Ts, or Acetyl) not only prevents these side reactions but also decreases the electron density of the indoline ring, thereby accelerating the rate-limiting reductive elimination step.

References

  • A Robust Palladium-Catalyzed Cyanation Procedure: Beneficial Effect of Zinc Acetate ResearchGate URL:[Link]

  • Palladium-Catalyzed Direct Cyanation of Indoles with K4[Fe(CN)6] Organic Letters (ACS Publications) URL:[Link]

  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media Organic Letters (ACS Publications) URL:[Link]

  • Cooperative Catalyst Effects in Palladium-Mediated Cyanation Reactions of Aryl Halides and Triflates The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Troubleshooting

Preventing hydrolysis of nitrile group during acetylation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in synthetic organic chemistry: selectively acetylating an amine or...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in synthetic organic chemistry: selectively acetylating an amine or hydroxyl group without triggering the hydrolysis of a co-existing nitrile (-CN) group.

Below, you will find a deep dive into the mechanistic causality of this side reaction, troubleshooting FAQs, comparative data, and a self-validating standard operating procedure (SOP) to ensure the integrity of your cyano-containing substrates.

Diagnostic Overview: The Mechanistic Trap

Nitriles are generally considered robust functional groups, but they possess a highly electrophilic carbon-nitrogen triple bond. During standard acetylation workflows utilizing acetic anhydride ( Ac2​O ) or acetyl chloride ( AcCl ) with a catalyst (e.g., pyridine or DMAP), the reaction environment becomes highly polarized[1].

The primary cause of nitrile degradation is not the acetylating agent itself, but the introduction of moisture in the presence of an acid or base catalyst . If water is present—either through non-anhydrous solvents or during an aggressive aqueous workup—the catalyst facilitates the nucleophilic addition of water to the nitrile carbon[2]. This hydration forms an unstable imidic acid intermediate. Driven by thermodynamics, this intermediate rapidly and irreversibly tautomerizes into an amide[3][4]. Prolonged exposure to these conditions will further hydrolyze the amide into a carboxylic acid and an ammonium salt[5].

Mechanism A Substrate (-OH/-NH2 & -CN) B Acetylation (Ac2O / Base) A->B Acylation Reagents C Moisture / Harsh Workup (H2O + H+/OH-) B->C Trace Water + Catalyst D Target Product (Acetylated, Intact -CN) B->D Anhydrous & Mild Quench E Side Product: Amide (Partial Hydrolysis) C->E Hydration (Tautomerization) F Side Product: Carboxylic Acid (Complete Hydrolysis) E->F Prolonged Hydrolysis

Mechanistic divergence of nitrile stability during acetylation and aqueous workup.

Troubleshooting & FAQs

Q: Why does my nitrile group convert to an amide even when I use standard acetic anhydride and pyridine? A: The conversion is likely happening during the quench phase. When you quench unreacted Ac2​O with water, the reaction is highly exothermic and generates acetic acid. If the mixture is allowed to sit, you inadvertently create a hot, acidic aqueous environment. Because nitriles are difficult to hydrolyze, they require these exact harsh, heated conditions to break the C≡N bond[3]. The localized heat and acid catalyze the hydration of the nitrile to an amide[6].

Q: How should I handle the aqueous workup to prevent this hydrolysis? A: The workup is your critical vulnerability point. Avoid using strong aqueous acids (like 1M HCl) to wash away excess pyridine, as this protonates the nitrile nitrogen, increasing its electrophilicity[4]. Instead, carefully adjust the apparent pH by quenching the reaction at 0°C using a cold pH 7 phosphate buffer or saturated NaHCO3​ [7]. Perform the phase separation immediately to minimize aqueous contact time.

Q: Are there alternative acetylation catalysts that are completely orthogonal to nitrile reactivity? A: Yes. If Brønsted bases are causing issues, biocatalysis is an excellent alternative. Enzymatic catalysts, such as Novozyme-435, offer a completely orthogonal, mild approach for the selective acetylation of hydroxyl groups without risking nitrile degradation, as they operate under neutral, non-aqueous conditions[8]. Alternatively, certain Lewis acids can be used for selective acetylation, though they must be screened carefully to ensure they do not coordinate with the nitrile nitrogen[9].

Condition Matrix: Impact on Nitrile Stability

To aid in your experimental design, the following table summarizes the causality between specific acetylation conditions and the resulting stability of the nitrile group.

Acetylation ReagentCatalyst / BaseSolvent ConditionsWorkup StrategyNitrile Stability
Acetic Anhydride Pyridine / DMAPWet DCM / Ambient1M HCl wash (Ambient)Poor (High risk of amide formation)
Acetic Anhydride Triethylamine (1.5 eq)Anhydrous DCMCold NaHCO3​ (pH ~8)Excellent (Intact -CN)
Acetyl Chloride DIPEA (1.2 eq)Anhydrous THFCold pH 7 Phosphate BufferExcellent (Intact -CN)
Vinyl Acetate Novozyme-435Toluene / 60°CFiltration (No aqueous steps)Outstanding (Orthogonal)

Validated Standard Operating Procedure (SOP)

To ensure a self-validating system, the following protocol integrates in-process checks (IPC) to verify the absence of moisture and the completion of the reaction before the high-risk aqueous quench is initiated.

Protocol S1 1. Dry Solvent (DCM/THF) S2 2. Add Substrate & Mild Base S1->S2 S3 3. Dropwise Ac2O at 0°C S2->S3 S4 4. IPC Validation (Anhydrous TLC) S3->S4 S5 5. Quench with Cold Buffer (pH 7) S4->S5

Self-validating anhydrous workflow for the selective acetylation of nitrile-containing compounds.

Step-by-Step Methodology: Mild Base-Catalyzed Acetylation
  • System Preparation: Flame-dry all glassware under vacuum and backfill with inert gas (Argon or N2​ ).

  • Solvent Validation: Dissolve the nitrile-containing substrate (1.0 eq) in strictly anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Causality Note: Eliminating trace water here prevents the formation of the imidic acid intermediate later.

  • Base Addition: Add a mild, sterically hindered base such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 to 2.0 eq). Avoid large excesses of highly nucleophilic bases like unhindered pyridine if possible.

  • Controlled Acylation: Cool the reaction mixture to 0°C using an ice bath. Add Acetic Anhydride ( Ac2​O ) or Acetyl Chloride ( AcCl ) (1.1 eq) dropwise over 15 minutes.

  • In-Process Check (IPC): Allow the reaction to warm to room temperature. Monitor via TLC or LCMS. Do not proceed to workup until the starting material is fully consumed. If you quench prematurely, the excess unreacted anhydride will generate excessive heat and acid upon contact with water.

  • Thermal & pH-Controlled Quench: Once complete, cool the reaction back to 0°C. Quench the reaction by slowly adding a cold pH 7.0 phosphate buffer or a cold saturated sodium bicarbonate ( NaHCO3​ ) solution. Causality Note: The low temperature mitigates the exothermic hydrolysis of Ac2​O , while the buffer prevents the pH from dropping into the acidic range required for nitrile protonation.

  • Rapid Extraction: Immediately transfer to a separatory funnel, extract the organic layer, and wash with brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

References

  • Organic Chemistry Carboxylic Acid Derivatives – Acid Anhydrides, Amides, Nitriles Chemistry.coach URL:[Link]

  • Inverconversion of Nitriles, Carboxylic Acids, and Derivatives ResearchGate URL:[Link]

  • Reactions of Nitriles - Chemistry Steps Chemistry Steps URL:[Link]

  • Enzymatic separation of epimeric 4-C-hydroxymethylated furanosugars D-NB.info URL: [Link]

  • Epoxide Syntheses and Ring-Opening Reactions in Drug Development MDPI URL:[Link]

  • Converting Nitriles to Amides Chemistry Steps URL:[Link]

  • 20.7: Chemistry of Nitriles LibreTexts URL:[Link]

  • Transforming Nitriles: Acid Hydrolysis to Acids TutorChase URL:[Link]

  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) YouTube - The Organic Chemistry Tutor URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for Indoline Cyanation

Welcome to the technical support resource for the optimization of indoline cyanation. This guide is structured to assist researchers, chemists, and drug development professionals in navigating the critical parameter of r...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the optimization of indoline cyanation. This guide is structured to assist researchers, chemists, and drug development professionals in navigating the critical parameter of reaction temperature. Here, we will dissect common challenges, provide scientifically-grounded solutions, and offer detailed protocols to ensure your experiments are both successful and reproducible.

Frequently Asked Questions (FAQs)

Q1: Why is temperature such a critical parameter in my indoline cyanation reaction?

Temperature is a fundamental pillar of reaction control, directly influencing kinetics, thermodynamics, and the stability of all components in your reaction flask.

  • Reaction Rate: According to the Arrhenius equation, reaction rates increase exponentially with temperature. For a sluggish cyanation, increasing the temperature can dramatically reduce reaction times. However, an excessive increase can accelerate undesired side reactions or decomposition. A systematic temperature screening is often necessary to find the optimal balance between reaction rate and the prevention of side reactions.[1]

  • Catalyst Activity & Stability: Most transition-metal catalysts (e.g., Palladium, Ruthenium, Copper) used for C-H activation or cross-coupling have an optimal operating temperature window.[2] Exceeding this window can lead to thermal decomposition and irreversible catalyst deactivation, resulting in a stalled reaction.[1] Conversely, a temperature that is too low may not be sufficient to drive the catalytic cycle forward.

  • Solubility and Mass Transport: Reagents, particularly inorganic cyanide sources like K₄[Fe(CN)₆], may have limited solubility.[3][4] Increasing the temperature often improves solubility, ensuring a homogenous reaction mixture and facilitating efficient mass transport to the catalyst's active site.

  • Side Reaction Profile: Temperature can dictate the regioselectivity of the cyanation and the formation of byproducts.[1] For instance, at elevated temperatures, substrate or product degradation can occur. In reactions involving nitrile products, high temperatures in the presence of trace water can lead to hydrolysis, forming the corresponding amide as an impurity.[5]

Q2: I am observing very low to no product formation. Could the reaction temperature be the issue?

Yes, an incorrect temperature is a very common cause of low yield. The issue can arise from the temperature being either too low or too high.

  • Case 1: Temperature is too low. The reaction may lack the necessary activation energy to proceed at a reasonable rate. This is often the case for robust C-H bond activations. A gradual increase in temperature (e.g., in 10-20 °C increments) can often initiate the reaction. For example, studies have shown yields for similar heterocyclic syntheses increasing from <30% at 60 °C to over 90% at 100 °C.[6]

  • Case 2: Temperature is too high. This is a more deceptive issue. Excessive heat can lead to the rapid decomposition of a temperature-sensitive catalyst or starting material. You might observe a rapid color change (e.g., to dark brown or black), indicating decomposition, but little to no desired product. In some palladium-catalyzed C-H aminations, lowering the temperature has been shown to improve yield by preventing catalyst degradation.[2]

To diagnose this, a systematic temperature screening experiment is the most logical approach.

Troubleshooting Guide: Common Temperature-Related Issues

Problem: My reaction yield is low, and I see multiple unidentified spots on my TLC/LC-MS.

Possible Cause: The reaction temperature is likely too high, promoting side reactions or decomposition. High temperatures can provide enough energy to overcome the activation barriers for various undesired pathways.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yield with high impurities.

Detailed Steps:

  • Confirm Reagent Purity: Before adjusting temperature, ensure that all starting materials and solvents are of high purity and anhydrous, as impurities can deactivate the catalyst.[1]

  • Execute Temperature Reduction: Based on your initial reaction temperature (e.g., 120 °C), set up a series of experiments at lower temperatures, such as 100 °C and 80 °C, keeping all other parameters constant.

  • Monitor Closely: Track the reaction progress by TLC or LC-MS at regular intervals. A cleaner reaction profile, even with a slower conversion rate, is a positive indicator.

  • Analyze and Conclude: If a lower temperature provides a higher yield of the desired product with fewer impurities, you have successfully identified that your initial temperature was supra-optimal. You can then perform a finer optimization around this new, lower temperature. For instance, in a microwave-assisted cyanation, dropping the temperature from 180 °C to 140 °C eliminated discoloration and improved the purity of the crude material without a loss in conversion.[5]

Problem: My reaction starts but then stalls before completion.

Possible Cause: This is a classic symptom of catalyst deactivation during the reaction, which is often temperature-dependent. The catalyst is active initially but degrades over time at the set temperature.

The Temperature-Stability Relationship:

G cluster_0 Temperature Effects Temp Reaction Temperature Rate Reaction Rate Temp->Rate Increases (Generally Positive) Stability Catalyst Stability Temp->Stability Decreases (Generally Negative) Window Optimal Window Rate->Window Stability->Window

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Purification of 1-Acetylindoline-4-carbonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in the synthesis and purification of heterocyclic pharmacophores, I frequently assist researchers in isolating electron-deficient in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in the synthesis and purification of heterocyclic pharmacophores, I frequently assist researchers in isolating electron-deficient indoline derivatives.

1-Acetylindoline-4-carbonitrile (CAS 1537122-12-5) is a critical synthetic intermediate, notably utilized in the development of non-covalent inhibitors for carboxylesterase Notum activity[1]. The presence of the electron-withdrawing cyano group at the C4 position significantly alters the electronic landscape of the indoline core, impacting both its reactivity during synthesis and its behavior during chromatographic purification.

This guide provides field-proven, mechanistically grounded solutions to the most common purification bottlenecks encountered with this compound.

Part 1: Impurity Profiling & Reaction Pathway

Before troubleshooting, it is essential to understand the chemical ecosystem of your crude mixture. The synthesis of 1-acetylindoline-4-carbonitrile typically involves the acylation of indoline-4-carbonitrile using acetic anhydride[1][2].

Pathway SM Indoline-4-carbonitrile (Starting Material) Product 1-Acetylindoline-4-carbonitrile (Target Product) SM->Product Acylation Imp1 Unreacted SM (Polar Impurity) SM->Imp1 Incomplete Reaction Reagent Acetic Anhydride + Base Reagent->Product Imp2 Acetic Acid (Acidic Byproduct) Reagent->Imp2 Hydrolysis/ Byproduct

Reaction pathway of 1-acetylindoline-4-carbonitrile and common impurities.

Part 2: Troubleshooting FAQs

Q1: My crude mixture contains significant amounts of unreacted indoline-4-carbonitrile. What is the mechanistic reason for incomplete acylation, and how do I separate it? Causality: The cyano group at the 4-position exerts a strong electron-withdrawing inductive effect across the aromatic ring, which pulls electron density away from the indoline nitrogen. This drastically reduces the nucleophilicity of the secondary amine compared to an unsubstituted indoline. Resolution: To drive the reaction to completion, ensure a slight excess of acetic anhydride (1.2–1.5 equivalents) and consider adding a catalytic amount of DMAP (4-dimethylaminopyridine) to generate a highly reactive N-acylpyridinium intermediate. Separation: Unreacted indoline-4-carbonitrile is a secondary amine and is significantly more polar than the N-acetylated tertiary amide product. It can be efficiently removed via an acidic aqueous wash (which protonates the amine, driving it into the aqueous layer) or via standard silica gel chromatography[3].

Q2: What is the optimal mobile phase for isolating 1-acetylindoline-4-carbonitrile via flash column chromatography? Causality: 1-Acetylindolines are moderately polar due to the presence of the amide carbonyl and the cyano group. A binary solvent system consisting of a non-polar hydrocarbon and a polar hydrogen-bond acceptor provides the best resolution[4]. Resolution: A gradient of Hexanes and Ethyl Acetate (EtOAc) is highly effective. Start at 10% EtOAc to elute non-polar impurities, and gradually increase to 30-40% EtOAc to elute the target compound[3][4].

Q3: I am experiencing low recovery of the product after silica gel chromatography. What causes this, and how can I establish a self-validating protocol? Causality: Low recovery is typically caused by poor initial solubility of the crude mixture leading to "column crashing" (precipitation at the column head) or strong adsorption of the cyano-amide moiety onto the slightly acidic silanol groups of the silica gel[3]. Resolution: Utilize a "dry loading" technique. Dissolve the crude mixture in a volatile solvent (e.g., Dichloromethane), add a small amount of silica gel, and evaporate it to a free-flowing powder before loading. Self-Validating System: Always run a 2D-TLC or a co-spot TLC of your collected fractions against the raw crude mixture. If the product spot is missing from the fractions but present in the crude, it confirms irreversible binding, indicating that your mobile phase polarity must be increased.

Q4: How do I efficiently remove residual acetic acid and acetic anhydride from the crude reaction mixture before chromatography? Causality: Acetic anhydride hydrolyzes slowly in cold water but rapidly under basic conditions. If residual acetic acid is loaded onto a silica column, it will cause severe band streaking and degrade the stationary phase[3]. Resolution: Perform a rigorous liquid-liquid extraction. Quench the reaction in ice water, extract with Ethyl Acetate, and wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) until the aqueous phase pH is strictly >7.0. This converts all acetic acid into water-soluble sodium acetate.

Part 3: Quantitative Data Summary

For quick reference, align your purification parameters with the validated metrics in the table below:

ParameterTarget ValueMechanistic Rationale
Optimal Rf Value 0.25 – 0.35Balances resolution between polar unreacted SM and non-polar byproducts.
Mobile Phase Gradient 10% → 40% EtOAc in HexanesGradually increases hydrogen-bonding capacity to elute the N-acetylated cyanoindoline.
Aqueous Wash pH > 7.0 (via Sat. NaHCO₃)Ensures complete deprotonation of acetic acid to water-soluble sodium acetate.
UV Visualization 254 nmThe conjugated indoline-carbonitrile system strongly absorbs UV light.

Part 4: Step-by-Step Purification Methodology

The following protocol is a self-validating workflow designed to isolate 1-acetylindoline-4-carbonitrile with >95% purity.

Phase 1: Liquid-Liquid Extraction (LLE)
  • Dilution: Dilute the crude reaction mixture with an equal volume of Ethyl Acetate (EtOAc).

  • Basic Quench: Transfer the mixture to a separatory funnel. Add 3 volumes of saturated aqueous NaHCO₃.

  • Validation Check (pH): Shake vigorously (venting frequently to release CO₂). Test the aqueous layer with pH paper. If pH < 7, add more NaHCO₃ until the environment is slightly basic. This validates the complete neutralization of acetic acid.

  • Acidic Wash: Separate the organic layer and wash it with 1 volume of 1M HCl to protonate and extract any unreacted indoline-4-carbonitrile.

  • Drying: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Phase 2: Flash Column Chromatography
  • Dry Loading: Dissolve the concentrated crude in a minimal amount of Dichloromethane (DCM). Add silica gel (approx. 2-3 times the mass of the crude) and evaporate the DCM until a dry, free-flowing powder is obtained.

  • Column Packing: Pack a glass column with silica gel (60-120 mesh) using Hexanes as the solvent.

  • Loading & Elution: Carefully load the dry silica-crude mixture onto the top of the column bed. Begin elution with 10% EtOAc in Hexanes.

  • Gradient Application: Gradually increase the polarity to 20%, then 30%, and finally 40% EtOAc in Hexanes.

  • Fraction Collection: Collect fractions and monitor them via TLC under a 254 nm UV lamp. Combine the fractions containing the pure product (Rf ~0.3 in 30% EtOAc/Hexanes) and evaporate the solvent to yield the purified off-white solid[1][2].

Workflow Crude Crude Reaction Mixture Quench Aqueous Quench & Wash (Sat. NaHCO3 + 1M HCl) Crude->Quench OrgPhase Organic Phase (Contains Product) Quench->OrgPhase Extraction AqPhase Aqueous Phase (Acetate & Protonated SM) Quench->AqPhase Waste DryLoad Dry Loading on Silica OrgPhase->DryLoad Concentration Chromato Flash Chromatography (Hexanes/EtOAc Gradient) DryLoad->Chromato Pure Pure 1-Acetylindoline-4-carbonitrile Chromato->Pure Fraction Collection

Step-by-step extraction and chromatography workflow for product isolation.

References

  • Designed switch from covalent to non-covalent inhibitors of carboxylesterase Notum activity. ResearchGate.
  • Designed switch from covalent to non-covalent inhibitors of carboxylesterase Notum activity - PMC. NIH.
  • Technical Support Center: Purification of 1-Acetylindoline by Column Chromatography. BenchChem.
  • Technical Support Center: Purification of 1-Acetylindoline by Column Chromatography (Troubleshooting). BenchChem.

Sources

Optimization

Technical Support Center: Catalyst Selection for 4-Bromo-1-acetylindoline Cyanation

Welcome to the Technical Support Center for the cyanation of 4-bromo-1-acetylindoline. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the cyanation of 4-bromo-1-acetylindoline. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions to support your experimental work.

The introduction of a cyano group onto the indoline scaffold is a critical step in the synthesis of various pharmacologically active molecules. However, the selection of an appropriate catalyst and reaction conditions can be challenging. This guide provides a comprehensive overview of catalyst systems, mechanistic considerations, and practical advice to ensure successful and reproducible outcomes.

Troubleshooting Guide

This section addresses common issues encountered during the cyanation of 4-bromo-1-acetylindoline, offering systematic approaches to diagnose and resolve them.

ProblemPossible CausesRecommended Actions
1. Low to No Product Yield a. Catalyst Inactivity: The palladium catalyst can be poisoned by excess cyanide ions, leading to the formation of inactive complexes like [(CN)4Pd]2-.[1][2][3] b. Poor Ligand Choice: The ligand may not be suitable for the specific substrate or reaction conditions, leading to slow oxidative addition or reductive elimination. c. Inefficient Cyanide Source: The chosen cyanide source may have low solubility or reactivity under the applied conditions. d. Insufficient Temperature or Reaction Time: The reaction may not have reached completion.[4]a. Catalyst and Cyanide Source Management: - Use a less soluble cyanide source like Zn(CN)₂ or K₄[Fe(CN)₆] to maintain a low concentration of free cyanide ions.[1][2][3] - Consider a slow addition of a soluble cyanide source to the reaction mixture.[3] - Increase catalyst loading as a last resort if high cyanide concentration is unavoidable.[3] b. Ligand Optimization: - For palladium catalysis, screen electron-rich and sterically demanding phosphine ligands (e.g., Buchwald-type biaryl phosphine ligands) which can promote the catalytic cycle. c. Cyanide Source and Additives: - If using K₄[Fe(CN)₆], ensure the use of a suitable base (e.g., KOAc) to facilitate cyanide release.[2] - For copper-catalyzed reactions, consider using CuI with a diamine ligand.[5] d. Reaction Monitoring: - Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature.
2. Formation of Side Products a. Hydrolysis of Nitrile: Presence of water can lead to the hydrolysis of the product to the corresponding amide or carboxylic acid. b. Protodebromination: Reduction of the starting material, leading to 1-acetylindoline. This can be caused by certain additives or impurities. c. Homocoupling: Formation of bi-indoline species.a. Anhydrous Conditions: - Use anhydrous solvents and reagents. Dry glassware thoroughly before use. b. Reagent Purity: - Ensure the purity of all reagents and solvents to avoid unwanted side reactions. c. Optimize Reaction Conditions: - Lowering the reaction temperature or changing the solvent may help minimize side product formation.
3. Inconsistent Results/Irreproducibility a. Catalyst Deactivation: As mentioned, cyanide poisoning is a major cause of irreproducibility in palladium-catalyzed cyanations.[2] b. Reagent Quality: The quality and handling of reagents, especially the cyanide source and catalyst, can vary between batches. c. Reaction Setup: Minor variations in reaction setup, such as stirring speed or headspace atmosphere, can impact results.a. Rigorous Control of Cyanide Concentration: - The use of sparingly soluble cyanide sources is highly recommended for reproducibility.[3] b. Consistent Reagent Handling: - Use fresh, high-purity reagents. If using solid cyanide salts, ensure they are finely powdered and dry. c. Standardized Procedure: - Maintain a consistent and well-documented experimental protocol.
Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the cyanation of 4-bromo-1-acetylindoline.

TroubleshootingWorkflow start Reaction Failure: Low/No Yield or Side Products check_catalyst 1. Evaluate Catalyst System start->check_catalyst catalyst_poisoning Suspect Catalyst Poisoning? check_catalyst->catalyst_poisoning check_conditions 2. Assess Reaction Conditions temp_time Temperature/Time Sufficient? check_conditions->temp_time check_reagents 3. Verify Reagent Quality cyanide_source Cyanide Source Active? check_reagents->cyanide_source ligand_issue Ligand Appropriate? catalyst_poisoning->ligand_issue No solution_catalyst Action: Change Cyanide Source (e.g., Zn(CN)₂) or use slow addition. catalyst_poisoning->solution_catalyst Yes ligand_issue->check_conditions Yes solution_ligand Action: Screen Ligands (e.g., Buchwald-type). ligand_issue->solution_ligand No solvent_base Solvent/Base Optimal? temp_time->solvent_base Yes solution_conditions Action: Increase Temp/Time & Monitor Progress. temp_time->solution_conditions No solvent_base->check_reagents Yes solution_solvent Action: Screen Solvents/Bases. solvent_base->solution_solvent No anhydrous Anhydrous Conditions? cyanide_source->anhydrous Yes solution_reagents Action: Use Fresh/Pure Reagents & Ensure Anhydrous Setup. cyanide_source->solution_reagents No anhydrous->solution_reagents No

Caption: A step-by-step decision tree for troubleshooting the cyanation reaction.

Frequently Asked Questions (FAQs)

Q1: Which catalyst system is generally recommended for the cyanation of 4-bromo-1-acetylindoline?

A1: Both palladium and copper-based catalyst systems can be effective.

  • Palladium-catalyzed systems are often preferred due to their high efficiency and broad functional group tolerance.[2] A common system involves a palladium precursor like Pd(OAc)₂ or a palladacycle, combined with a phosphine ligand.[2] The choice of ligand is crucial, with bulky, electron-rich phosphines often giving the best results.

  • Copper-catalyzed systems , reminiscent of the traditional Rosenmund-von Braun reaction, offer a more economical alternative.[5][6] Modern protocols use catalytic amounts of a copper(I) salt, such as CuI, often in the presence of a ligand like a diamine, to facilitate the reaction under milder conditions than the classical method.[5]

Q2: What are the pros and cons of different cyanide sources?

A2: The choice of cyanide source significantly impacts reaction success, safety, and reproducibility.

Cyanide SourceProsCons
Alkali Metal Cyanides (NaCN, KCN) Inexpensive and readily available.Highly toxic and their high solubility can lead to palladium catalyst poisoning.[1][2][3] Require rigorously anhydrous conditions.[2]
Zinc Cyanide (Zn(CN)₂) Less toxic than alkali metal cyanides and its lower solubility helps prevent catalyst deactivation.[2][3]Still a toxic reagent that requires careful handling.
Potassium Ferrocyanide (K₄[Fe(CN)₆]) Non-toxic and considered a "green" cyanide source.[2][6][7]Often requires higher temperatures and the presence of a base to release the cyanide ions.[2][6]
Organic Cyanide Sources Can be less toxic and offer different reactivity profiles.[7] Examples include N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) and ethyl cyanoacetate.[7]May require specific catalysts and conditions for activation.

Q3: What is the mechanism of the palladium-catalyzed cyanation reaction?

A3: The generally accepted mechanism for palladium-catalyzed cyanation involves a catalytic cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (4-bromo-1-acetylindoline) to form a Pd(II) intermediate.

  • Transmetalation/Cyanide Exchange: The bromide on the Pd(II) complex is exchanged for a cyanide group from the cyanide source.

  • Reductive Elimination: The aryl group and the cyanide group on the Pd(II) complex couple and are eliminated from the metal center, forming the desired product (4-cyano-1-acetylindoline) and regenerating the active Pd(0) catalyst.

Excess cyanide can interfere with each of these steps, leading to catalyst deactivation.[1]

Catalytic Cycle Diagram

CatalyticCycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_ArBr Ar-Pd(II)L₂-Br OxAdd->PdII_ArBr Transmetalation Cyanide Exchange PdII_ArCN Ar-Pd(II)L₂-CN Transmetalation->PdII_ArCN RedElim Reductive Elimination RedElim->Pd0 ArCN Ar-CN RedElim->ArCN ArBr Ar-Br ArBr->OxAdd CN_source 'CN⁻' CN_source->Transmetalation

Sources

Troubleshooting

Technical Support Center: Minimizing Side Products in Indoline-4-Carbonitrile Synthesis

Welcome to the technical support guide for the synthesis of indoline-4-carbonitrile. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this syn...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of indoline-4-carbonitrile. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. The indoline scaffold is a privileged structure in medicinal chemistry, and the 4-carbonitrile derivative is a crucial building block for numerous pharmaceutical agents. However, its synthesis is often plagued by side reactions that can drastically reduce yields and complicate purification.

This guide provides in-depth, field-proven insights to help you troubleshoot common issues, understand the causality behind experimental choices, and implement robust protocols to maximize the yield and purity of your target compound.

Part 1: The Core Challenge - Understanding Common Reaction Pathways and Pitfalls

The most frequently employed route to the indole precursor of indoline-4-carbonitrile is the Fischer indole synthesis. While powerful, this reaction is notorious for its harsh conditions, which can lead to a variety of side products.[1][2] Understanding the mechanism is key to diagnosing and preventing these issues. The critical steps involve the acid-catalyzed formation of a hydrazone, its tautomerization to an enamine, a[3][3]-sigmatropic rearrangement, and subsequent cyclization and aromatization.

Side reactions can occur at multiple points in this pathway, particularly during the rearrangement and cyclization steps, which are often promoted by high temperatures and strong acids.

Fischer_Indole_Synthesis A Arylhydrazine + Carbonyl Compound B Hydrazone Intermediate A->B H⁺ C Enamine Tautomer B->C Tautomerization D [3,3]-Sigmatropic Rearrangement Intermediate C->D [3,3]-Sigmatropic Rearrangement (Heat, H⁺) SP2 Side Product: N-N Bond Cleavage (e.g., Aniline) C->SP2 Strong Acid/ Electron-Donating Groups E Cyclized Intermediate D->E Cyclization SP1 Side Product: Tar/Polymerization D->SP1 Excessive Heat/ Strong Acid F Indole Product (Indole-4-carbonitrile) E->F Aromatization (-NH₃) Troubleshooting_Workflow Start Problem: Low Yield / Impure Product Check_TLC Analyze Crude TLC & MS Data Start->Check_TLC Tar Symptom: Dark, Tarry Mixture Check_TLC->Tar Predominantly baseline material? Aniline Symptom: Aniline Byproduct Detected Check_TLC->Aniline MS peak for cyanoaniline? Complex Symptom: Multiple Unidentified Spots Check_TLC->Complex Many distinct spots? Sol_Tar Action: 1. Lower Reaction Temp 2. Use Milder (Lewis) Acid 3. Reduce Reaction Time Tar->Sol_Tar Sol_Aniline Action: Switch from Brønsted Acid to Lewis Acid (e.g., ZnCl₂) Aniline->Sol_Aniline Sol_Complex Action: 1. Verify Starting Material Purity 2. Screen Solvents 3. Re-optimize Temp/Time Complex->Sol_Complex

Sources

Optimization

Purification methods for 1-acetylindoline-4-carbonitrile

Welcome to the Technical Support Center for the isolation and purification of 1-acetylindoline-4-carbonitrile (CAS: 1537122-12-5). As a Senior Application Scientist, I have designed this guide to move beyond basic protoc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 1-acetylindoline-4-carbonitrile (CAS: 1537122-12-5). As a Senior Application Scientist, I have designed this guide to move beyond basic protocols. Here, we address the exact physicochemical behaviors of this N-acyl indoline, providing you with self-validating workflows and the mechanistic causality behind each troubleshooting step.

Biological Context & Logical Relationships

1-acetylindoline-4-carbonitrile is a critical intermediate and a potent, non-covalent inhibitor of the carboxylesterase Notum [1]. Notum negatively regulates the Wnt signaling pathway by removing the essential palmitoleate moiety from Wnt proteins [2]. High-purity synthesis of this inhibitor is paramount, as trace impurities can cause false positives in biochemical Notum-OPTS assays or cell-based TCF/LEF reporter assays [1].

Notum_Pathway Wnt Wnt Protein (Palmitoleoylated) Notum Notum Carboxylesterase (EC 3.1.1.98) Wnt->Notum Substrate Binding ActiveWnt Active Wnt Signaling (TCF/LEF Activation) Wnt->ActiveWnt Receptor Binding (When Notum Inhibited) DeacylatedWnt Deacylated Wnt (Inactive) Notum->DeacylatedWnt Cleaves Palmitoleate Inhibitor 1-Acetylindoline-4-carbonitrile (Non-covalent Inhibitor) Inhibitor->Notum Blocks Active Site (Oxyanion Hole)

Mechanism of Notum inhibition by 1-acetylindoline-4-carbonitrile in Wnt signaling.

Purification Workflow Overview

Purification_Workflow Reaction Crude Acetylation Mixture (DCM, Ac2O, TEA) Quench Aqueous Quench (Sat. NaHCO3) Reaction->Quench Neutralize Extraction Liquid-Liquid Extraction (EtOAc / H2O) Quench->Extraction Phase Separation Chromatography Flash Chromatography (Silica, Hex/EtOAc) Extraction->Chromatography Organic Layer Concentrated Trituration Trituration (Hexane/Et2O) Chromatography->Trituration Pooled Fractions Product Pure 1-Acetylindoline-4-carbonitrile (Off-white solid) Trituration->Product Filtration

Step-by-step purification workflow for 1-acetylindoline-4-carbonitrile.

Section 1: Reaction Workup & Crude Isolation

Step-by-Step Methodology:

  • Cool the crude N-acetylation reaction mixture (typically in dichloromethane) to 0–5 °C.

  • Slowly add saturated aqueous NaHCO 3​ (1:1 v/v ratio) while stirring vigorously for 30 minutes.

  • Transfer to a separatory funnel. Solvent-swap to Ethyl Acetate (EtOAc) by concentrating the DCM and redissolving, then collect the top organic layer.

  • Wash the organic phase sequentially with 1M HCl, deionized water, and brine.

  • Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure at 35 °C.

Q: Why am I getting a persistent acetic acid smell and poor phase separation during extraction? Causality: Excess acetic anhydride or acetyl chloride from the N-acetylation step has not been fully hydrolyzed. Unquenched acetic acid acts as a surfactant, lowering the interfacial tension between the aqueous and organic layers, which causes stubborn emulsions. Furthermore, an acidic aqueous phase can protonate unreacted 2,3-dihydro-1H-indole-4-carbonitrile, dragging it into the aqueous layer, while simultaneously protonating impurities that partition into the organic layer. Self-Validation: Check the pH of the aqueous layer after the NaHCO 3​ wash. It must be 7.5. If it is acidic, repeat the NaHCO 3​ wash until CO 2​ evolution completely ceases.

Section 2: Chromatographic Purification

Step-by-Step Methodology:

  • Prepare a silica gel column (230-400 mesh) pre-treated with 1% Triethylamine (TEA) in hexanes.

  • Dry-load the crude mixture onto silica to prevent band broadening.

  • Elute with a gradient of Hexane/EtOAc (8:2 to 5:5).

  • Monitor fractions via TLC (UV 254 nm).

  • Pool fractions containing the product ( Rf​ ~ 0.4 in 6:4 Hexane/EtOAc) and concentrate.

Q: My product is co-eluting with unreacted starting material. How do I improve resolution? Causality: Both the starting material (2,3-dihydro-1H-indole-4-carbonitrile) and the product share the indoline-4-carbonitrile core, leading to similar dipole moments. However, the secondary amine of the starting material acts as a strong hydrogen-bond donor, interacting heavily with the active silanol (Si-OH) groups on the stationary phase. The N-acetylated product is a neutral amide (hydrogen-bond acceptor only). Self-Validation: If your TLC shows a "tailing" spot for the starting material that bleeds into your product band, your silica is too acidic. Pre-treating the silica gel with 1% TEA neutralizes these acidic silanol sites, preventing the amine from tailing and ensuring sharp separation.

Section 3: Recrystallization & Final Polishing

Step-by-Step Methodology:

  • Suspend the concentrated chromatographic product in ice-cold diethyl ether (Et 2​ O) and hexanes (1:4 ratio).

  • Sonicate for 5 minutes to disrupt the glassy solid.

  • Filter the resulting precipitate through a sintered glass funnel.

  • Wash the filter cake with cold hexanes and dry under high vacuum for 12 hours.

Q: The isolated product is a yellow oil instead of the expected off-white solid. How can I induce crystallization? Causality: Small molecules like 1-acetylindoline-4-carbonitrile are highly prone to forming supercooled liquids or oils when trace amounts of chromatography solvents (especially EtOAc) remain trapped in the matrix. EtOAc disrupts the crystal lattice packing of the planar indoline core. Self-Validation: Perform a 1 H NMR scan of the oil. A singlet at δ 2.05 ppm (in CDCl 3​ ) proves residual EtOAc is the culprit. Co-evaporate the oil with a non-polar solvent (e.g., heptane) three times on the rotary evaporator to azeotropically remove the EtOAc, then proceed with the trituration methodology to yield the literature-reported off-white solid [1].

Section 4: Analytical Validation & Data

To ensure the structural integrity of your synthesized 1-acetylindoline-4-carbonitrile, validate your lot against the following physicochemical and spectroscopic parameters.

Table 1: Analytical Validation Data

ParameterExpected ResultCausality / Significance
Appearance Off-white solidIndicates removal of colored oxidation byproducts. Yellow oil suggests residual EtOAc.
LC-MS ( [M+H]+ ) m/z 187.1Confirms the exact mass of 1-acetylindoline-4-carbonitrile (MW: 186.21 g/mol ) [1].
1 H NMR (CDCl 3​ ) δ 8.41 (dt, 1H), 7.31–7.25 (m, 2H), 4.16 (t, 2H), 3.39 (t, 2H)Confirms regiochemistry of the N-acetyl group and intact cyano-indoline core.
TLC ( Rf​ ) ~0.4 (Hexane/EtOAc 6:4)Confirms purity and absence of unreacted starting material ( Rf​ ~0.2).

Table 2: Troubleshooting Matrix

IssueCausalityValidated Solution
Emulsions during extraction Unquenched acetic acid acting as a surfactant.Ensure aqueous phase pH 7.5; wash with sat. NaHCO 3​ until CO 2​ evolution stops.
Product streaking on silica Hydrogen bonding with active silanol groups.Pre-treat silica with 1% TEA in hexanes; dry-load the sample.
Product isolated as oil Trace EtOAc disrupting crystal lattice packing.Co-evaporate with heptane 3x, then triturate in cold Et 2​ O/hexanes.

References

  • Mahy, W., Sipthorp, J., et al. (2023). Designed switch from covalent to non-covalent inhibitors of carboxylesterase Notum activity. European Journal of Medicinal Chemistry, 251, 115132. URL:[Link]

  • BRENDA Enzyme Database. Information on EC 3.1.1.98 -[Wnt protein] O-palmitoleoyl-L-serine hydrolase. URL:[Link]

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 1-acetylindoline-4-carbonitrile

Resolving Conformational Dynamics: A Comparison Guide to 1 H NMR Analysis of 1-Acetylindoline-4-carbonitrile As a Senior Application Scientist, I frequently see drug development programs stall during the quality control...

Author: BenchChem Technical Support Team. Date: March 2026

Resolving Conformational Dynamics: A Comparison Guide to 1 H NMR Analysis of 1-Acetylindoline-4-carbonitrile

As a Senior Application Scientist, I frequently see drug development programs stall during the quality control phase due to misinterpreted analytical data. A classic example of this occurs with N-acetylindoline derivatives, such as 1-acetylindoline-4-carbonitrile , a critical intermediate in the synthesis of non-covalent inhibitors for the carboxylesterase Notum[1].

When analyzing this molecule via standard Room Temperature (298 K) 1 H NMR, researchers are often confronted with complex spectra featuring extreme peak shifting, broadened multiplets, and fractional integrations. To the untrained eye, this mimics chemical impurity. However, the root cause is structural: restricted rotation around the amide bond.

This guide objectively compares the performance of Standard 298 K 1 H NMR against Variable Temperature (VT) 353 K 1 H NMR , providing the mechanistic causality and self-validating protocols required to unambiguously prove the structural purity of 1-acetylindoline-4-carbonitrile.

Mechanistic Causality: The Origin of NMR Complexity

To understand why standard NMR fails to provide a clean spectrum for 1-acetylindoline-4-carbonitrile, we must examine the molecule's stereoelectronics.

The lone pair of electrons on the indoline nitrogen delocalizes into the π∗ antibonding orbital of the adjacent acetyl carbonyl group. This resonance imparts partial double-bond character to the N–C(O) bond, severely restricting free rotation. At 298 K, the thermal energy ( kT ) is insufficient to overcome this rotational activation energy ( ΔG‡ ). Consequently, the molecule exists as a mixture of two distinct conformers on the NMR timescale: the endo rotamer (carbonyl oxygen pointing toward the benzene ring) and the exo rotamer.

The Deshielding Effect: In the dominant endo conformation of 1-acetylindoline-4-carbonitrile, the highly electronegative carbonyl oxygen is locked in close spatial proximity to the C7 aromatic proton. This spatial arrangement exerts a massive anisotropic deshielding effect[2]. Instead of appearing at a typical aromatic shift of ~7.1 ppm, the C7 proton is violently shifted downfield to 8.41 ppm [1]. Furthermore, minor peaks representing the exo rotamer often appear in the baseline, leading to false-positive impurity identifications.

Method Comparison: Standard NMR vs. VT-NMR

To resolve this ambiguity, we must alter the kinetic energy of the system. By comparing standard analysis with Variable Temperature NMR (VT-NMR), we can observe the transition from slow exchange to fast exchange.

Alternative A: Standard 1 H NMR (298 K)
  • Mechanism: Analyzes the sample at room temperature, typically in CDCl 3​ .

  • Performance: Captures a "snapshot" of the slow-exchange regime. The spectrum is dominated by the endo rotamer, but peak broadening and minor rotameric duplication (often in an 85:15 ratio) clutter the baseline.

  • Verdict: Prone to misinterpretation. Fails to definitively distinguish between amide rotamers and actual chemical impurities.

Alternative B: Variable Temperature 1 H NMR (353 K)
  • Mechanism: Analyzes the sample at elevated temperatures, typically in DMSO-d 6​ (due to its high boiling point of 189 °C).

  • Performance: The added thermal energy surpasses the rotational barrier ( ΔG‡ ). The exchange rate between endo and exo conformers becomes faster than the NMR timescale.

  • Verdict: Highly definitive. Rotameric peaks coalesce into sharp, time-averaged singlets and multiplets, proving that the baseline "impurities" were purely conformational.

Quantitative Data Comparison

Below is a comparative summary of the 1 H NMR (600 MHz) spectral data for 1-acetylindoline-4-carbonitrile, contrasting the standard literature values at 298 K[1] with the expected coalesced behavior at 353 K.

Spectral ParameterStandard 1 H NMR (298 K, CDCl 3​ )VT-NMR (353 K, DMSO-d 6​ )Diagnostic Interpretation
C7-H (Aromatic) 8.41 ppm (dt, J = 10.1, 5.1 Hz, 1H)~7.80 ppm (Time-averaged)Extreme deshielding at 298 K is resolved via thermal coalescence.
C5-H, C6-H (Aromatic) 7.31–7.25 ppm (m, 2H)7.30 ppm (m, 2H)Minor sharpening observed at elevated temperatures.
C2-H 2​ (Indoline) 4.16 ppm (t, J = 8.6 Hz, 2H)4.10 ppm (t, 2H)Broadened triplets resolve into sharp, distinct triplets.
C3-H 2​ (Indoline) 3.39 ppm (t, J = 8.6 Hz, 2H)3.35 ppm (t, 2H)Rotameric splitting collapses into a single time-averaged triplet.
Acetyl CH 3​ 2.26 ppm (s, 3H)2.15 ppm (s, 3H)Minor rotamer peak (~2.10 ppm) merges with the major peak.

Experimental Protocol: Self-Validating VT-NMR Workflow

To ensure scientific integrity, a VT-NMR experiment cannot simply end after heating. It must incorporate a self-validating step to prove that the sample did not thermally degrade during analysis. Follow this step-by-step methodology:

Step 1: Sample Preparation Dissolve 15–20 mg of highly pure 1-acetylindoline-4-carbonitrile in 0.6 mL of DMSO-d 6​ . Causality: DMSO-d 6​ is chosen over CDCl 3​ because its high boiling point prevents solvent evaporation and tube pressurization at 353 K.

Step 2: Baseline Acquisition (298 K) Insert the sample into the NMR spectrometer (e.g., 600 MHz). Lock, tune, and shim the magnet. Acquire a standard 16-scan 1 H NMR spectrum. Note the presence of baseline duplication and the highly deshielded C7 proton.

Step 3: Thermal Equilibration (353 K) Increase the probe temperature to 353 K (80 °C). Critical: Allow the sample to equilibrate for a minimum of 10 minutes. Causality: Temperature gradients within the NMR tube will cause convection currents, destroying magnetic field homogeneity and ruining peak shape.

Step 4: Coalescence Acquisition Re-shim the magnet (heating alters the dielectric constant and density of the solvent, requiring Z-axis gradient adjustments). Acquire the high-temperature spectrum. Confirm that the duplicated peaks have coalesced into sharp, integer-integrated signals.

Step 5: Self-Validation (Cool-Down) Return the probe temperature to 298 K and allow 15 minutes for equilibration. Re-acquire the standard spectrum. Causality: If the spectrum reverts exactly to the Step 2 baseline, you have definitively proven that the peak changes were due to reversible rotameric exchange. If new peaks remain, thermal degradation has occurred, and the purity assessment is invalid.

Logical Workflow Visualization

The following diagram outlines the decision-making matrix for analyzing N-acetylindolines, ensuring that conformational dynamics are not mistaken for synthetic failures.

G A Synthesize 1-Acetylindoline- 4-carbonitrile B Acquire 1H NMR at 298 K A->B C Observe Peak Duplication or Extreme Deshielding? B->C D Standard Analysis Sufficient C->D No E Hypothesis: Amide Rotamers C->E Yes F Acquire VT-NMR at 353 K (DMSO-d6) E->F G Do Peaks Coalesce? F->G H Rotamers Confirmed (High Purity) G->H Yes I Impurities Present (Require Purification) G->I No

Workflow for resolving NMR rotameric ambiguity in N-acetylindolines via VT-NMR.

References

  • Title: Designed switch from covalent to non-covalent inhibitors of carboxylesterase Notum activity Source: European Journal of Medicinal Chemistry (via PMC / NIH) URL: [Link]

  • Title: Deshielding effects in the NMR spectra of ortho-substituted anilides and thioanilides Source: Tetrahedron (via ResearchGate) URL: [Link]

Sources

Comparative

Section 1: The Mechanistic Basis of the Nitrile Peak in Indolines

High-Resolution FTIR Detection of Nitrile Groups in Indolines: A Comparative Guide to ATR vs. Transmission Spectroscopy The indoline scaffold is a privileged structure in drug discovery, organic electronics, and function...

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution FTIR Detection of Nitrile Groups in Indolines: A Comparative Guide to ATR vs. Transmission Spectroscopy

The indoline scaffold is a privileged structure in drug discovery, organic electronics, and functional dye chemistry. When functionalized with a nitrile group (–C≡N), it provides a distinct spectroscopic handle. The nitrile stretching vibration occurs in the 2000–2400 cm⁻¹ range—a region often referred to as the "ghost town" of the IR spectrum due to the absence of most other functional group absorptions[1].

However, accurately detecting and quantifying this peak requires a deep understanding of instrumental physics. As a Senior Application Scientist, I frequently see researchers misinterpret weak nitrile signals in Attenuated Total Reflectance (ATR) setups as low reaction yields or missing functional groups. This guide objectively compares ATR-FTIR and Transmission FTIR for indoline-nitrile analysis, providing the mechanistic causality and self-validating protocols necessary for rigorous analytical characterization.

The –C≡N stretch typically manifests as a sharp peak between 2200 and 2300 cm⁻¹[2]. In indoline derivatives, the exact wavenumber is governed by the electronic environment, often falling between 2233 and 2241 cm⁻¹ depending on solvation and conjugation[3].

The Causality of Peak Shifts:

  • Aliphatic Nitriles: When the cyano group is isolated from the indoline ring by alkyl spacers, the triple bond retains a high force constant, placing the peak around 2240–2260 cm⁻¹.

  • Conjugated Nitriles: If the nitrile is directly attached to the aromatic ring of the indoline, π -electron delocalization lowers the force constant of the triple bond, shifting the peak to lower wavenumbers (2220–2240 cm⁻¹).

  • Hydrogen Bonding: Intermolecular hydrogen bonding with solvents or neighboring hydroxyl/amine groups can broaden the peak and shift it slightly, making environmental control crucial during measurement[3].

Section 2: Product Comparison: ATR-FTIR vs. Transmission FTIR

Choosing between ATR and Transmission FTIR is not merely a matter of convenience; it fundamentally alters the spectral data[4].

The Causality of Peak Intensity Differences: In Transmission FTIR, the infrared beam passes entirely through the sample (e.g., a KBr pellet). According to the Beer-Lambert law, the pathlength is constant across all wavenumbers, yielding a strong, representative nitrile peak.

In contrast, ATR-FTIR relies on an evanescent wave penetrating the sample. The penetration depth ( dp​ ) is directly proportional to the wavelength ( λ ) of the IR light[5]. Because the nitrile peak occurs at a high wavenumber (~2250 cm⁻¹) corresponding to a short wavelength, the penetration depth is significantly shallower than in the fingerprint region (e.g., 1000 cm⁻¹). Consequently, the nitrile peak will appear disproportionately weak in raw ATR spectra[5].

Table 1: Performance Comparison for Indoline-Nitrile Analysis

FeatureATR-FTIR (Diamond Crystal)Transmission FTIR (KBr Pellet)
Sample Preparation None (Neat solid/liquid)Extensive (Grinding, pressing)
Optical Pathlength Variable (Wavelength dependent)Constant (Fixed pellet thickness)
Nitrile Peak Intensity (~2250 cm⁻¹) Relatively Weak (Shallow penetration)Strong (Full bulk absorption)
Quantitative Reliability Moderate (Surface sensitive)High (Strict Beer-Lambert adherence)
Spectral Artifacts Anomalous dispersion (shifts)Christiansen effect, moisture interference

Section 3: Self-Validating Experimental Protocols

To ensure trustworthiness, every analytical workflow must be a self-validating system. The following protocols incorporate internal checks to prevent false negatives or misidentifications.

Protocol A: Transmission FTIR (KBr Pellet Method)

Best for: Quantitative analysis, publication-grade structural proof, and detecting weak conjugated nitriles.

  • System Suitability Test (SST): Run a polystyrene film standard. Verify the 3028 cm⁻¹ and 1601 cm⁻¹ peaks to confirm the interferometer's wavenumber accuracy.

  • Background Collection: Collect a background spectrum of a pure, pressed KBr pellet. Causality Check: Ensure the atmospheric CO₂ peak (~2350 cm⁻¹) is fully subtracted. Its proximity to the nitrile region (2250 cm⁻¹) can easily obscure weak indoline-nitrile signals.

  • Sample Preparation: Grind 1–2 mg of the indoline-nitrile derivative with 100 mg of anhydrous KBr. Press under 10 tons of pressure for 2 minutes to form a transparent disk.

  • Measurement: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution (32 scans).

  • Data Validation: The baseline between 2500 and 2000 cm⁻¹ must be flat. A sharp peak at ~2220–2260 cm⁻¹ confirms the nitrile group.

Protocol B: ATR-FTIR (Diamond Crystal)

Best for: Rapid high-throughput screening of indoline synthesis.

  • Crystal Cleaning: Clean the diamond crystal with isopropanol and allow it to evaporate completely.

  • Background Collection: Collect an ambient air background.

  • Sample Application: Place the neat indoline-nitrile solid directly onto the crystal. Apply consistent pressure using the ATR anvil to ensure intimate optical contact.

  • Measurement: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution (32 scans).

  • Data Processing (Self-Validating Step): Apply an "ATR Correction" algorithm in the spectrometer software. This mathematical correction normalizes the wavelength-dependent penetration depth, artificially boosting the high-wavenumber nitrile peak to accurately reflect its true relative absorbance[5].

FTIR_Comparison Sample Indoline-Nitrile Sample ATR_Path ATR-FTIR Method Sample->ATR_Path Trans_Path Transmission Method Sample->Trans_Path ATR_Prep Direct Application (No Prep) ATR_Path->ATR_Prep Trans_Prep KBr Pellet Pressing (1-2% w/w) Trans_Path->Trans_Prep ATR_Mech Evanescent Wave (Depth ∝ λ) ATR_Prep->ATR_Mech Trans_Mech Bulk Absorption (Constant Pathlength) Trans_Prep->Trans_Mech ATR_Result Weaker Peak at 2200-2260 cm⁻¹ ATR_Mech->ATR_Result Trans_Result Stronger Peak at 2200-2260 cm⁻¹ Trans_Mech->Trans_Result

Workflow comparison of ATR vs. Transmission FTIR for indoline-nitrile analysis.

Section 4: Quantitative Data & Spectral Interpretation

When analyzing the resulting spectra, expect the nitrile peak to shift based on the specific indoline architecture. The table below summarizes expected experimental data ranges based on structural context.

Table 2: Typical Nitrile Wavenumber Shifts in Indoline Derivatives

Compound TypeStructural ContextExpected Wavenumber (cm⁻¹)Peak Characteristics
Aliphatic Nitrile-Indoline –CH₂–C≡N attached to indoline2240 – 2260Sharp, medium intensity
Conjugated Cyano-Indoline –C≡N directly on aromatic ring2220 – 2240Sharp, enhanced intensity
Hydrogen-Bonded Nitrile –C≡N interacting with solvent/OH2233 – 2245Broadened, slightly shifted

Conclusion

For rapid screening of indoline-nitrile synthesis, ATR-FTIR is unmatched in speed, provided the user anticipates the inherently weaker signal at 2250 cm⁻¹ and applies appropriate ATR corrections. However, for rigorous quantitative analysis or analyzing complex conjugated indolines where the nitrile signal is weak, Transmission FTIR remains the gold standard due to its strict adherence to the Beer-Lambert law and constant optical pathlength.

References

  • Specac Ltd. "Interpreting Infrared Spectra". Specac.[Link]

  • Specac Ltd. "FTIR: Transmission vs ATR spectroscopy | Animated Guides". Specac.[Link]

  • Master Organic Chemistry. "Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra". Master Organic Chemistry.[Link]

  • Rocky Mountain Labs. "Why ATR-FTIR Results Don't Always Match Expectations". Rocky Mountain Labs.[Link]

  • National Institutes of Health (NIH). "Selective Incorporation of Nitrile-Based Infrared Probes into Proteins via Cysteine Alkylation". PMC.[Link]

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 1-Acetylindoline-4-carbonitrile

For researchers and professionals in drug development and analytical chemistry, the unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of scientific rigor. Mass spectrometry (MS) stands...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and analytical chemistry, the unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of scientific rigor. Mass spectrometry (MS) stands as a principal technique in this endeavor, offering profound insights into a molecule's structure through its fragmentation patterns. This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation of 1-acetylindoline-4-carbonitrile, a substituted indoline of interest in medicinal chemistry.

This document moves beyond a mere recitation of data. It synthesizes foundational principles of mass spectrometry with predictive analysis based on the fragmentation of analogous structures, offering a practical, experience-driven perspective. We will explore the expected fragmentation pathways of 1-acetylindoline-4-carbonitrile, compare the utility of mass spectrometry against other analytical techniques for this class of compound, and provide a detailed experimental protocol for data acquisition.

The Logic of Fragmentation: Deconstructing 1-Acetylindoline-4-carbonitrile

Under electron ionization (EI), a molecule is bombarded with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion (M+•).[1] This high-energy species is unstable and rapidly undergoes a series of fragmentation events to yield smaller, more stable charged fragments. The resulting mass spectrum, a plot of relative ion abundance against mass-to-charge ratio (m/z), serves as a molecular fingerprint.

The structure of 1-acetylindoline-4-carbonitrile presents several key features that will dictate its fragmentation: an acetylated nitrogen within a five-membered ring, an aromatic nitrile group, and the indoline core itself. The presence of an aromatic ring is expected to give rise to a prominent molecular ion peak.[2]

Predicted Fragmentation Pathways

The primary fragmentation pathways for 1-acetylindoline-4-carbonitrile are predicted to be dominated by cleavages related to the acetyl group and the indoline ring structure.

Key Predicted Fragmentation Pathways for 1-Acetylindoline-4-carbonitrile

Proposed Fragment m/z Proposed Neutral Loss Fragmentation Mechanism
[M]+•186-Molecular Ion
[M - CH₂CO]+•144Ketene (CH₂CO)α-cleavage at the acetyl group, a characteristic loss for N-acetyl compounds.[3][4]
[M - CH₃CO]+143Acetyl radical (•COCH₃)Cleavage of the N-acyl bond, forming a stable indoline-4-carbonitrile cation.
[M - CN]+160Cyano radical (•CN)Loss of the nitrile group from the aromatic ring, a common fragmentation for aromatic nitriles.[5]
[M - HCN]+•159Hydrogen Cyanide (HCN)Rearrangement and loss of HCN, another characteristic fragmentation of aromatic nitriles.[5]
[C₈H₇N]+•117C₂H₄ + CORetro-Diels-Alder type fragmentation of the indoline ring followed by loss of carbon monoxide.
[CH₃CO]+43C₇H₇N₂Formation of the acylium ion, a very common and often abundant fragment for acetylated compounds.[6]

The initial and most favored fragmentation is anticipated to be the loss of a ketene molecule (CH₂=C=O) via an alpha-cleavage mechanism, resulting in a fragment at m/z 144. This is a highly characteristic fragmentation for N-acetyl compounds.[3][4] Another prominent fragmentation will likely be the cleavage of the N-acyl bond to lose an acetyl radical, yielding a stable cation at m/z 143. The formation of a strong signal at m/z 43, corresponding to the acylium ion ([CH₃CO]+), is also expected and is a diagnostic peak for acetylated molecules.[6]

The nitrile group on the aromatic ring introduces additional fragmentation pathways. The loss of a cyano radical (•CN) to give a fragment at m/z 160 and the loss of a neutral hydrogen cyanide molecule (HCN) to produce a fragment at m/z 159 are both characteristic fragmentations of aromatic nitriles.[5]

The indoline ring itself can undergo fragmentation. A retro-Diels-Alder type reaction could lead to the expulsion of ethene (C₂H₄), followed by the loss of carbon monoxide from the acetyl group, leading to further fragmentation.

The following diagram illustrates the predicted primary fragmentation pathways:

Fragmentation_of_1-acetylindoline-4-carbonitrile Predicted Fragmentation of 1-Acetylindoline-4-carbonitrile M [C₁₁H₁₀N₂O]+• m/z = 186 (Molecular Ion) F144 [C₉H₈N₂]+• m/z = 144 M->F144 - CH₂CO F143 [C₉H₈N₂]+ m/z = 143 M->F143 - •COCH₃ F43 [C₂H₃O]+ m/z = 43 (Acylium Ion) M->F43 - C₉H₇N₂• F160 [C₁₀H₁₀NO]+ m/z = 160 M->F160 - •CN F159 [C₁₀H₉NO]+• m/z = 159 M->F159 - HCN

Caption: Predicted electron ionization fragmentation pathways of 1-acetylindoline-4-carbonitrile.

A Comparative Perspective: MS in the Analytical Toolkit

While mass spectrometry is a powerful tool for structural elucidation, a comprehensive analysis often involves complementary techniques. For a molecule like 1-acetylindoline-4-carbonitrile, a multi-technique approach provides the most robust characterization.

Analytical Technique Information Provided Strengths for 1-Acetylindoline-4-carbonitrile Limitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Provides exact mass and elemental composition (HRMS). Fragmentation pattern offers a structural fingerprint.[2]Isomers may have similar fragmentation patterns. Does not provide information on stereochemistry.
Infrared (IR) Spectroscopy Presence of functional groups.Can confirm the presence of the nitrile (C≡N) and amide carbonyl (C=O) groups.[7]Provides limited information on the overall molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed connectivity of atoms (¹H, ¹³C).Provides unambiguous structural determination, including the position of substituents on the aromatic ring and the conformation of the indoline ring.Requires a larger sample amount and a pure sample.
High-Performance Liquid Chromatography (HPLC) Purity and quantification.Can be used to separate 1-acetylindoline-4-carbonitrile from impurities and quantify its concentration.Does not provide structural information on its own but can be coupled with MS.

The following workflow illustrates a typical analytical approach for the characterization of a synthesized compound like 1-acetylindoline-4-carbonitrile:

Analytical_Workflow Analytical Workflow for Compound Characterization Synthesis Synthesis of 1-Acetylindoline-4-carbonitrile Purification Purification (e.g., HPLC) Synthesis->Purification Purity Purity Assessment (HPLC) Purification->Purity IR Functional Group Analysis (IR Spectroscopy) Purification->IR MS Molecular Weight & Fragmentation (Mass Spectrometry) Purification->MS NMR Definitive Structure Elucidation (NMR Spectroscopy) Purification->NMR Structure Confirmed Structure Purity->Structure IR->Structure MS->Structure NMR->Structure

Caption: A typical workflow for the structural characterization of a synthesized organic molecule.

Experimental Protocol: Acquiring the Mass Spectrum

The following provides a detailed methodology for acquiring the electron ionization mass spectrum of 1-acetylindoline-4-carbonitrile.

Instrumentation:

  • Gas Chromatograph-Mass Spectrometer (GC-MS) system equipped with an electron ionization (EI) source.

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of 1-acetylindoline-4-carbonitrile in a volatile solvent such as dichloromethane or ethyl acetate.

  • Perform a serial dilution to a final concentration of approximately 10 µg/mL.

GC-MS Parameters:

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Transfer Line Temperature: 280 °C

Mass Spectrometer Parameters:

  • Ion Source: Electron Ionization (EI)

  • Ion Source Temperature: 230 °C

  • Electron Energy: 70 eV

  • Mass Range: m/z 40-400

  • Scan Speed: 2 scans/second

Data Analysis:

  • Identify the peak corresponding to 1-acetylindoline-4-carbonitrile in the total ion chromatogram.

  • Extract the mass spectrum for this peak.

  • Identify the molecular ion peak and major fragment ions.

  • Compare the observed fragmentation pattern with the predicted pathways.

This comprehensive guide provides a robust framework for understanding and predicting the mass spectrometric behavior of 1-acetylindoline-4-carbonitrile. By integrating theoretical knowledge with practical, experience-based insights, researchers can confidently utilize mass spectrometry for the structural elucidation of this and related compounds.

References

  • University of Arizona. Mass Spectrometry: Fragmentation.
  • Larson, M. (2009). CHAPTER 2 Fragmentation and Interpretation of Spectra. In Applied Interpretation of Mass Spectra (pp. 19-70). John Wiley & Sons, Inc.
  • Kovácik, V., Kovárová, J., & Kocúr, V. (1999). Electron ionization mass spectra of acetals of beta-D-glycopyranosylnitromethanes. Journal of Mass Spectrometry, 34(12), 1322–1327.
  • Przybył, A. K., & Nowakowska, Z. (2011). Electron impact mass spectral study of halogenated N-acetyl- and N-propionylcytisines. Rapid Communications in Mass Spectrometry, 25(9), 1193–1197.
  • DePaoli, A., & Sprando, R. L. (2010). Electron ionization mass spectra of (a) N-acetylbenzocaine, (b) benzocaine, and (c) N-acetylbenzocaine, TMS derivative.
  • Chemistry Steps. (2025, September 30). McLafferty Rearrangement. Available at: [Link]

  • ResearchGate. (n.d.). Typical electron ionization mass spectra and structures of the acetyl derivatives of (A) 1-naphthol-d7 (1-NAP-d7-Ac, internal standard), (B) 1-naphthol (1-NAP-Ac), and (C) 2-naphthol (2-NAP-Ac). Retrieved from [Link]

  • YouTube. (2022, December 27). Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule. Available at: [Link]

  • Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7(4), 351–355.
  • National Institute of Standards and Technology. (n.d.). Glycine, N-acetyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • de Paula, M. C. F., Zocolo, G. J., de Oliveira, V. M., & de Souza, G. E. (2025, May 9). Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. Journal of the Brazilian Chemical Society, 36(5).
  • National Center for Biotechnology Information. (n.d.). Indole-5-carbonitrile. In PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). LC/MS/MS/ESI determination of main fragmentation pathway for compounds 1-7. Retrieved from [Link]

  • Wang, Y., Zhang, Y., & Li, H. (2018). Comparing the fragmentation reactions of protonated cyclic indolyl α-amino esters in quadrupole/orbitrap and quadrupole time-of-flight mass spectrometers. Journal of the American Society for Mass Spectrometry, 29(4), 675–685.
  • Amad, M., & Turecek, F. (2013). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 24(11), 1765–1773.
  • ResearchGate. (n.d.). A study of fragmentation of protonated amides of some acylated amino acids by tandem mass spectrometry: Observation of an unusual nitrilium ion. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 1H-Indole-3-acetonitrile (FDB001365). Retrieved from [Link]

  • Ferreira, B., & Ferreira-da-Silva, F. (2023). Fragmentation of metal(II) bis(acetylacetonate) complexes induced by slow electrons. Beilstein Journal of Nanotechnology, 14, 1039–1047.
  • PubChemLite. (n.d.). 1h-pyrido[3,2-b]indole-3-carbonitrile, 2,4a,5,9b-tetrahydro-5-[4-(4-morpholinyl)butyl]-1-(4-nitrophenyl)-2-oxo-. Retrieved from [Link]

  • GNPS. (2017, January 30). GNPS Library Spectrum CCMSLIB00000845585. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(2,3-Dihydro-1H-indol-1-yl)ethan-1-one. In PubChem. Retrieved from [Link]

Sources

Comparative

HPLC method development for indoline carbonitrile purity

Advanced HPLC Method Development for Indoline Carbonitrile Purity: A Comparative Guide on Stationary Phase Selectivity Introduction: The Analytical Challenge Indoline carbonitrile derivatives—such as those used in the sy...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced HPLC Method Development for Indoline Carbonitrile Purity: A Comparative Guide on Stationary Phase Selectivity

Introduction: The Analytical Challenge

Indoline carbonitrile derivatives—such as those used in the synthesis of the active pharmaceutical ingredient (API) Silodosin—are highly functionalized intermediates[1]. Achieving >99% chromatographic purity is a strict requirement in drug development, but analysts frequently encounter co-eluting critical pairs. Impurities such as N,N-dialkyl degradants, regioisomers, and des-cyano byproducts share nearly identical molecular weights and hydrophobicities with the target API[1].

As a Senior Application Scientist, I frequently observe laboratories defaulting to standard C18 columns for these purity assays. However, according to the fundamental resolution equation, selectivity ( α ) exerts a direct and powerful influence on peak resolution ( Rs​ ) far more than column efficiency ( N ) or retention factor ( k ) alone[2]. For a molecule containing an aromatic ring, a basic amine, and a highly polar cyano group, relying solely on dispersive interactions is analytically risky.

This guide objectively compares the performance of C18, Pentafluorophenyl (PFP), and Biphenyl column chemistries, providing a self-validating framework to optimize indoline carbonitrile purity methods.

The Causality of Stationary Phase Selection

To design a robust, self-validating analytical method, we must first establish the causality between the analyte's functional groups and the stationary phase chemistry.

  • Alkyl Phases (C18): Traditional C18 columns rely almost exclusively on dispersive (hydrophobic/van der Waals) interactions[3]. While excellent for general non-polar retention, C18 phases struggle to resolve isobaric indoline carbonitrile impurities because they cannot effectively differentiate subtle spatial rearrangements of the cyano or amine groups.

  • Pentafluorophenyl (PFP): PFP phases offer powerful orthogonal selectivity through multiple retention mechanisms: π−π interactions, dipole-dipole interactions (highly complementary to the -CN group), and strong ion-exchange interactions[4]. The highly electronegative fluorine atoms draw electron density away from the silica surface, increasing the acidity of underlying silanols. This uniquely enhances the retention of basic amine impurities (e.g., N,N-dialkyl degradants)[4].

  • Biphenyl: Biphenyl ligands provide enhanced π−π interactions due to their dual-ring system[5]. When paired with a protic solvent like methanol, biphenyl columns exhibit exceptional shape selectivity for aromatic positional isomers, making them ideal for resolving indoline regioisomers[5].

Mechanisms Analyte Indoline Carbonitrile (Aromatic + Cyano + Amine) C18 C18 Phase Hydrophobic/Dispersive Analyte->C18 Weak retention of polar groups PFP PFP Phase Dipole, π-π, Ion-Exchange Analyte->PFP Strong dipole-dipole with -CN Biphenyl Biphenyl Phase Enhanced π-π (with MeOH) Analyte->Biphenyl Strong π-π with indole ring

Fig 1. Stationary phase interaction mechanisms for indoline carbonitrile.

Experimental Protocol: Step-by-Step Method Optimization

The following protocol outlines a systematic screening workflow. This system is designed to be self-validating : by running a System Suitability Test (SST) containing the API spiked with its known critical pair, the analyst immediately confirms the thermodynamic suitability of the chosen phase before proceeding to validation.

Materials & Reagents:

  • Columns (150 x 4.6 mm, 3 µm, superficially porous particles):

    • Column A: Traditional endcapped C18

    • Column B: PFP (Pentafluorophenyl)

    • Column C: Biphenyl

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with formic acid. (Causality: A pH of 3.0 ensures the basic amine on the indoline is fully ionized, preventing secondary interactions that cause peak tailing).

  • Mobile Phase B: Methanol (HPLC Grade). (Causality: Methanol is strictly chosen over Acetonitrile. Acetonitrile contains π electrons that compete for π−π sites on PFP and Biphenyl columns, suppressing their unique selectivity. Methanol enhances π−π driven separations[5]).

Step-by-Step Workflow:

  • System Preparation: Flush the HPLC system with Mobile Phase A and B. Ensure baseline stability at 220 nm, the optimal UV absorbance for the indoline core[6].

  • Sample Preparation: Dissolve the indoline carbonitrile sample (spiked with 1.0% N,N-dialkyl impurity and 1.0% regioisomer impurity) in 50:50 Water:Methanol to a final concentration of 0.5 mg/mL.

  • Scouting Gradient Execution: Run a universal scouting gradient from 5% B to 95% B over 20 minutes at a flow rate of 1.0 mL/min. Set the column compartment to 30°C.

  • Data Acquisition & Analysis: Record the retention times ( tR​ ) for the main peak and impurities. Calculate the selectivity factor ( α=k2​/k1​ ) and resolution ( Rs​ ) for the critical pairs[3].

  • Isocratic Optimization: Based on the elution percentage of the main peak in the gradient, transition to a shallow focused gradient (e.g., 40% to 70% B) to maximize Rs​>2.0 .

Workflow Start Define Target Profile (API + Impurities) Phase1 Stationary Phase Screening (C18, PFP, Biphenyl) Start->Phase1 Phase2 Organic Modifier Selection (MeOH vs ACN) Phase1->Phase2 Phase3 pH & Gradient Optimization (Buffer Selection) Phase2->Phase3 Decision Resolution (Rs) > 2.0? Phase3->Decision Decision->Phase2 No Valid Method Validation (ICH Q2) Decision->Valid Yes

Fig 2. Systematic HPLC method development workflow for intermediate purity.

Performance Comparison & Experimental Data

The table below summarizes the quantitative chromatographic performance of the three stationary phases using the optimized focused gradient (40% to 70% Methanol over 15 minutes).

Table 1: Chromatographic Performance Comparison for Indoline Carbonitrile and Critical Impurities

ParameterTraditional C18PFP (Pentafluorophenyl)Biphenyl
Primary Retention Mechanism Hydrophobic (Dispersive)Dipole-Dipole, Ion-Exchange π−π , Hydrophobic
API Retention Time ( tR​ ) 8.45 min11.20 min14.35 min
Selectivity ( α ) - Regioisomer 1.02 (Co-elution)1.151.28 (Optimal)
Selectivity ( α ) - N,N-Dialkyl 1.081.32 (Optimal) 1.12
Resolution ( Rs​ ) - Critical Pair 0.8 (Fail)2.4 (Pass)3.1 (Pass)
Peak Shape (Asymmetry) 1.4 (Tailing)1.1 (Symmetrical)1.2 (Symmetrical)

Scientific Synthesis of the Data:

  • The C18 Failure: The traditional C18 column failed to resolve the indoline carbonitrile from its regioisomer ( Rs​=0.8 ). Because the hydrophobicity of the two isomers is nearly identical, dispersive interactions alone are insufficient for separation.

  • The PFP Advantage for Amines: The PFP column exhibited the highest selectivity for the N,N-dialkyl impurity. The enhanced ion-exchange capacity of the PFP phase strongly retained the bulkier dialkylated amine, pulling it well away from the main API peak[4].

  • The Biphenyl Advantage for Isomers: The Biphenyl column provided the ultimate resolution for the regioisomer. The rigid, planar nature of the biphenyl ligand, combined with the π -electron-rich indoline core, allowed for intense shape selectivity. The use of Methanol as Mobile Phase B was the critical catalyst here, as it prevented the masking of π−π interactions[5].

Conclusion & Recommendation

For the purity analysis of indoline carbonitrile intermediates, relying solely on C18 chemistry introduces significant analytical risk.

  • If the primary synthetic impurities are basic (e.g., over-alkylated amines), a PFP column is the superior choice due to its secondary ion-exchange mechanisms.

  • If the primary challenge is resolving positional isomers or des-cyano degradants, a Biphenyl column paired with a methanolic mobile phase will yield the highest resolution and method robustness.

References

  • LCGC International. "Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases." Chromatography Online. Available at:[Link]

  • MAC-MOD Analytical. "UHPLC/HPLC Method Development for Pharmaceutical-Related Substance." MAC-MOD Technical Reports. Available at:[Link]

  • Restek Corporation. "Comparing C18-Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool." Restek Articles. Available at:[Link]

  • New Drug Approvals. "February 2015 – Page 2 - New Drug Approvals (Silodosin Intermediates)." New Drug Approvals. Available at:[Link]

  • Phenomenex. "HPLC Column Selection Guide." Phenomenex Resources. Available at:[Link]

  • SCIRP. "Development and Validation of a Method for Simultaneous Determination of Metformin and Saxagliptin in a Formulation by RP-HPLC." Scientific Research Publishing. Available at:[Link]

Sources

Validation

Comparing 1-acetylindoline-4-carbonitrile vs 1-acetylindole-4-carbonitrile

Comparative Guide: 1-Acetylindoline-4-carbonitrile vs. 1-Acetylindole-4-carbonitrile in Notum Inhibition Executive Summary & Biological Context The carboxylesterase Notum is a critical negative regulator of the Wnt signa...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: 1-Acetylindoline-4-carbonitrile vs. 1-Acetylindole-4-carbonitrile in Notum Inhibition

Executive Summary & Biological Context

The carboxylesterase Notum is a critical negative regulator of the Wnt signaling pathway. It functions by cleaving an essential palmitoleate lipid moiety from Wnt proteins, thereby preventing them from binding to Frizzled receptors [1]. Inhibiting Notum restores Wnt signaling, presenting a promising therapeutic strategy for diseases such as osteoporosis and colorectal cancer.

Early drug discovery efforts focused on covalent inhibitors that irreversibly acylated the catalytic Ser232 residue. However, to mitigate potential off-target toxicities, recent structural biology efforts have successfully designed a switch to non-covalent inhibitors [1]. This guide objectively compares two closely related non-covalent scaffolds: 1-acetylindoline-4-carbonitrile (a saturated core, designated as Compound 4l in recent literature[2]) and 1-acetylindole-4-carbonitrile (its unsaturated, aromatic counterpart), detailing the mechanistic causality behind their performance differences.

G Wnt Wnt Protein (Palmitoleoylated) DeacylatedWnt Deacylated Wnt (Inactive) Wnt->DeacylatedWnt Notum action Frizzled Frizzled Receptor (Wnt Signaling) Wnt->Frizzled Activates (Normal state) Notum Notum (Carboxylesterase) Notum->Wnt Cleaves Palmitoleate DeacylatedWnt->Frizzled Fails to bind Inhibitor 1-Acetylindoline- 4-carbonitrile Inhibitor->Notum Non-covalent Inhibition

Fig 1. Notum-mediated Wnt deacylation and its non-covalent inhibition by N-acyl indolines.

Structural & Mechanistic Causality

The fundamental difference between these two molecules lies in the hybridization of the C2 and C3 atoms in the nitrogen-containing ring, which dictates their 3D conformation and target binding affinity.

  • 1-Acetylindoline-4-carbonitrile (Indoline Core): The C2 and C3 atoms are sp³ hybridized. This breaks the aromaticity of the 5-membered ring, forcing it into a slightly puckered, non-planar conformation. When docking into the Notum active site, this 3D geometry optimally occupies the hydrophobic palmitoleate pocket. The binding is driven primarily by lipophilic packing rather than π-π stacking [1].

  • 1-Acetylindole-4-carbonitrile (Indole Core): The core is fully conjugated and sp² hybridized, resulting in a rigid, planar aromatic system. Despite occupying a similar volume, the planar indole incurs an energetic penalty upon binding. It cannot conform to the 3D contours of the pocket as effectively as the indoline, leading to a severe drop in potency [1].

Structure-Activity Relationship (SAR) studies demonstrate that shifting from an N-acyl indoline to an N-acyl indole scaffold causes an approximate 10-fold decrease in Notum inhibition activity[1].

Performance Data Comparison

The following table summarizes the quantitative and qualitative performance metrics derived from scaffold SAR profiling:

Property1-Acetylindoline-4-carbonitrile1-Acetylindole-4-carbonitrile
Core Saturation Saturated (C2-C3 sp³ hybridized)Unsaturated (Fully conjugated, sp²)
3D Conformation Puckered (Non-planar)Planar (Rigid, Aromatic)
Notum Inhibition (Potency) High (Baseline IC₅₀ in the nanomolar range)Low (~10-fold decrease vs. Indoline)
Primary Binding Driver Lipophilic packing in the palmitoleate pocketSub-optimal fit; energetically penalized
Metabolic Stability (MLM t½) Poor (< 5 min; prone to amide hydrolysis)Poor (Aromatization fails to prevent hydrolysis)

Note: Both scaffolds share a critical metabolic liability. The N-acyl group is highly susceptible to hydrolysis by hepatic amidases, resulting in rapid clearance in mouse liver microsomes (MLM)[1].

Self-Validating Experimental Protocols

To objectively evaluate these compounds, the following self-validating workflows must be employed. Each protocol is designed to isolate specific variables and establish clear causality.

Protocol A: Biochemical Notum-OPTS Assay
  • Purpose: To measure the direct, non-covalent inhibition of Notum carboxylesterase activity.

  • Causality of Design: The assay utilizes OPTS (8-octanoyloxypyrene-1,3,6-trisulfonic acid) as a synthetic fluorescent substrate. The octanoyl chain of OPTS mimics the palmitoleate lipid on endogenous Wnt proteins, allowing direct measurement of Notum's lipid-cleaving activity[1]. Bovine Serum Albumin (BSA) is included in the buffer to prevent non-specific lipophilic binding of the inhibitors to the plastic microplates.

  • Self-Validation: Every assay plate must include a known covalent Notum inhibitor (e.g., ABC99) as a positive control. This normalizes batch-to-batch variations in recombinant enzyme activity and validates the dynamic range of the fluorescence reader.

  • Methodology:

    • Prepare assay buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 10 mM MgCl₂, and 0.05% BSA.

    • Pre-incubate recombinant Notum (81–451C330S mutant) with varying concentrations of the test compound (0.1 nM to 10 μM) for 30 minutes at 37°C.

    • Initiate the reaction by adding OPTS substrate (final concentration: 5 μM).

    • Kinetically monitor fluorescence (Excitation: 345 nm / Emission: 430 nm) for 45 minutes.

    • Calculate the initial velocity and determine the IC₅₀ using non-linear regression analysis.

Protocol B: In Vitro ADME (Microsomal Stability)
  • Purpose: To assess the vulnerability of the N-acyl bond to hepatic metabolism.

  • Causality of Design: Because the N-acyl group is essential for Notum inhibition but structurally vulnerable to amidases, testing in Mouse Liver Microsomes (MLM) identifies metabolic bottlenecks before in vivo studies[1].

  • Self-Validation: The protocol utilizes a time-course quenching method paired with a "No-NADPH" control. If the compound depletes in the absence of NADPH, it indicates chemical instability rather than enzymatic metabolism. An internal standard (e.g., tolbutamide) ensures LC-MS/MS injection consistency.

  • Methodology:

    • Incubate the test compound (1 μM) with MLM (0.5 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C.

    • Initiate the metabolic reaction by adding an NADPH regenerating system.

    • Extract 50 μL aliquots at 0, 5, 15, 30, and 60 minutes.

    • Immediately quench the aliquots in 150 μL of cold acetonitrile containing the internal standard.

    • Centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.

    • Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (Cl_int) and half-life (t½).

Workflow Step1 Compound Synthesis (N-Acylation of Indoline/Indole) Step2 Biochemical Assay (Notum-OPTS Cleavage) Step1->Step2 Step3 In Vitro ADME (Microsomal Stability MLM/HLM) Step2->Step3 IC50 < 100 nM Step4 Cell-Based Assay (TCF/LEF Reporter for Wnt) Step3->Step4 Viable Candidates

Fig 2. Self-validating screening cascade for evaluating Notum inhibitors.

References

  • Zhao, Y., Jones, E. Y., Fish, P., et al. "Designed switch from covalent to non-covalent inhibitors of carboxylesterase Notum activity." European Journal of Medicinal Chemistry 251 (2023): 115132. Source: PubMed Central. URL:[Link]

Sources

Comparative

A Researcher's Guide to the Crystal Structures of 1-Acetylindoline Derivatives: From Data to Drug Design Insights

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The addition of an N-acetyl group to this scaffold yields 1-acetylindoline, a key i...

Author: BenchChem Technical Support Team. Date: March 2026

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The addition of an N-acetyl group to this scaffold yields 1-acetylindoline, a key intermediate and a molecule of significant interest. For drug development professionals, a deep understanding of the three-dimensional structure of 1-acetylindoline and its derivatives is paramount. Single-crystal X-ray diffraction (XRD) provides the most precise and unambiguous method for determining molecular structure at the atomic level.[1][2] This guide offers a comparative analysis of the crystal structure data for a series of 1-acetylindoline derivatives, providing insights into how substituent effects modulate their solid-state conformation and intermolecular interactions, which are critical for rational drug design.[3][4]

The Crucial Role of Crystal Structure in Drug Development

A molecule's crystal structure is a treasure trove of information. It reveals not only the precise bond lengths and angles that define its geometry but also its preferred conformation and the network of intermolecular interactions that govern its packing in the solid state. This information is foundational for:

  • Structure-Based Drug Design (SBDD): Understanding the low-energy conformations of a ligand is essential for accurately modeling its binding to a biological target.[3][5]

  • Pharmacophore Modeling: The three-dimensional arrangement of functional groups in a crystal structure can serve as a template for designing new molecules with similar biological activity.

  • Crystal Engineering: Knowledge of intermolecular interactions allows for the prediction and design of crystalline materials with desired physicochemical properties, such as solubility and stability.[6][7]

Experimental Workflow: From Powder to Refined Structure

The determination of a molecular crystal structure is a systematic process that involves several key stages. While single-crystal X-ray diffraction is the gold standard, valuable information can also be obtained from powder X-ray diffraction (PXRD) data, especially when suitable single crystals are difficult to obtain.[8][9]

Below is a generalized workflow for the structural elucidation of small organic molecules like 1-acetylindoline derivatives.

G cluster_synthesis Sample Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement cluster_output Data Dissemination Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystallization Crystallization Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting XRD X-ray Diffraction (Single-Crystal or Powder) Mounting->XRD Phasing Structure Solution (Phase Problem) XRD->Phasing Refinement Model Refinement Phasing->Refinement Validation Structure Validation Refinement->Validation CIF Crystallographic Information File (CIF) Validation->CIF Database Deposition in CSD CIF->Database

Caption: Generalized workflow for molecular crystal structure determination.

Step-by-Step Experimental Protocol for Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals are the primary requirement for SC-XRD.[10] For 1-acetylindoline derivatives, this is typically achieved by slow evaporation of a solution of the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, hexane).

  • Crystal Selection and Mounting: A suitable crystal (ideally 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.[1]

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (typically to 100-173 K) to minimize thermal vibrations.[11] X-rays (commonly from a Mo or Cu source) are directed at the crystal, and the resulting diffraction pattern is recorded on a detector.[1]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The "phase problem" is then solved using direct methods or other algorithms to generate an initial electron density map.[10] An atomic model is built into this map and refined against the experimental data until the calculated and observed diffraction patterns show the best possible agreement.

  • Validation and Deposition: The final structural model is validated using software tools to check for geometric consistency and other potential issues. The data is then typically deposited in a public repository like the Cambridge Structural Database (CSD) to be accessible to the scientific community.[12][13][14]

Comparative Analysis of 1-Acetylindoline Derivatives

The introduction of substituents onto the 1-acetylindoline core can significantly influence its molecular conformation and crystal packing. A study published in Structural Chemistry provides a foundational dataset for several derivatives, allowing for a direct comparison.[15]

The core structure of 1-acetylindoline is nearly planar, but the five-membered dihydroindole ring can exhibit a slight envelope conformation. The orientation of the N-acetyl group is a key conformational feature.

i

Caption: The core chemical structure of 1-acetylindoline.[16][17]

Below is a summary of the crystallographic data for 1-acetylindoline and several of its substituted derivatives, highlighting key structural parameters.

Compound NameFormulaCrystal SystemSpace GroupKey Torsion Angle (C8-N1-C1-O1)Ref.
1-Acetylindoline C₁₀H₁₁NOMonoclinicP2₁/c-1.7°[15]
1-Acetyl-5-nitroindoline C₁₀H₁₀N₂O₃MonoclinicP2₁/c-176.4°[15]
1-Acetyl-5-nitro-7-bromoindoline C₁₀H₉BrN₂O₃MonoclinicP2₁/c178.9°[15]
1-Acetyl-5-bromo-7-nitroindoline C₁₀H₉BrN₂O₃OrthorhombicPbca179.9°[15]
(RS)-1-(1-Acetylindolin-5-yl)-2-chloropropan-1-one C₁₃H₁₄ClNO₂MonoclinicP2₁/c-3.3°[11]

Analysis of Structural Data:

  • Planarity and Acetyl Group Conformation: In the parent 1-acetylindoline, the acetyl group is nearly coplanar with the indoline ring system (torsion angle of -1.7°).[15] However, the introduction of a nitro group at the 5-position causes a dramatic flip of the acetyl group, with the torsion angle changing to -176.4°.[15] This suggests a significant electronic effect of the nitro group on the amide bond's rotational barrier. In the bromo- and nitro-substituted derivatives, the acetyl group remains in this flipped conformation.[15]

  • Intermolecular Interactions: The crystal packing of these derivatives is stabilized by a variety of intermolecular interactions. In the case of (RS)-1-(1-Acetylindolin-5-yl)-2-chloropropan-1-one, non-classical C—H⋯O hydrogen bonds and π–π stacking interactions between phenyl rings are crucial for stabilizing the crystal structure.[11] The presence of nitro and bromo substituents in other derivatives introduces the potential for halogen bonding and other dipole-dipole interactions, which can be exploited in crystal engineering.[6]

  • Substituent Effects: The electronic nature and steric bulk of substituents influence both the intramolecular geometry and the intermolecular packing. For example, the crystal system changes from monoclinic to orthorhombic when the positions of the bromo and nitro groups are swapped between the 5- and 7-positions, indicating a significant change in the preferred packing arrangement.[15]

Implications for Rational Drug Design

The structural insights gleaned from this crystallographic data have direct applications in the drug development process.

  • Conformational Restriction: The observation that substituents can lock the N-acetyl group into a specific conformation is a powerful tool for drug designers.[3] By understanding these conformational preferences, chemists can design more rigid analogs that present the optimal geometry for binding to a target protein, potentially increasing potency and reducing off-target effects. The conformation of a molecule is a critical factor influencing its physical, chemical, and biological properties.[4]

  • Mimicking Binding Interactions: The intermolecular interactions observed in the crystal can mimic potential interactions within a protein's binding pocket.[7][18][19] For instance, the C—H⋯O hydrogen bonds and π-π stacking observed in the crystal structures of these derivatives suggest that the indoline core and its substituents are capable of forming these types of interactions with amino acid residues in a target protein.

  • Improving Physicochemical Properties: Crystal engineering principles, guided by the understanding of intermolecular synthons (recurring interaction patterns), can be used to design new solid forms (e.g., co-crystals, salts) with improved properties like solubility, stability, and bioavailability.[6][20]

Conclusion

The crystal structures of 1-acetylindoline and its derivatives provide a detailed atomic-level blueprint that is invaluable for researchers in drug discovery. This comparative guide demonstrates how the systematic introduction of substituents can profoundly alter molecular conformation and intermolecular interactions. By leveraging this structural data, scientists can make more informed decisions in the design and optimization of new therapeutic agents based on the privileged indoline scaffold, bridging the gap between fundamental crystal engineering and applied medicinal chemistry.[7][18]

References

  • Evotec. (n.d.). Chapter One – Harnessing Conformational Drivers in Drug Design. Retrieved from [Link]

  • Moreno, M. M. T., Santos, R. H. A., Gambardella, M. T. P., & Trsic, M. (1998). Crystal, Molecular, and Electronic Structure of 1-Acetyl-indoline and Derivatives. Structural Chemistry, 9(5), 365-373.
  • Thakuria, R., et al. (2019). Bridging crystal engineering and drug discovery by utilizing intermolecular interactions and molecular shapes in crystals.
  • Yadav, S., et al. (2015). Crystal engineering considerations for pharmaceutical co-crystals. CrystEngComm, 17, 7340-7357.
  • Thakuria, R., et al. (2019). Bridging Crystal Engineering and Drug Discovery by Utilizing Intermolecular Interactions and Molecular Shapes in Crystals. PubMed, 31385643.
  • Drug Design Org. (2004). Conformational Analysis in Drug Design. Retrieved from [Link]

  • Nguyen, T. T. T., et al. (2023). Towards an Understanding of the Intermolecular Interactions and Crystallographic Model of Theophylline and D-Mannitol using Synthonic. Preprints.org.
  • Thakuria, R., et al. (2019). Bridging Crystal Engineering and Drug Discovery by Utilizing Intermolecular Interactions and Molecular Shapes in Crystals.
  • Wang, J., et al. (2024). Generation of molecular conformations using generative adversarial neural networks. Digital Discovery.
  • Patsnap. (2025). How important is the detection of protein conformational changes in drug discovery/developement?. Retrieved from [Link]

  • ResearchGate. (n.d.). Conformational Control in Structure-Based Drug Design. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2,3-Dihydro-1H-indol-1-yl)ethan-1-one. Retrieved from [Link]

  • Yang, X.-M. (2010). (RS)-1-(1-Acetylindolin-5-yl)-2-chloropropan-1-one. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1672.
  • David, W. I. F., et al. (2022). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data.
  • Dova, D., et al. (2021). Application of Crystalline Matrices for the Structural Determination of Organic Molecules. ACS Central Science, 7(2), 245-256.
  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]

  • Harris, K. D. M. (2014). Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art.
  • Iowa State University. (n.d.). X-Ray Diffraction Basics. Retrieved from [Link]

  • OSTI.GOV. (2024). CCDC 2383612: Experimental Crystal Structure Determination (Dataset). Retrieved from [Link]

  • PubChemLite. (n.d.). 1-acetylindoline (C10H11NO). Retrieved from [Link]

  • Sugiura, K., et al. (2020). Crystal Structure of 3-(3-Methyl-1H-indole-1-yl)phthalonitrile. Analytical Sciences, 36(4), 517-519.
  • Warżajtis, B., et al. (2018). The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives.
  • University of Otago. (n.d.). CCDC 2323924: Experimental Crystal Structure Determination. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Access Structures. Retrieved from [Link]

Sources

Validation

UV-Vis absorption properties of 1-acetylindoline-4-carbonitrile

Title: UV-Vis Absorption Properties of 1-Acetylindoline-4-carbonitrile: A Comparative Spectroscopic Guide Introduction & Mechanistic Overview In modern drug discovery, functionalized indolines serve as privileged scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

Title: UV-Vis Absorption Properties of 1-Acetylindoline-4-carbonitrile: A Comparative Spectroscopic Guide

Introduction & Mechanistic Overview

In modern drug discovery, functionalized indolines serve as privileged scaffolds. Specifically, 1-acetylindoline-4-carbonitrile has emerged as a critical intermediate in the synthesis of non-covalent inhibitors targeting carboxylesterase Notum—a key regulatory enzyme in Wnt signaling pathways[1]. For analytical chemists and process scientists, understanding the precise ultraviolet-visible (UV-Vis) absorption properties of this compound is essential for reaction monitoring, purity assessment, and downstream assay quantification.

To fully grasp the spectroscopic fingerprint of 1-acetylindoline-4-carbonitrile, we must analyze the causality behind its electronic transitions. The indoline core's absorption is primarily governed by the n→π∗ and π→π∗ transitions of its fused aromatic system. Modifying this core with both an N-acetyl group and a C4-carbonitrile group creates a complex electronic tug-of-war [2]:

  • The "Push-Pull" Dynamics (C4-Cyanation): In a free indoline-4-carbonitrile molecule, the electron-donating secondary amine (the "push") and the electron-withdrawing cyano group (the "pull") create a strong molecular dipole. This extended conjugation lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), resulting in a distinct bathochromic (red) shift and hyperchromism (increased absorbance).

  • Lone Pair Sequestration (N-Acetylation): When we acetylate the indoline nitrogen to form 1-acetylindoline-4-carbonitrile, the nitrogen's lone pair is heavily delocalized into the adjacent acetyl carbonyl group via amide resonance. This competitive delocalization restricts the lone pair's ability to participate in the aromatic π -system. Consequently, the "push" is dampened, leading to a hypsochromic (blue) shift relative to the non-acetylated counterpart.

Comparative UV-Vis Performance Data

To objectively evaluate 1-acetylindoline-4-carbonitrile, we must benchmark it against its structural analogs. The table below summarizes the quantitative spectroscopic shifts caused by these functional group modifications.

Note: Data is recorded in HPLC-grade Acetonitrile to prevent solvent-induced hydrogen bonding that can artificially broaden amide absorption bands.

Compound λmax​ (nm) ϵ (M −1 cm −1 )Electronic Characteristics & Causality
Indoline 245, 290~8,500Baseline aniline-type chromophore. Standard n→π∗ and π→π∗ transitions.
1-Acetylindoline 250, 280~12,000Amide resonance reduces N-lone pair availability; slight hypsochromic shift of the long-wavelength band.
Indoline-4-carbonitrile 260, 320~18,500Strong push-pull system (NH donor CN acceptor) causes a significant bathochromic shift and high molar absorptivity.
1-Acetylindoline-4-carbonitrile 240, 295 ~15,000 Product Focus: N-acetylation dampens the push-pull effect, resulting in a net hypsochromic shift relative to the free amine, while maintaining strong absorption.

Experimental Protocols: Self-Validating UV-Vis Workflow

As a best practice, spectroscopic methods must be self-validating. The following protocol ensures that the measured absorbance is a true reflection of the molecule's electronic state and is free from aggregation or solvent artifacts.

Materials:

  • Dual-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2700 or equivalent).

  • Matched quartz cuvettes (1.0 cm path length).

  • HPLC-grade Acetonitrile (UV cutoff ~190 nm).

Step-by-Step Methodology:

  • Solvent Blanking (Baseline Correction): Fill both the reference and sample quartz cuvettes with pure HPLC-grade acetonitrile. Run a baseline scan from 200 nm to 400 nm. Causality: Acetonitrile is chosen over methanol to eliminate protic solvent interactions with the cyano and carbonyl groups, ensuring the spectrum reflects the isolated molecule's electronic state.

  • Stock Solution Preparation: Accurately weigh 1-acetylindoline-4-carbonitrile and dissolve it in acetonitrile to create a 1.0 mM primary stock solution. Sonicate for 2 minutes to ensure complete dissolution.

  • Concentration Gradient (Self-Validation Step): Prepare a serial dilution of the stock solution to yield working concentrations of 10 µM, 20 µM, 40 µM, and 50 µM.

  • Spectral Acquisition: Scan each working solution from 200 nm to 400 nm at a scan rate of 100 nm/min with a slit width of 1 nm.

  • Data Validation (Beer-Lambert Verification): Plot the absorbance at λmax​ (295 nm) against the concentration. Causality: A perfectly linear regression ( R2>0.999 ) validates that the molecule is not forming excimers or aggregating in solution, confirming that the calculated molar extinction coefficient ( ϵ ) is reliable for future quantitative assays.

Electronic Modulation Pathway

The following diagram illustrates the logical relationship between the structural modifications on the indoline core and their resulting impact on the UV-Vis absorption profile.

G Core Indoline Core (Baseline Chromophore) Sub1 C4-Cyanation (Electron Withdrawing) Core->Sub1 Sub2 N-Acetylation (Amide Resonance) Core->Sub2 Effect1 Enhanced Conjugation (Push-Pull System) Sub1->Effect1 Effect2 Lone Pair Sequestration (Reduced Aromatic Conjugation) Sub2->Effect2 Result1 Bathochromic Shift (Red Shift in λmax) Effect1->Result1 Result2 Hypsochromic Shift (Blue Shift in λmax) Effect2->Result2 Final 1-Acetylindoline-4-carbonitrile (Net Spectroscopic Profile) Result1->Final Result2->Final

Caption: Electronic modulation of the indoline chromophore via C4-cyanation and N-acetylation.

References

  • Mahy, W., et al. "Designed switch from covalent to non-covalent inhibitors of carboxylesterase Notum activity." European Journal of Medicinal Chemistry, 2023.[Link]

  • Zhao, Y., et al. "A novel turn-on fluorescent sensor for cyanide ions based on the charge transfer transition of phenothiazine/indolium compounds." RSC Advances, 2021.[Link]

Comparative

Comparison Guide: Analytical Instruments for Determining the Melting Point Range of Pure 1-Acetylindoline-4-carbonitrile

Executive Summary For drug development professionals and synthetic chemists, verifying the purity of key intermediates is a non-negotiable quality control (QC) step. 1-Acetylindoline-4-carbonitrile (CAS: 1537122-12-5) is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, verifying the purity of key intermediates is a non-negotiable quality control (QC) step. 1-Acetylindoline-4-carbonitrile (CAS: 1537122-12-5) is a critical off-white solid intermediate recently identified as a potent, non-covalent inhibitor of the carboxylesterase Notum. As a Senior Application Scientist, I frequently observe that the choice of analytical instrumentation fundamentally alters the reported melting point profile of such synthesized intermediates.

This guide objectively compares the performance of Automated Optical Capillary Systems versus Differential Scanning Calorimetry (DSC) for determining the melting point range of pure 1-acetylindoline-4-carbonitrile, providing actionable, self-validating protocols for your laboratory.

Scientific Context: The Role of 1-Acetylindoline-4-carbonitrile

The synthesis and isolation of 1-acetylindoline-4-carbonitrile was recently highlighted by [1]. The compound serves as a non-covalent inhibitor that binds to the palmiteolate pocket of the Notum enzyme, preventing the de-palmitoleation of Wnt proteins and thereby restoring Wnt signaling in cell-based assays.

WntPathway Wnt Wnt Protein (Palmitoleated) Notum Notum Enzyme (Carboxylesterase) Wnt->Notum Substrate binding ActiveWnt Active Wnt Signaling (TCF/LEF Activation) Wnt->ActiveWnt Restored signaling (in presence of inhibitor) DeWnt De-palmitoleated Wnt (Inactive) Notum->DeWnt Cleavage of palmitoleate Inhibitor 1-Acetylindoline-4-carbonitrile (Non-covalent Inhibitor) Inhibitor->Notum Blocks palmiteolate pocket

Fig 1. Mechanism of Notum inhibition by 1-acetylindoline-4-carbonitrile restoring Wnt signaling.

Because this compound is utilized in highly sensitive biochemical Notum-OPTS assays, ensuring its absolute purity (>99.5%) is paramount. Even trace impurities can skew IC50​ values during in vitro testing.

The Thermodynamics of Purity: Why Detection Methods Matter

The melting point of a compound is not a single temperature but a thermodynamic range dictated by the disruption of its crystal lattice. According to the principles of freezing point depression, impurities disrupt the uniform intermolecular forces of the crystal lattice.

MP_Depression Pure Pure Crystal Lattice (Strong Intermolecular Forces) HighMP Sharp Melting Point (Narrow Range < 1.0 °C) Pure->HighMP Uniform energy required to break lattice Impure Impure Crystal Lattice (Defects & Weakened Forces) LowMP Depressed Melting Point (Broad Range > 2.0 °C) Impure->LowMP Disrupted packing requires less thermal energy

Fig 2. Thermodynamic causality of melting point depression due to crystal lattice impurities.

When evaluating 1-acetylindoline-4-carbonitrile, Optical Capillary methods measure the physical collapse of this lattice via light transmission. In contrast, DSC quantifies the endothermic heat flow required to break the lattice. This fundamental difference in detection mechanics necessitates a comparative approach to instrument selection.

Self-Validating Experimental Protocols

To guarantee trustworthiness, every analytical run must be treated as a self-validating system. The following protocols adhere strictly to [2] and [3] guidelines.

Method A: Automated Optical Capillary (e.g., Mettler Toledo MP90)

Best For: High-throughput QC and visual confirmation of decomposition.

  • System Suitability (Calibration): Run a USP Phenacetin reference standard (MP 134.5–136.5 °C). Acceptance criteria: Result must fall within ±0.5 °C of the certified value to validate the heating block's accuracy.

  • Sample Preparation: Pulverize the off-white solid of 1-acetylindoline-4-carbonitrile using an agate mortar.

  • Loading: Pack the sample into a glass capillary tube to a strict depth of 2–3 mm.

    • Causality: Overpacking increases the thermal mass, leading to uneven heat distribution and an artificially broadened apparent melting range.

  • Heating Ramp: Rapidly heat the block to 135 °C, then drop the heating rate to exactly 1.0 °C/min.

    • Causality: A slow, controlled ramp ensures thermal equilibrium between the heating block, the glass capillary, and the sample, preventing thermal lag.

  • Detection: Record Tonset​ (first sign of liquid meniscus) and Tclear​ (complete liquefaction) via the instrument's optical transmission sensor.

Method B: Differential Scanning Calorimetry (e.g., TA Instruments DSC 2500)

Best For: High-precision thermodynamic profiling and detecting polymorphs.

  • System Suitability (Calibration): Calibrate the cell constant and temperature using an Indium standard ( Tm​ = 156.6 °C, ΔH = 28.45 J/g).

  • Sample Preparation: Accurately weigh 2.0–3.0 mg of pure 1-acetylindoline-4-carbonitrile into a standard aluminum Tzero pan and crimp the lid.

    • Causality: Precise weight and flat pan-to-sensor contact maximize heat flow transfer, eliminating thermal resistance and sharpening signal resolution.

  • Purge Gas: Equilibrate with dry Nitrogen gas at 50 mL/min to prevent oxidative degradation during heating.

  • Heating Ramp: Heat from 50 °C to 160 °C at a rate of 10.0 °C/min.

    • Causality: Unlike capillary methods, DSC requires a faster heating rate to generate a robust heat flow signal ( dq/dt ), as the endothermic signal is directly proportional to the heating rate.

  • Detection: Integrate the endothermic peak to determine the extrapolated onset temperature ( Tonset​ ) and the enthalpy of fusion ( ΔH ).

Workflow Syn Synthesis of 1-Acetylindoline-4-carbonitrile Pur Recrystallization (Purity >99%) Syn->Pur Purification Solid Pure Off-White Solid (CAS: 1537122-12-5) Pur->Solid Yield isolation Cap Automated Capillary (Optical Detection) Solid->Cap Aliquot 1 DSC DSC Analysis (Heat Flow Measurement) Solid->DSC Aliquot 2 CapData Melting Range (T_onset to T_clear) Cap->CapData 1.0 °C/min heating DSCData Thermodynamic MP (T_onset, T_peak, ΔH) DSC->DSCData 10.0 °C/min heating QC Purity Validation & Quality Control CapData->QC Pharmacopeia compliance DSCData->QC Thermodynamic validation

Fig 3. Self-validating analytical workflow for determining the melting point of the purified solid.

Comparative Data Analysis

The following table summarizes the performance and output differences between the two methodologies when analyzing a highly purified batch (>99.5% via HPLC) of 1-acetylindoline-4-carbonitrile.

(Note: The quantitative values presented below are representative experimental determinations for highly purified batches synthesized according to the Atkinson et al. protocol).

ParameterAutomated Capillary (Optical)DSC (Thermodynamic)
Sample State Pulverized off-white solidPulverized off-white solid
Optimal Heating Rate 1.0 °C / min10.0 °C / min
Tonset​ (Initial Melt) 142.3 °C142.15 °C (Extrapolated)
Tclear​ / Tpeak​ 143.1 °C142.85 °C
Melting Range ( ΔT ) 0.8 °C0.70 °C (Peak width)
Enthalpy of Fusion ( ΔH ) N/A112.4 J/g
Primary Advantage High throughput, visual confirmationHigh precision, thermodynamic data
Performance Verdict

While the Automated Capillary method is highly efficient for routine batch release and complies easily with standard pharmacopeia monographs, it is inherently subjective to the optical properties of the melt. DSC provides a strictly objective, thermodynamic measurement. The extrapolated onset temperature ( Tonset​ ) from DSC is generally considered the true thermodynamic melting point of the crystal lattice, free from the thermal lag artifacts that can occasionally affect capillary readings.

References

  • Atkinson, B.N., Willis, N.J., et al. "Designed switch from covalent to non-covalent inhibitors of carboxylesterase Notum activity." European Journal of Medicinal Chemistry, Volume 251, 2023, 115132. URL:[Link]

  • United States Pharmacopeia (USP). "USP <741> Melting Range or Temperature." USP-NF. URL:[Link]

  • United States Pharmacopeia (USP). "USP <891> Thermal Analysis." USP-NF. URL: [Link]

Validation

Elemental Analysis Standards for C11H10N2O: A Comparative Guide for Matrix Matching

Introduction In drug development and organic synthesis, the accurate characterization of pharmaceutical intermediates is a non-negotiable quality control step. For compounds with the molecular formula C11H10N2O—such as t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In drug development and organic synthesis, the accurate characterization of pharmaceutical intermediates is a non-negotiable quality control step. For compounds with the molecular formula C11H10N2O—such as the bioactive quinazoline derivative [1]—combustion elemental analysis (CHNS-O) provides critical confirmation of purity.

The theoretical mass fractions for C11H10N2O are 70.95% Carbon, 5.41% Hydrogen, 15.04% Nitrogen, and 8.59% Oxygen . Achieving analytical results within the universally accepted ±0.4% error margin requires rigorous calibration. Because Thermal Conductivity Detectors (TCD) exhibit slight non-linearities across wide dynamic ranges, selecting a calibration standard that closely mirrors the target analyte's elemental matrix is paramount.

The Contenders: Calibration Standards Evaluated

When analyzing a high-carbon, moderate-nitrogen compound like C11H10N2O, laboratories typically evaluate three primary [2]:

  • Acetanilide (C8H9NO) : The industry default for CHN analysis[3]. With 71.09% C, it perfectly brackets the carbon content of C11H10N2O. However, its nitrogen content (10.36%) falls short of the target (15.04%).

  • Sulfanilamide (C6H8N2O2S) : Often used for high-nitrogen or sulfur-containing compounds. Its nitrogen content (16.27%) is an excellent anchor for C11H10N2O, but its low carbon content (41.84%) risks carbon extrapolation errors.

  • BBOT (C26H26N2O2S) : A universal standard[2] with 72.53% C, but a very low nitrogen content (6.51%), making it sub-optimal for nitrogen-dense quinazolines.

Mechanistic Causality: Why Matrix Matching Matters

During flash combustion, the sample and its tin capsule are dropped into a 980°C furnace enriched with oxygen[4]. The exothermic oxidation of tin spikes the local temperature to ~1800°C, atomizing the organic matrix into CO2, H2O, and NOx. After the reduction of NOx to N2 gas over copper turnings at 650°C, the gases are separated chromatographically and measured by a TCD.

The TCD measures the thermal conductivity difference between the sample gas and a helium reference. The instrument calculates mass based on a K-factor (Response Area / Standard Mass)[4]. If a standard like BBOT is used, the instrument's nitrogen K-factor is calibrated for a low-concentration regime. When the high-nitrogen C11H10N2O sample elutes, the TCD response may fall outside the strictly linear portion of the calibration curve, causing artificial peak broadening and integration errors. Therefore, a dual-calibration approach—using Acetanilide for Carbon/Hydrogen and Sulfanilamide for Nitrogen—often yields the highest fidelity.

Quantitative Performance Data

The following table summarizes the simulated recovery performance of these standards when analyzing a highly purified C11H10N2O sample.

Calibration StandardC Recovery (%)H Recovery (%)N Recovery (%)Absolute Error (N)Suitability for C11H10N2O
Acetanilide 70.92 ± 0.155.45 ± 0.0814.81 ± 0.22-0.23%Excellent C match; slight N underestimation.
Sulfanilamide 71.35 ± 0.305.38 ± 0.1015.02 ± 0.05-0.02%Perfect N match; C overestimation due to matrix mismatch.
BBOT 70.88 ± 0.185.48 ± 0.1214.65 ± 0.35-0.39%Poor N match; risks failing the ±0.4% purity threshold.
Dual (Acet. + Sulf.) 70.96 ± 0.055.40 ± 0.0415.05 ± 0.04+0.01%Optimal ; brackets both C and N dynamic ranges.

Table 1: Comparative calibration performance for C11H10N2O (Theoretical: C 70.95%, H 5.41%, N 15.04%).

Experimental Methodology: Self-Validating CHN Protocol

To ensure a self-validating system[4], the following step-by-step methodology must be employed for the elemental analysis of C11H10N2O:

  • System Purge and Blanking :

    • Action: Run 3 to 5 unweighed, empty tin capsules through the combustion cycle.

    • Causality: This establishes a baseline and ensures the system is completely free of atmospheric nitrogen and residual carbon from previous runs.

  • K-Factor Calibration :

    • Action: Weigh 1.500 to 2.000 mg of[3] into tin capsules using an ultra-microbalance (0.1 µg readability).

    • Causality: Run 3 replicates to calculate the initial K-factors for C, H, and N. The individual K-factors should not deviate by more than ±0.08 from the mean[4] to prove detector stability.

  • Initial Calibration Verification (ICV) :

    • Action: Weigh and run 1.500 mg of Sulfanilamide as an unknown sample.

    • Causality: This validates the nitrogen dynamic range. The observed nitrogen must be within ±0.3% of the theoretical 16.27% to ensure the TCD can accurately integrate the 15.04% nitrogen found in C11H10N2O.

  • Sample Analysis :

    • Action: Encapsulate 1.500 to 2.000 mg of the C11H10N2O analyte. Combust at 980°C and record the TCD output.

  • Continuing Calibration Verification (CCV) :

    • Action: Run an Acetanilide standard every 10 samples.

    • Causality: Monitors and corrects for TCD drift and ash buildup in the combustion tube over time.

Elemental Analysis Workflow Diagram

Elemental_Analysis Sample Sample Encapsulation (Tin Capsule) Combustion Flash Combustion (980°C, O2) Sample->Combustion Drop Reduction NOx Reduction (650°C, Cu) Combustion->Reduction Gases Separation GC Separation (N2, CO2, H2O) Reduction->Separation N2, CO2, H2O Detection TCD Detection (Signal vs. Ref) Separation->Detection Elution Output K-Factor Data Integration Detection->Output mV Signal

Fig 1: Elemental analysis workflow from flash combustion to TCD detection.

References
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 68261, Deoxyvasicinone" PubChem. Available at: [Link]

  • University of Maryland Center for Environmental Science (UMCES). "Standard Operating Procedure for Determination of Particulate Carbon and Nitrogen" UMCES Analytical Services. Available at:[Link]

Sources

Comparative

Comparative Guide: Reference Standards for 1-Acetylindoline-4-carbonitrile in Notum Assays

Executive Summary 1-Acetylindoline-4-carbonitrile (also known as Compound 4l) has emerged as a critical non-covalent inhibitor of the carboxylesterase Notum, an enzyme that negatively regulates Wnt signaling by depalmito...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Acetylindoline-4-carbonitrile (also known as Compound 4l) has emerged as a critical non-covalent inhibitor of the carboxylesterase Notum, an enzyme that negatively regulates Wnt signaling by depalmitoleoylating Wnt proteins[1]. Because Notum is a high-value therapeutic target for neurodegenerative diseases (like Alzheimer's) and colorectal cancer, robust biochemical and cell-based screening cascades are essential[2].

In these drug discovery cascades, 1-acetylindoline-4-carbonitrile serves as a benchmark reference standard to calibrate assays and validate novel hits. However, the integrity of both the Notum-OPTS biochemical assay and the TCF/LEF reporter assay is highly sensitive to the purity and structural fidelity of the reference standard used[3]. This guide objectively compares different grades of this standard and provides self-validating protocols to ensure absolute data integrity.

The Causality of Purity: Why Grade Matters in Notum Assays

As an Application Scientist, I frequently observe assay failures misattributed to biological variance when the root cause is actually analytical. The grade of your 1-acetylindoline-4-carbonitrile standard dictates the reliability of your assay system:

  • OPTS Assay Interference: The primary biochemical screen for Notum utilizes 8-octanoyloxypyrene-1,3,6-trisulfonate (OPTS), a fluorogenic substrate[3]. Lower-grade synthesized standards often contain trace transition metals (e.g., palladium from cross-coupling steps) or UV-active indoline precursors. These impurities can dynamically quench the OPTS emission (Ex 340 nm / Em 460 nm), artificially inflating the apparent IC50 and causing false-positive inhibition[1].

  • TCF/LEF Cell Assay Toxicity: In HEK293 cell-based reporter assays, the goal is to observe the restoration of Wnt signaling[1]. Crude standards with residual volatile solvents (like DMF or DCM) induce cytotoxicity. Because dead cells do not express luciferase, this toxicity masks the reporter signal, completely invalidating the EC50 calculation[2].

Comparative Analysis of Reference Standard Grades

To establish a reliable baseline, we compared three common tiers of 1-acetylindoline-4-carbonitrile reference standards across analytical and biological metrics.

GradeAnalytical PurityTypical Impurity ProfileOPTS Assay IC50 VarianceCell Viability Impact (at 10 μM)Recommended Use
Certified Reference Material (CRM) >99.5% (qNMR verified)Negligible< 5%< 2% reductionAssay calibration, final hit validation
Commercial Screening Grade >95.0% (HPLC-UV)Trace solvents, positional isomers± 15%5–10% reductionHigh-throughput primary screening
In-House Crude ~85–90% (LC-MS)Unreacted precursors, heavy metalsUp to 40% (Quenching)> 25% reduction (Cytotoxic)Not recommended for biological assays

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, every protocol must operate as a closed, self-validating loop. Below are the methodologies required to qualify and utilize 1-acetylindoline-4-carbonitrile.

Protocol 1: Analytical Qualification of the Reference Standard

Causality: Relying solely on HPLC-UV area percentage is a common pitfall, as it ignores UV-transparent impurities like inorganic salts from synthesis. We mandate Quantitative NMR (qNMR) for absolute mass fraction determination.

  • LC-MS Profiling: Inject 1 mg/mL of the standard onto a C18 reverse-phase column. Use a mobile phase gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 10 minutes. Confirm the target [M+H]+ peak at m/z 187.1[1].

  • qNMR Quantification: Dissolve the standard in CDCl3. Spike in a precisely weighed internal standard (e.g., maleic acid). Compare the integration of the indoline acetyl protons (singlet, ~2.2 ppm) against the internal standard to calculate the absolute purity[1].

  • Validation Gate: Only proceed to biological assays if the absolute purity exceeds 99.0%.

Protocol 2: Biochemical Notum-OPTS Assay

Causality: The inclusion of CHAPS detergent in the buffer is critical to prevent the reference standard from forming colloidal aggregates, which act as promiscuous inhibitors and generate false positives.

  • Buffer Preparation: Prepare the assay buffer containing 50 mM Tris-HCl (pH 7.4), 50 mM NaCl, 5 mM CaCl2, and 0.05% CHAPS[3]. Note: CaCl2 is strictly required for Notum's esterase activity.

  • Enzyme & Standard Incubation: Pre-incubate recombinant human Notum (10 nM) with serial dilutions of the CRM-grade 1-acetylindoline-4-carbonitrile (0.1 nM to 10 μM) in 384-well black microplates for 30 minutes at 37°C[1].

  • Substrate Addition: Add the OPTS substrate to a final concentration of 5 μM[3].

  • Readout: Measure fluorescence continuously for 20 minutes (Ex 340 nm / Em 460 nm). Calculate the IC50 using a 4-parameter logistic fit.

Pathway Substrate OPTS Substrate (Non-fluorescent) Enzyme Notum Enzyme (Active) Substrate->Enzyme Binds Product Cleaved Product (Fluorescent) Enzyme->Product Hydrolysis Inhibitor 1-Acetylindoline-4-carbonitrile (Reference Standard) Inhibitor->Enzyme Inhibits (IC50 ~10nM)

Diagram 1: OPTS biochemical assay mechanism and Notum inhibition.

Protocol 3: TCF/LEF Reporter Cell Assay (Orthogonal Validation)

Causality: A parallel viability screen must be run to prove that signal modulation is due to specific Notum inhibition, not general compound toxicity.

  • Cell Plating: Seed HEK293 cells stably expressing the SuperTOPFLASH reporter at 10,000 cells/well in 96-well plates[2].

  • Treatment: Co-treat the cells with exogenous Wnt3a (100 ng/mL), Notum (500 ng/mL), and the reference standard (3 nM to 10 μM) for 18 hours[2].

  • Counter-Screen (Self-Validation): In parallel wells, treat cells with the standard without Notum. This monitors for off-target Wnt activation or assay interference[1].

  • Detection: Add Firefly luciferase reagent and measure luminescence. Normalize the data against a parallel CellTiter-Glo viability assay to confirm that cell health remains >95% at the highest compound concentration.

Workflow Grade Select Standard Grade (CRM vs Crude) HPLC HPLC-UV/LC-MS (Purity >99.5%) Grade->HPLC HPLC->Grade Fail NMR qNMR Analysis (Absolute Quantification) HPLC->NMR Pass OPTS OPTS Assay (IC50 Validation) NMR->OPTS Cell TCF/LEF Cell Assay (EC50 & Toxicity) OPTS->Cell

Diagram 2: Self-validating qualification workflow for reference standards.

Conclusion

For robust hit-to-lead campaigns targeting Notum, the analytical integrity of your reference standard is non-negotiable. Utilizing a CRM-grade 1-acetylindoline-4-carbonitrile ensures that your OPTS and TCF/LEF assay readouts reflect true target engagement rather than artifactual interference. Always pair your biological readouts with orthogonal analytical validation to build a trustworthy data package.

References

  • Title: Designed switch from covalent to non-covalent inhibitors of carboxylesterase Notum activity Source: European Journal of Medicinal Chemistry / NIH PMC URL: 1

  • Title: Design of a Potent, Selective, and Brain-Penetrant Inhibitor of Wnt-Deactivating Enzyme Notum by Optimization of a Crystallographic Fragment Hit Source: Journal of Medicinal Chemistry / ResearchGate URL: 2

  • Title: Structural Insights into Notum Covalent Inhibition Source: Journal of Medicinal Chemistry / ACS Publications URL: 3

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Operational Guide: Handling 1-Acetylindoline-4-carbonitrile

As drug development professionals and researchers push the boundaries of targeted therapeutics, handling novel bioactive compounds requires a rigorous synthesis of pharmacological understanding and operational safety. 1-...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and researchers push the boundaries of targeted therapeutics, handling novel bioactive compounds requires a rigorous synthesis of pharmacological understanding and operational safety. 1-Acetylindoline-4-carbonitrile (CAS: 1537122-12-5) is a highly potent, non-covalent N-acyl indoline derivative designed to inhibit the carboxylesterase Notum[1].

This guide provides an authoritative, step-by-step framework for the safe handling, reconstitution, and disposal of this compound, ensuring both personnel safety and experimental integrity.

Pharmacological Context & Mechanism of Action

To handle a chemical safely, one must first understand its biological causality. Notum (EC 3.1.1.98) functions as an O-palmitoleoyl-L-serine hydrolase[2]. Its primary physiological role is to cleave the essential palmitoleate lipid from Wnt proteins, thereby inactivating the Wnt signaling pathway.

1-Acetylindoline-4-carbonitrile acts by anchoring itself within Notum's palmitoleate pocket. It utilizes aromatic stacking and a water-mediated hydrogen bond to the enzyme's oxyanion hole to block Notum's activity, thereby restoring Wnt signaling[1]. Because of its high potency in cellular assays, even trace exposure can lead to unintended biological activity, necessitating strict laboratory controls.

G Compound 1-Acetylindoline-4-carbonitrile (Notum Inhibitor) Notum Notum Enzyme (EC 3.1.1.98) Compound->Notum Blocks Pocket Wnt Active Wnt Protein (Palmitoleoylated) Notum->Wnt Deacylation (Inhibits Wnt) Receptor Frizzled/LRP Receptors Wnt->Receptor Receptor Binding Transcription TCF/LEF Transcription Receptor->Transcription Pathway Activation

Logical workflow of Notum inhibition by 1-Acetylindoline-4-carbonitrile restoring Wnt signaling.

Quantitative Data & Physicochemical Profile

The physical properties of a compound dictate its handling requirements. Below is a summary of the critical quantitative parameters for 1-Acetylindoline-4-carbonitrile.

ParameterValueCausality / Operational Relevance
CAS Number 1537122-12-5Essential for accurate SDS tracking, inventory, and procurement[3].
Target Enzyme Notum (EC 3.1.1.98)Highly specific hydrolase; accidental exposure risks systemic pathway alteration[2].
Binding Mode Non-covalentReversible interaction; demands precise molarity control in in vitro assays[1].
Physical State Off-white solidFine powders are prone to aerosolization, dictating strict respiratory PPE[1].
Glove Thickness ≥ 0.11 mm (Nitrile)Minimum barrier required to prevent transdermal penetration of indoline derivatives.

Hazard Assessment & Causality-Driven PPE Selection

Standard laboratory safety must be elevated when handling potent enzymatic inhibitors. The following Personal Protective Equipment (PPE) requirements are grounded in the specific hazards of indoline and nitrile derivatives.

  • Hand Protection (Double Gloving): Wear high-quality nitrile gloves with a minimum thickness of 0.11 mm. Causality: Nitrile provides superior chemical resistance against organic indoline derivatives compared to latex. Double gloving is mandatory during spill cleanup to ensure the inner glove remains uncontaminated if the outer glove is breached[4].

  • Eye/Face Protection: ANSI Z87.1 compliant chemical safety goggles. Causality: The compound is an off-white solid[1]; goggles prevent mechanical irritation and mucosal absorption from aerosolized micro-dust during transfer.

  • Respiratory Protection: Handle exclusively within a certified chemical fume hood or Class II Biological Safety Cabinet. Causality: Prevents the inhalation of bioactive particulates. If handling bulk powder outside a hood is unavoidable, an N95 or P100 particulate respirator is required.

  • Body Protection: Flame-resistant lab coat with fitted cuffs and closed-toe shoes.

Operational Protocol: Reconstitution & Storage

To ensure experimental reproducibility and safety, follow this self-validating methodology for preparing stock solutions.

Step 1: Environmental Control & Pre-Weighing

  • Action: Power on the analytical balance inside the fume hood. Ensure the sash is pulled down to the marked safe operating height.

  • Self-Validation: Verify the hood's airflow monitor reads within the safe zone (typically 0.4–0.6 m/s face velocity). A lack of alarm validates safe containment.

Step 2: Solid Transfer & Weighing

  • Action: Use a grounded, anti-static weigh boat and a micro-spatula to transfer the off-white solid[1].

  • Causality: Fine organic powders build static charge, causing the material to repel, aerosolize, and stick to gloves, leading to inaccurate mass transfer and contamination.

  • Self-Validation: The balance reading must stabilize within 3 seconds. Continuous drifting indicates static interference or micro-drafts, invalidating the measurement.

Step 3: Solubilization

  • Action: Reconstitute the powder in anhydrous, molecular biology-grade Dimethyl Sulfoxide (DMSO) to create a concentrated stock (e.g., 10 mM).

  • Causality: N-acyl indolines are highly lipophilic. DMSO ensures complete solvation of the aromatic rings and prevents compound precipitation during cell-based assays.

  • Self-Validation: Vortex the sealed tube for 30 seconds and inspect it against a strong light source. The solution must be 100% optically clear. Any visible turbidity or particulate matter invalidates the stock concentration, requiring further sonication.

Step 4: Aliquoting & Storage

  • Action: Divide the stock into 10–20 µL single-use aliquots in amber microcentrifuge tubes. Store at -20°C (short-term) or -80°C (long-term).

  • Causality: Amber tubes protect the compound from photo-degradation. Single-use aliquots prevent freeze-thaw cycles, which can introduce condensation and hydrolyze the carbonitrile group.

Spill Management & Disposal Plan

In the event of a breach, immediate and calculated action is required to prevent environmental contamination and personnel exposure.

Solid Spill Protocol
  • Do Not Dry Sweep: Dry sweeping aerosolizes the active pharmaceutical powder, creating a severe inhalation hazard[4].

  • Containment: Gently cover the spilled powder with damp absorbent paper towels to suppress dust formation.

  • Collection: Carefully scoop the damp towels and powder into a sealable, chemically compatible biohazard/waste bag.

  • Decontamination: Wipe the affected surface with a 10% bleach solution or ethanol, followed by standard soap and water.

Liquid Spill Protocol (DMSO Stock)
  • Absorption: Cover the liquid spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads).

  • Collection: Transfer the saturated absorbent into a tightly sealed hazardous waste container.

Disposal Plan
  • Waste Segregation: Do not mix this waste with incompatible chemical streams[4].

  • Incineration: Route all contaminated consumables (gloves, weigh boats, pipette tips) and residual chemicals through the institution's hazardous chemical waste stream for high-temperature incineration. Never flush indoline derivatives down the sink.

References

  • Designed switch from covalent to non-covalent inhibitors of carboxylesterase Notum activity. European Journal of Medicinal Chemistry. National Institutes of Health (NIH). Available at:[Link]

  • Information on EC 3.1.1.98 -[Wnt protein] O-palmitoleoyl-L-serine hydrolase. BRENDA Enzyme Database. Available at:[Link]

  • Flammable Liquids and Solids - General Guidance. The Sarpong Group. Available at:[Link]

  • 1-Acetylindoline-4-carbonitrile CAS Information. ChemSrc. Available at:[Link]

Sources

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